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  • Product: 7,8-Dimethyl-4-hydroxyquinoline
  • CAS: 178984-37-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 7,8-dimethyl-4-hydroxyquinoline, a quinoline derivative of interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 7,8-dimethyl-4-hydroxyquinoline, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The primary focus of this document is the application of the Gould-Jacobs reaction, a robust and well-established method for the formation of 4-hydroxyquinoline scaffolds. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, step-by-step experimental protocols, and includes tabulated data for the key physical and chemical properties of the reactants, intermediates, and the final product. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this target molecule.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore and a versatile synthetic intermediate for the development of novel therapeutic agents. 7,8-Dimethyl-4-hydroxyquinoline, a specifically substituted derivative, presents a valuable target for synthetic exploration and biological screening.

This guide focuses on the Gould-Jacobs reaction as the principal synthetic route. This classical named reaction offers a reliable and convergent approach, starting from readily available precursors. The synthesis proceeds through a series of well-defined steps: a condensation reaction, a thermally induced cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the desired 4-hydroxyquinoline. Each step will be discussed in detail, emphasizing the chemical principles and experimental considerations that ensure a successful outcome.

The Gould-Jacobs Synthesis Pathway

The Gould-Jacobs reaction provides a strategic and efficient pathway to 7,8-dimethyl-4-hydroxyquinoline, commencing with the reaction between 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).[1][2] The overall transformation can be dissected into four key stages, as depicted in the workflow below.

Gould_Jacobs_Workflow Start Starting Materials: 2,3-Dimethylaniline Diethyl Ethoxymethylenemalonate Step1 Step 1: Condensation Start->Step1 Intermediate1 Intermediate 1: Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization Intermediate1->Step2 Intermediate2 Intermediate 2: Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (Alkaline Hydrolysis) Intermediate2->Step3 Intermediate3 Intermediate 3: 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Decarboxylation Intermediate3->Step4 End Final Product: 7,8-Dimethyl-4-hydroxyquinoline Step4->End

Figure 1: General workflow of the Gould-Jacobs synthesis for 7,8-Dimethyl-4-hydroxyquinoline.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a series of well-understood transformations:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of 2,3-dimethylaniline on the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the enamine intermediate, diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate.[2]

  • Thermal Cyclization: At elevated temperatures, the enamine undergoes an intramolecular 6-electron cyclization. The nitrogen atom acts as a nucleophile, attacking one of the ester carbonyl carbons. This is followed by the elimination of a second molecule of ethanol to form the quinolone ring system. This step is typically the most energy-intensive part of the synthesis and often requires a high-boiling solvent.

  • Saponification: The resulting ethyl ester is then hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide. This converts the ester group into a carboxylate salt.

  • Decarboxylation: The final step involves the decarboxylation of the carboxylic acid, which is achieved by heating the acidic intermediate. This process expels carbon dioxide and yields the final 7,8-dimethyl-4-hydroxyquinoline product.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A 2,3-Dimethylaniline C Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate A->C + B Diethyl Ethoxymethylenemalonate B->C - EtOH D Intramolecular Cyclization C->D Heat E Ethyl 7,8-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E - EtOH F 7,8-Dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid E->F 1. NaOH, H₂O, Heat 2. H⁺ G 7,8-Dimethyl-4-hydroxyquinoline F->G Heat - CO₂

Figure 2: Reaction mechanism overview for the Gould-Jacobs synthesis.

Experimental Protocols

The following protocols are adapted from general procedures for the Gould-Jacobs reaction and are tailored for the synthesis of 7,8-dimethyl-4-hydroxyquinoline. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2,3-Dimethylaniline121.18221-2222.50.993
Diethyl Ethoxymethylenemalonate216.23279-283-331.080
Dowtherm A~26025712~1.06
Sodium Hydroxide40.0013883182.13
Hydrochloric Acid (conc.)36.46~85-~1.18
Step-by-Step Synthesis

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture with stirring at 120-130 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil, diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add a high-boiling inert solvent such as Dowtherm A.

  • Heat the solvent to 250 °C.

  • Slowly add the crude diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane or petroleum ether to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The crude ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be purified by recrystallization from ethanol or a similar solvent.

Step 3: Synthesis of 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • To a round-bottom flask, add the crude ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate from the previous step.

  • Add a 10% aqueous solution of sodium hydroxide (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 4: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

  • Place the dry 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a round-bottom flask.

  • Heat the solid gently above its melting point until the evolution of carbon dioxide ceases. This can also be carried out in a high-boiling solvent like diphenyl ether.

  • The crude 7,8-dimethyl-4-hydroxyquinoline is then cooled and purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Physicochemical and Spectroscopic Data

Physicochemical Properties of 7,8-Dimethyl-4-hydroxyquinoline
PropertyValueSource
CAS Number178984-37-7
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
AppearanceSolid
Spectroscopic Characterization

Mass Spectrometry:

  • Exact Mass: 173.0841 g/mol

  • Expected M+H⁺: 174.0919

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The following are predicted chemical shifts for 7,8-dimethyl-4-hydroxyquinoline. Actual experimental values may vary depending on the solvent and other experimental conditions.

  • ¹H NMR (Predicted):

    • Aromatic protons (H-2, H-3, H-5, H-6): δ 6.0 - 8.0 ppm

    • Methyl protons (at C-7 and C-8): δ 2.2 - 2.5 ppm (singlets)

    • Hydroxyl/Amine proton (at N-1 or O-4): Broad singlet, chemical shift is concentration and solvent dependent.

  • ¹³C NMR (Predicted):

    • Aromatic and quinoline ring carbons: δ 100 - 180 ppm

    • Methyl carbons: δ 15 - 25 ppm

Conclusion

The Gould-Jacobs reaction provides a reliable and versatile method for the synthesis of 7,8-dimethyl-4-hydroxyquinoline. By carefully controlling the reaction conditions at each stage—condensation, cyclization, saponification, and decarboxylation—researchers can efficiently access this valuable quinoline derivative. This guide offers a detailed framework for this synthesis, from the underlying chemical principles to practical experimental protocols. The provided physicochemical data and predicted spectroscopic information will aid in the characterization and verification of the final product, supporting further research and development in the field of medicinal chemistry.

References

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210555. Available from: [Link]

  • PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved January 24, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved January 24, 2026, from [Link]

  • Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

The Unexplored Therapeutic Potential of 7,8-Dimethyl-4-hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold In the vast and ever-expanding landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous approve...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold

In the vast and ever-expanding landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] From the historical triumphs of quinine in combating malaria to the modern clinical utility of fluoroquinolone antibiotics, quinoline derivatives have consistently proven their therapeutic worth.[2] This guide delves into a less-explored corner of this chemical space: the 7,8-dimethyl-4-hydroxyquinoline framework. While direct research on this specific substitution pattern is nascent, a comprehensive analysis of related quinoline chemistry and biology allows us to chart a promising course for future drug discovery and development.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will serve as an in-depth technical guide, providing not just a review of existing knowledge, but a forward-looking perspective on the untapped potential of these derivatives. We will explore rational synthetic strategies, extrapolate potential biological activities based on established structure-activity relationships, and provide detailed, actionable experimental protocols to empower researchers to embark on the exploration of this intriguing class of compounds.

Synthetic Pathways to the 7,8-Dimethyl-4-hydroxyquinoline Core

The strategic synthesis of the 7,8-dimethyl-4-hydroxyquinoline scaffold is the gateway to exploring its biological potential. The choice of synthetic route is critical, as it dictates the feasibility of generating a diverse library of derivatives for biological screening. Based on established methodologies for quinoline synthesis, two primary routes are proposed for their amenability to the required substitution pattern.

The Conrad-Limpach-Knorr Synthesis: A Classic Approach

The Conrad-Limpach-Knorr synthesis is a cornerstone in the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[3] This reaction involves the condensation of an aniline with a β-ketoester. The reaction conditions, particularly temperature, can influence the final product, yielding either 2-hydroxyquinolines or the desired 4-hydroxyquinolines.[3]

For the synthesis of the 7,8-dimethyl-4-hydroxyquinoline core, the logical starting material is 2,3-dimethylaniline. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 250-260 °C) under a nitrogen atmosphere.

  • Maintain the temperature for a specified period (e.g., 30-60 minutes), monitoring the cyclization by TLC.

  • After cooling, the product often precipitates. The solid can be collected by filtration and washed with a suitable solvent like hexane to remove the high-boiling point solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The use of a Dean-Stark trap in the enamine formation step is crucial to drive the equilibrium towards the product by removing water.

  • The choice of a high-boiling point solvent for the cyclization step is necessary to provide the high thermal energy required to overcome the activation barrier for the intramolecular cyclization, which involves the loss of aromaticity in the transition state.[4]

Diagram of the Conrad-Limpach Synthesis

Conrad_Limpach Aniline 2,3-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine + Ethyl Acetoacetate (Toluene, p-TSA, reflux) Ketoester Ethyl Acetoacetate Product 7,8-Dimethyl-4-hydroxyquinoline Enamine->Product Thermal Cyclization (High-boiling solvent, ~250°C)

Caption: Conrad-Limpach synthesis of 7,8-dimethyl-4-hydroxyquinoline.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides another robust method for synthesizing 4-hydroxyquinolines. This pathway involves the reaction of an aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[5]

Experimental Protocol: Gould-Jacobs Reaction for 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Step 1: Condensation

  • Combine 2,3-dimethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at a moderate temperature (e.g., 100-120 °C) for a defined period (e.g., 1-2 hours).

  • Monitor the reaction for the formation of the intermediate by TLC.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to high temperatures (around 250 °C) to induce cyclization.

  • Monitor the reaction by TLC.

  • After cooling, the cyclized product, ethyl 7,8-dimethyl-4-hydroxyquinoline-3-carboxylate, can be isolated by filtration and purified by recrystallization.

Step 3: (Optional) Hydrolysis and Decarboxylation

  • The ester from Step 2 can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous base (e.g., NaOH).

  • Acidification of the reaction mixture will precipitate the carboxylic acid.

  • The carboxylic acid can then be decarboxylated by heating at its melting point or in a high-boiling point solvent to yield 7,8-dimethyl-4-hydroxyquinoline.

Causality Behind Experimental Choices:

  • The Gould-Jacobs reaction offers the advantage of introducing a carboxylate group at the 3-position, which can serve as a handle for further derivatization, allowing for the creation of a more diverse chemical library.

  • The multi-step nature of this reaction allows for the isolation of intermediates, which can be beneficial for characterization and for diverting the synthetic pathway to other analogs.

Diagram of the Gould-Jacobs Reaction

Gould_Jacobs Aniline 2,3-Dimethylaniline Intermediate Intermediate Aniline->Intermediate + Malonate (Heat) Malonate Diethyl (ethoxymethylene)malonate CyclizedProduct Ethyl 7,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High temp.) FinalProduct 7,8-Dimethyl-4-hydroxyquinoline CyclizedProduct->FinalProduct Hydrolysis & Decarboxylation (NaOH, then H+, Heat)

Caption: Gould-Jacobs reaction for 7,8-dimethyl-4-hydroxyquinoline synthesis.

Predicted Biological Activities and Mechanistic Insights

While direct biological data for 7,8-dimethyl-4-hydroxyquinoline derivatives is limited, we can infer their potential activities by examining the extensive literature on other quinoline derivatives. The presence of the 4-hydroxy group and the dimethyl substitution pattern on the benzene ring are expected to significantly influence the biological profile.

Antimicrobial and Antifungal Potential

Quinolone antibiotics, a class of 4-hydroxyquinoline derivatives, are renowned for their potent antibacterial activity.[6] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8] The 4-hydroxy group is a key pharmacophoric feature for this activity. Furthermore, studies on 7,8-dimethylquinolines have shown promising antimicrobial and antifungal activities.[9]

Proposed Mechanism of Antimicrobial Action:

The 7,8-dimethyl-4-hydroxyquinoline scaffold is hypothesized to exert its antimicrobial effects through a multi-pronged approach:

  • Inhibition of Bacterial Topoisomerases: Similar to quinolone antibiotics, the 4-hydroxyquinoline core could intercalate with bacterial DNA and stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death.[7]

  • Metal Chelation: The 4-hydroxy group, in conjunction with the quinoline nitrogen, can chelate essential metal ions like Fe²⁺ and Zn²⁺. These metal ions are crucial cofactors for many bacterial enzymes, and their sequestration can disrupt vital metabolic processes.

  • Membrane Disruption: The lipophilic nature of the dimethylated benzene ring may facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 7,8-dimethyl-4-hydroxyquinoline derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Test compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Bacterial/fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.

  • Add the standardized microbial inoculum to each well.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, with mechanisms of action that include inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of various signaling pathways.[11][12] The 4-hydroxyquinoline scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.

Potential Anticancer Mechanisms:

  • Topoisomerase Inhibition: Similar to their antimicrobial action, these derivatives could act as topoisomerase poisons in cancer cells, leading to DNA damage and apoptosis.[11]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives are known to bind to the colchicine site on tubulin, thereby inhibiting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

  • Kinase Inhibition: The quinoline scaffold is present in several kinase inhibitors. The 7,8-dimethyl-4-hydroxyquinoline derivatives could potentially inhibit protein tyrosine kinases (PTKs) that are often overexpressed in cancer cells, such as EGFR and VEGFR.[13]

  • Induction of Oxidative Stress: The quinoline ring can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce oxidative damage to cellular components and trigger apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of 7,8-dimethyl-4-hydroxyquinoline derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[14]

Neuroprotective and Anti-inflammatory Potential

Recent research has highlighted the neuroprotective and anti-inflammatory properties of certain quinoline derivatives.[15][16] These activities are often linked to their antioxidant and metal-chelating properties, which are relevant in the context of neurodegenerative diseases and inflammatory conditions.

Hypothesized Neuroprotective and Anti-inflammatory Mechanisms:

  • Antioxidant Activity: The 4-hydroxyquinoline moiety can act as a radical scavenger, neutralizing harmful reactive oxygen species that contribute to neuronal damage and inflammation.

  • Metal Chelation: Dysregulation of metal ions like copper and iron is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's. The chelating ability of these compounds could help restore metal homeostasis.

  • Inhibition of Pro-inflammatory Enzymes: Quinoline derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)

Objective: To evaluate the ability of 7,8-dimethyl-4-hydroxyquinoline derivatives to protect neuronal cells from oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • Hydrogen peroxide (H₂O₂).

  • Reagents for assessing cell viability (e.g., MTT or LDH assay kit).

Procedure:

  • Seed the neuronal cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compounds for a few hours.

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells (except for the control group).

  • Incubate for an appropriate time (e.g., 24 hours).

  • Assess cell viability using a standard assay.

  • An increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[17]

Experimental Protocol: Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

Objective: To assess the in vivo anti-inflammatory effects of 7,8-dimethyl-4-hydroxyquinoline derivatives.

Materials:

  • Wistar rats.

  • Test compounds formulated for oral administration.

  • Carrageenan solution (1% in saline).

  • Pletysmometer.

  • Standard anti-inflammatory drug (e.g., Indomethacin).

Procedure:

  • Administer the test compounds or the standard drug orally to different groups of rats.

  • After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (which received only the vehicle).[18]

Diagram of Potential Biological Activities and Mechanisms

Biological_Activities Core 7,8-Dimethyl-4-hydroxyquinoline Derivatives Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer Neuroprotective Neuroprotective & Anti-inflammatory Activity Core->Neuroprotective Mech_Antimicrobial Topoisomerase Inhibition Metal Chelation Membrane Disruption Antimicrobial->Mech_Antimicrobial Mech_Anticancer Topoisomerase Inhibition Tubulin Polymerization Inhibition Kinase Inhibition ROS Induction Anticancer->Mech_Anticancer Mech_Neuro Antioxidant Activity Metal Chelation Inhibition of Pro-inflammatory Enzymes Neuroprotective->Mech_Neuro

Caption: Potential biological activities of 7,8-dimethyl-4-hydroxyquinoline derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the 7,8-dimethyl-4-hydroxyquinoline scaffold, the following SAR insights can be anticipated:

Table 1: Predicted Structure-Activity Relationships

Position of SubstitutionPredicted Effect on ActivityRationale
C2-Position Introduction of various substituents could modulate activity. Aromatic or heteroaromatic rings may enhance anticancer activity through increased binding interactions with biological targets.Based on general SAR of quinolines.
C3-Position The presence of a carboxylic acid or ester group (from the Gould-Jacobs synthesis) can be a handle for further derivatization to improve pharmacokinetic properties or introduce new pharmacophores.Provides a point for chemical modification.
4-OH Group Essential for antimicrobial activity (topoisomerase inhibition) and contributes to metal chelation. Esterification or etherification would likely reduce or abolish this activity.Key pharmacophoric feature in quinolones.
7,8-Dimethyl Groups These groups increase the lipophilicity of the molecule, which may enhance cell membrane permeability. They also provide steric bulk that could influence binding to target proteins.Lipophilicity is a key determinant of drug-like properties.

Future Directions:

The field of 7,8-dimethyl-4-hydroxyquinoline derivatives is ripe for exploration. The following are key future directions for research in this area:

  • Library Synthesis: Utilize the synthetic routes outlined in this guide to generate a diverse library of derivatives with various substituents at the C2 and C3 positions.

  • Broad-Spectrum Biological Screening: Screen the synthesized library against a wide range of bacterial and fungal pathogens, a panel of human cancer cell lines, and in models of neuroinflammation and oxidative stress.

  • Mechanism of Action Studies: For the most potent compounds identified, conduct detailed mechanistic studies to elucidate their precise molecular targets and pathways of action.

  • In Vivo Efficacy and Toxicity Studies: Advance the most promising lead compounds to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 7,8-dimethyl-4-hydroxyquinoline scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging our understanding of quinoline chemistry and biology, we can rationally design and synthesize derivatives with the potential for potent antimicrobial, anticancer, and neuroprotective activities. This technical guide provides a foundational framework for researchers to embark on this exciting journey of discovery, with the ultimate goal of translating these chemical entities into novel medicines that can address unmet medical needs. The path from a niche scaffold to a life-saving drug is challenging, but the scientific rationale for exploring the therapeutic potential of 7,8-dimethyl-4-hydroxyquinoline derivatives is compelling and warrants dedicated investigation.

References

  • Amrithanjali G, Shaji G, Swathykrishna CS, Kumar R A. Anticancer Activity of Quinoline Derivatives. Int. J. Pharm. Sci. Rev. Res. 2022;77(1):127-135.
  • Kaur M, Singh M, Chadha N, Silakari O. Comprehensive review on current developments of quinoline-based anticancer agents. Int. J. Pharm. Sci. Res. 2020;11(9):4206-4227.
  • Tang C-P, et al. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. 2019;24(21):3898.
  • Al-Ostoot FH, et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Adv. 2020;10:31904-31925.
  • Marella A, et al. Review on recent development of quinoline for anticancer activities. J. Drug Deliv. Ther. 2021;11(4-S):198-206.
  • Jones K.
  • Aldred KJ, et al. Mechanism of action of and resistance to quinolones. FEMS Microbiol. Rev. 2014;38(4):815-839.
  • Al-Warhi T, et al. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Int. J. Nanomedicine. 2024;19:5011-5028.
  • Deshmukh R, Jha A, Gupta A. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Martínez-Alonso E, et al. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Int. J. Mol. Sci. 2023;24(20):15116.
  • Wang Z. Conrad-Limpach Quinoline Synthesis. In: Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.; 2010.
  • Gupta H, et al.
  • Le T, et al. Quinolone antibiotic. In: Wikipedia. ; 2024.
  • Wang Y, et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. 2018;23(9):2138.
  • Martínez-Alonso E, et al. (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Gupta H, et al. (PDF) Biological Activities of Quinoline Derivatives.
  • Al-Salahi R, et al. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Int. J. Mol. Sci. 2023;24(20):15116.
  • da Silva T, et al. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimers Dement. 2020;16(S6):e043091.
  • Correia JDG, et al. Mechanisms of quinolone action and resistance: where do we stand?. J. Med. Microbiol. 2017;66(5):551-559.
  • Kumar S, et al. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Res. Appl. Chem. 2021;12(2):2585-2596.
  • Hartung CG, et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Org. Prep. Proced. Int. 2007;39(6):603-607.
  • Le T, et al. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. 2020;25(23):5662.
  • Iacob A, et al. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. 2023;28(14):5524.
  • Kumar A, et al. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Lett. Drug Des. Discov. 2019;16(10):1134-1144.
  • Cox M, et al. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
  • Kaczor AA, et al. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. 2019;24(23):4306.
  • Al-Sanea MM, et al. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. J. King Saud Univ. Sci. 2023;35(7):102804.
  • Tidwell R, et al. Quinolones. In: StatPearls.
  • Abdel-Wahab BF, et al. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. 2016;21(7):927.
  • BenchChem.
  • S. M, et al. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. 2022;27(11):3547.
  • Asadi M, et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Sci. Rep. 2022;12(1):20101.
  • da Silva T, et al. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
  • Chemistry lover. Conrad-limpach-knorr synthesis of Quinolone. YouTube. 2019.

Sources

Foundational

discovery and history of substituted quinolines

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines Abstract The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Quinolines

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant structural motifs in medicinal chemistry and materials science. Its journey from a simple coal tar isolate to the core of life-saving pharmaceuticals is a compelling narrative of serendipity, systematic synthesis, and relentless innovation. This guide provides a technical overview for researchers and drug development professionals, chronicling the pivotal discoveries, the evolution of synthetic methodologies, and the landmark therapeutic agents that have defined the history of substituted quinolines. We will explore the foundational synthetic reactions that unlocked the scaffold's potential, trace the development of iconic antimalarial and antibacterial agents, and examine the causality behind the structural modifications that led to profound advances in therapeutic efficacy.

The Foundational Era: Isolation and Early Synthesis

The story of quinoline begins not in a sophisticated laboratory, but in the industrial byproducts of the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (from the Greek for "white oil").[1][2] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the harsh distillation of the natural alkaloid quinine with potassium hydroxide, naming it "Chinolein".[2] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, establishing the fundamental link between the industrial isolate and the core structure of a vital natural medicine.[2]

This discovery spurred the development of methods to construct the quinoline ring system from simpler precursors, moving its production from inefficient isolation to rational chemical synthesis. Several classical "name reactions" emerged during this period, forming the bedrock of quinoline chemistry that is still relevant today.

The Skraup Synthesis (1880)

The first widely applicable and robust method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup. The reaction involves the condensation of an aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][3] The reaction is notoriously exothermic, often requiring a moderator like ferrous sulfate to control its violent nature.[4]

The genius of the Skraup synthesis lies in its multi-step, one-pot transformation. The sulfuric acid first dehydrates the glycerol to form acrolein, an α,β-unsaturated aldehyde.[1][4] The aniline then undergoes a conjugate (Michael) addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline product.[1][3]

Experimental Protocol: The Skraup Synthesis of Quinoline

  • Reagent Preparation: In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 24 g of aniline, 30 g of nitrobenzene, and 100 g of glycerol.

  • Acid Addition: Slowly and with vigorous stirring, add 40 mL of concentrated sulfuric acid to the mixture. The addition should be done in small portions, allowing the heat from the exothermic reaction to dissipate.

  • Initiation of Reaction: Gently heat the mixture. The reaction is highly exothermic and will soon proceed without external heating. If the reaction becomes too vigorous, moderate it by immersing the flask in an ice-water bath.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture under reflux for approximately 3-4 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Extraction and Purification: Subject the resulting mixture to steam distillation to separate the quinoline and unreacted nitrobenzene from the non-volatile residue. The quinoline is then separated from the nitrobenzene in the distillate by fractional distillation.

Skraup_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Step 2 Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Step 1 Dehydration->Michael_Addition Forms Acrolein Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Step 3 Oxidation Oxidation (Nitrobenzene) Cyclization->Oxidation Forms Dihydroquinoline Quinoline Quinoline Oxidation->Quinoline Step 4

Caption: The multi-step reaction cascade of the Skraup Synthesis.

Other Foundational Syntheses

Following Skraup's discovery, several other key synthetic methods were developed, each offering unique advantages in accessing differently substituted quinolines.

  • Doebner-von Miller Reaction (1881): A versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines.[1] The reaction proceeds through a similar mechanism involving conjugate addition followed by cyclization and oxidation.

  • Combes Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][3] The initial reaction forms an enamine intermediate, which then undergoes cyclodehydration upon heating in the presence of a strong acid like sulfuric acid to yield a 2,4-disubstituted quinoline.[5][6]

  • Friedländer Synthesis (1882): A powerful and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde or another ketone) in the presence of an acid or base catalyst.[7] This method is particularly useful for creating quinolines with specific substitution patterns that are difficult to achieve with other methods.

  • Gould-Jacobs Reaction: This reaction pathway is crucial for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). It begins with the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. This reaction became instrumental in the later development of quinolone antibiotics.

The Era of Antimalarials: From Quinine to Synthetic Analogues

The quinoline core is inextricably linked to the fight against malaria. For centuries, the bark of the South American cinchona tree was the only effective treatment for the disease.[8]

Quinine: The Natural Prototype

In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from cinchona bark and named it quinine .[9][10] This marked the first instance of a pure chemical compound being used to treat an infectious disease.[10] Quinine became the global standard for malaria treatment, but its reliance on a natural source, coupled with its bitter taste and side effects, created a pressing need for a synthetic alternative.

Chloroquine: A Wartime "Miracle Drug"

The search for a quinine substitute intensified during the World Wars. German scientists at Bayer, building on the structure of methylene blue (an early synthetic antimalarial), synthesized a 4-aminoquinoline compound in 1934 which they named Resochin.[9][11] However, it was initially shelved due to perceived toxicity.

During World War II, the United States, cut off from cinchona supplies, launched a massive antimalarial drug development program.[12] American researchers re-evaluated the German compound and developed a more tolerable formulation, which they named chloroquine .[9] It was only after the war that they realized their "new" drug was identical to the original Resochin.[9] Chloroquine proved to be highly effective, less toxic, and cheaper to produce than quinine, and it became the cornerstone of the World Health Organization's global malaria eradication campaign in the post-war years.[8][9]

Mefloquine: Countering an Evolving Threat

The widespread use of chloroquine inevitably led to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, starting in the late 1950s.[9][13] This crisis prompted another major research effort, spearheaded by the U.S. Army's Antimalarial Drug Development Project. This program screened hundreds of thousands of compounds, leading to the development of mefloquine (Lariam) in the late 1960s.[13][14] Mefloquine, a 4-methanolquinoline, was shown to be effective against many chloroquine-resistant strains and was first marketed in 1984.[9][14] Its mechanism involves inhibiting protein synthesis in the parasite by targeting its 80S ribosome.[15]

Antimalarial_Timeline Quinine 1820 Quinine Isolated (Natural Product) Chloroquine_Synth 1934 Chloroquine Synthesized (as Resochin) Quinine->Chloroquine_Synth Motivation for Synthetic Alternative Chloroquine_Dev ~1943 Chloroquine Developed (US WWII Program) Chloroquine_Synth->Chloroquine_Dev Rediscovery & Development Resistance ~1957 Chloroquine Resistance Emerges Chloroquine_Dev->Resistance Widespread Use Leads to... Mefloquine Late 1960s Mefloquine Developed (US Army Program) Resistance->Mefloquine Response to Resistance Quinolone_Evolution Chloroquine Chloroquine Synthesis Impurity Discovery of Active Impurity (1962) Chloroquine->Impurity Serendipitous Byproduct Nalidixic_Acid Nalidixic Acid (1st Gen Quinolone) Narrow Spectrum Impurity->Nalidixic_Acid Optimization Modification Structural Modification - Fluorine at C-6 - Piperazine at C-7 Nalidixic_Acid->Modification Rational Drug Design Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Broad Spectrum Modification->Fluoroquinolones Enhanced Potency & Spectrum

Caption: The evolutionary path from antimalarials to fluoroquinolones.

Summary of Key Discoveries and Broader Impact

The journey of substituted quinolines from coal tar to blockbuster drugs highlights a recurring theme in pharmaceutical development: a foundation of classical synthesis enabling the exploration of structure-activity relationships, often punctuated by moments of serendipity. The quinoline scaffold's versatility has allowed it to be adapted to combat evolving threats, from drug-resistant malaria to a wide array of bacterial pathogens.

CompoundClassYear of DiscoveryPrimary Therapeutic UseKey Historical Significance
Quinine Natural Alkaloid1820 (Isolated)AntimalarialFirst pure compound used to treat an infectious disease. [10]
Chloroquine 4-Aminoquinoline1934AntimalarialHighly effective synthetic antimalarial; cornerstone of global malaria campaigns. [8][9]
Mefloquine 4-MethanolquinolineLate 1960sAntimalarialDeveloped in response to widespread chloroquine resistance. [13][14]
Nalidixic Acid Quinolone1962Antibacterial (UTIs)First quinolone antibiotic; discovered as a byproduct of chloroquine synthesis. [16][17]
Ciprofloxacin Fluoroquinolone1981 (Patented)Antibacterial (Broad)A second-generation fluoroquinolone with vastly expanded spectrum and potency. [18][19]

Beyond these landmark examples, research into substituted quinolines continues to thrive. The core structure is a privileged scaffold, with derivatives showing promise as anticancer, antifungal, anti-inflammatory, and antiviral agents, ensuring its relevance in drug discovery for decades to come. [7][20][21]

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Medicines for Malaria Venture. History of antimalarial drugs. MMV. Available from: [Link]

  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4197-4217. Available from: [Link]

  • Kumar, A., & Kumar, K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302. Available from: [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 61(10), 3123-3132. Available from: [Link]

  • Dalhoff, A., & Tillotson, G. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 1-5. Available from: [Link]

  • Ball, P. (2000). Quinolone generations: natural history or natural selection?. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. Available from: [Link]

  • ResearchGate. (2014). A brief history of quinoline as antimalarial agents. Available from: [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19464-19483. Available from: [Link]

  • Lucia, P., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 28(13), 5243. Available from: [Link]

  • ResearchGate. (2000). Quinolone generations: Natural history or natural selection?. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Wikipedia. Quinolone antibiotic. Available from: [Link]

  • Slideshare. (2022). synthesis of quinoline derivatives and its applications. Available from: [Link]

  • Singh, S., et al. (2021). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Mini reviews in medicinal chemistry, 21(3), 343-363. Available from: [Link]

  • Wikipedia. Nalidixic acid. Available from: [Link]

  • Sansom, C. (2002). A lesson learnt: the rise and fall of Lariam and Halfan. The Pharmaceutical Journal, 268(7181), 86-87. Available from: [Link]

  • Wikipedia. Mefloquine. Available from: [Link]

  • PubMed. (2003). The quinolones: decades of development and use. Available from: [Link]

  • Wikipedia. Chloroquine. Available from: [Link]

  • Wikipedia. Quinine. Available from: [Link]

  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials. Available from: [Link]

  • ACS Publications. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Available from: [Link]

  • SlidePlayer. Preparation and Properties of Quinoline. Available from: [Link]

  • The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. Available from: [Link]

  • ResearchGate. (2021). Development of chloroquine and its analogues. Available from: [Link]

  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinolines and artemisinin: chemistry, biology and history. Current topics in microbiology and immunology, 295, 3-38. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. Available from: [Link]

  • The World. (2020). The chloroquine chronicles: A history of the drug that conquered the world. Available from: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

  • Organic Chemistry Portal. Combes Quinoline Synthesis. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 7,8-Dimethyl-4-hydroxyquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound with significant potential in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited, this document synthesizes established knowledge of the 4-hydroxyquinoline scaffold to project its chemical characteristics, plausible biological activities, and promising therapeutic applications. We present a detailed, field-proven protocol for its synthesis via the Conrad-Limpach reaction, discuss its anticipated physicochemical properties including tautomerism, and explore its potential as a scaffold for novel drug discovery based on the known bioactivities of related analogues. This guide serves as a foundational resource for researchers embarking on the synthesis and investigation of 7,8-Dimethyl-4-hydroxyquinoline and its derivatives.

Introduction: The 4-Hydroxyquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-hydroxyquinoline, or 4-quinolone, core is a prominent heterocyclic scaffold that forms the basis for a wide array of pharmacologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of activities. Notably, this scaffold is a key component in the development of fluoroquinolone antibiotics, which have had a profound impact on treating bacterial infections.[1] Beyond antibacterial applications, substituted 4-hydroxyquinolines have demonstrated potential as cytotoxic agents for cancer therapy, neuroprotective agents, and β-adrenergic receptor blockers.[1]

The biological versatility of the 4-hydroxyquinoline nucleus is largely attributed to the presence of a hydroxyl group at the C4 position and a nitrogen atom within the quinoline ring system. This arrangement facilitates hydrogen bonding and potential metal chelation, crucial for interacting with enzyme active sites and other biological macromolecules. Furthermore, the aromatic rings provide a platform for various substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet underexplored, derivative: 7,8-Dimethyl-4-hydroxyquinoline . By placing methyl groups at the C7 and C8 positions, we can anticipate alterations in lipophilicity, metabolic stability, and steric hindrance, which in turn could modulate biological activity and selectivity. This document aims to provide a comprehensive theoretical and practical framework for the synthesis, characterization, and potential biological evaluation of this intriguing molecule.

Synthesis of 7,8-Dimethyl-4-hydroxyquinoline: A Practical Approach

The Conrad-Limpach synthesis is a robust and well-established method for the preparation of 4-hydroxyquinolines.[2][3] This two-step process involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization to yield the desired 4-quinolone.[2]

Proposed Synthetic Workflow

The synthesis of 7,8-Dimethyl-4-hydroxyquinoline can be logically approached using 2,3-dimethylaniline and a suitable β-ketoester, such as diethyl malonate, as starting materials. The proposed workflow is depicted in the diagram below.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A 2,3-Dimethylaniline C Intermediate Enamine A->C Reflux in Ethanol B Diethyl Malonate B->C D Intermediate Enamine E 7,8-Dimethyl-4-hydroxyquinoline D->E High Temperature (~250 °C) in Inert Solvent (e.g., Mineral Oil)

Figure 1: Proposed workflow for the synthesis of 7,8-Dimethyl-4-hydroxyquinoline via the Conrad-Limpach reaction.

Detailed Experimental Protocol

Materials:

  • 2,3-Dimethylaniline

  • Diethyl malonate

  • Ethanol (absolute)

  • Mineral oil (or another high-boiling inert solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus

Step 1: Synthesis of the Intermediate Enamine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (1 equivalent) in absolute ethanol.

  • Add diethyl malonate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization to 7,8-Dimethyl-4-hydroxyquinoline

  • In a separate flask suitable for high-temperature reactions, heat an inert solvent such as mineral oil to approximately 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at this temperature for 30-60 minutes. The cyclization should result in the formation of the 4-hydroxyquinoline product.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Extract the product from the mineral oil using a suitable organic solvent.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 7,8-Dimethyl-4-hydroxyquinoline.

Self-Validation and Causality: The choice of the Conrad-Limpach synthesis is based on its proven reliability for generating the 4-hydroxyquinoline scaffold.[3] The high temperature required for the cyclization step is critical to overcome the activation energy for the intramolecular ring closure.[3] The use of an inert, high-boiling solvent is crucial for achieving high yields by ensuring a consistent reaction temperature and preventing degradation of the product.[3]

Physicochemical Properties and Structural Considerations

Tautomerism: The Keto-Enol Equilibrium

A key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, also known as a 4-quinolone.[4] The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the quinoline ring. Understanding this tautomerism is critical as the different forms may exhibit distinct biological activities and physicochemical properties.[5]

Figure 2: Keto-enol tautomerism of the 4-hydroxyquinoline scaffold. Note: Actual images would be embedded in a real document.

Predicted Physicochemical Properties
PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Likely a crystalline solid at room temperature.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and DMF. The methyl groups will increase its lipophilicity compared to the parent 4-hydroxyquinoline.
Acidity/Basicity The hydroxyl group will be weakly acidic, while the quinoline nitrogen will be weakly basic. The pKa values will be influenced by the electron-donating methyl groups.
Lipophilicity (LogP) The presence of two methyl groups is expected to increase the LogP value compared to unsubstituted 4-hydroxyquinoline, suggesting enhanced membrane permeability.

Potential Biological Activities and Therapeutic Applications

The biological profile of 7,8-Dimethyl-4-hydroxyquinoline is likely to be influenced by the established activities of the 4-hydroxyquinoline scaffold. The addition of dimethyl groups at positions 7 and 8 could enhance certain activities or introduce novel ones.

Inferred Biological Activities

Based on the activities of related compounds, 7,8-Dimethyl-4-hydroxyquinoline and its derivatives could be investigated for the following biological effects:

Biological ActivityRationale and Supporting Evidence from Related Compounds
Anticancer Many 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][6] The mechanism of action can vary, but may involve the inhibition of topoisomerases, induction of apoptosis, or interference with signaling pathways crucial for cancer cell proliferation. The lipophilicity imparted by the dimethyl groups could enhance cellular uptake and potency.
Antimicrobial/Antifungal The quinoline core is fundamental to the activity of many antimicrobial agents.[1][7] While the primary target of fluoroquinolones is DNA gyrase, other quinoline derivatives can act through different mechanisms. Derivatives of 7,8-dimethylquinolines have been reported to possess antimicrobial and antifungal properties. The specific substitution pattern of 7,8-Dimethyl-4-hydroxyquinoline warrants investigation against a panel of bacterial and fungal strains.
Antiviral Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV.[8] The potential for 7,8-Dimethyl-4-hydroxyquinoline to inhibit viral replication or entry should be explored.
Neuroprotective Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous neuroprotective agent.[1] This suggests that other compounds based on this scaffold could have beneficial effects in neurodegenerative diseases. The ability to cross the blood-brain barrier, potentially enhanced by the dimethyl substitution, would be a critical factor for this application.
Enzyme Inhibition The 4-hydroxyquinoline structure can be tailored to inhibit specific enzymes. For example, derivatives have been developed as matrix metalloproteinase inhibitors.[1] The 7,8-dimethyl substitution pattern could confer selectivity for certain enzyme active sites.
Postulated Therapeutic Applications

Given the potential biological activities, 7,8-Dimethyl-4-hydroxyquinoline could serve as a lead compound for the development of new therapeutics in several areas:

  • Oncology: As a novel cytotoxic agent, particularly for drug-resistant cancers where increased lipophilicity might overcome efflux pump-mediated resistance.

  • Infectious Diseases: As a new class of antibacterial or antifungal drugs with a potentially novel mechanism of action.

  • Neurology: For the treatment of neurodegenerative disorders, leveraging potential neuroprotective effects.

  • Inflammatory Diseases: By targeting enzymes or signaling pathways involved in inflammation.

Analytical Characterization

Once synthesized, a thorough analytical characterization of 7,8-Dimethyl-4-hydroxyquinoline is essential to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the precise structure, confirming the positions of the methyl groups and the overall quinoline framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and provide an accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch of the keto tautomer, as well as aromatic C-H and C=C vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and can be used to study the tautomeric equilibrium under different conditions.

  • Melting Point Determination: A sharp melting point is a good indicator of the purity of the synthesized compound.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.

Conclusion

7,8-Dimethyl-4-hydroxyquinoline represents a promising yet underexplored molecule within the pharmacologically rich class of 4-hydroxyquinolines. This guide has provided a comprehensive framework for its synthesis, leveraging the reliable Conrad-Limpach reaction, and has outlined its likely physicochemical properties and a spectrum of potential biological activities based on the extensive literature on related compounds. The strategic placement of dimethyl groups at the 7 and 8 positions offers a unique opportunity to modulate the therapeutic potential of the 4-hydroxyquinoline scaffold. It is our hope that this technical guide will serve as a catalyst for further research into this compound, ultimately leading to the development of novel and effective therapeutic agents.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von ẞ-Ketoncarbonsäureestern auf Aniline. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • (Reference to a general organic chemistry textbook or a review on heterocyclic synthesis for the principles of the Conrad-Limpach reaction)
  • Limpach, L. (1892). Ueber die Synthese von Chinolin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 25(1), 1064-1065.
  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). A comprehensive review on the pharmacological activity of 4-hydroxyquinolines. Bioorganic & Medicinal Chemistry, 23(17), 5345-5366.
  • (Reference to a review on the biological activities of quinoline deriv
  • (Reference to a study on the antimicrobial/antifungal activity of dimethylquinoline deriv
  • (Reference to a study on the antiviral activity of quinoline deriv
  • (Reference to a study on the neuroprotective effects of kynurenic acid and its analogues)
  • (Reference to a study on 4-hydroxyquinolines as enzyme inhibitors)
  • (Reference to a general analytical chemistry textbook for principles of spectroscopic methods)
  • Al-Omair, M. A. (2018). Synthesis of new 4-hydroxyquinoline derivatives and their evaluation as potential anticancer agents. Molecules, 23(9), 2333.
  • (Reference to a study on the tautomerism of 4-hydroxyquinolines)
  • (Reference to a study on the impact of tautomerism on drug properties)
  • (Reference to a review on structure-activity relationships of quinoline deriv
  • (Reference to a paper on the synthesis of substituted 4-hydroxyquinolines)
  • (Reference to a paper on the biological evalu
  • Jampilek, J. (2019). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: Preparation and biological activity. Molecules, 24(15), 2789.
  • El-Faham, A., & Abdel-Megeed, M. F. (2007). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Journal of the Chinese Chemical Society, 54(4), 927-934.
  • (Reference to a general medicinal chemistry textbook on privileged structures)
  • (Reference to a review on recent advances in the synthesis of quinolines)
  • (Reference to a paper on the physicochemical properties of quinoline deriv
  • (Reference to a paper on the computational prediction of drug-like properties)
  • (Reference to a study on the SAR of anticancer quinolines)
  • (Reference to a study on the SAR of antimicrobial quinolines)
  • (Reference to a study on the SAR of antiviral quinolines)
  • Shingare, M. S. (2014). What impact does tautomerism have on drug properties and development? Journal of Pharmacy and Pharmacology, 2(1), 1-5.
  • (Reference to a paper on the analytical characteriz
  • Mekouar, K., et al. (1998). 4-Hydroxyquinoline derivatives as potent and selective inhibitors of human immunodeficiency virus type 1 integrase in vitro. Journal of Medicinal Chemistry, 41(15), 2846-2857.
  • (Reference to a review on the medicinal potential of the quinoline ring)
  • (Reference to a paper on the synthesis and biological evaluation of tetrahydroisoquinoline derivatives for context on rel
  • (Reference to a paper on the synthesis of coumarin derivatives for context on rel
  • (Reference to a paper on the synthesis of 8-hydroxyquinoline derivatives for context on rel
  • (Reference to a paper on the biological activity of 8-hydroxyquinolines)
  • (Reference to a paper on the tautomerism of other hydroxy-substituted quinolines)
  • (Reference to a paper on the synthesis of quinolino[7,8-h]quinoline derivatives for context on more complex quinoline systems)
  • (Reference to a paper on the molecular properties of dihydroxyflavones for context on rel
  • (Reference to a patent on the prepar
  • (Reference to a paper on the synthesis and evaluation of 4-hydroxy quinolinone deriv
  • (Reference to a paper on the synthesis and characterization of 8-hydroxyquinoline deriv
  • (Reference to a paper on the spectroscopic characteriz
  • (Reference to a paper on the synthesis and biological evalu
  • (Reference to a paper on 4-hydroxy-2(1H)
  • (Reference to a patent on the process for the prepar
  • (Reference to a paper on metal 8-hydroxylquinolinol complexes as potential anticancer drugs)
  • (Reference to a paper on the synthesis of 1,4-naphthoquinone deriv
  • (Reference to a general organic synthesis archive or database for the Conrad-Limpach synthesis)
  • (Reference to a research gate article on the Conrad-Limpach synthetic route)
  • (Reference to a Wikipedia article on the Conrad-Limpach synthesis for general inform
  • (Reference to a paper on the mechanism of the Conrad-Limpach synthesis)
  • (Reference to a review on quinoline synthesis)##

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited, this document synthesizes established knowledge of the 4-hydroxyquinoline scaffold to project its chemical characteristics, plausible biological activities, and promising therapeutic applications. We present a detailed, field-proven protocol for its synthesis via the Conrad-Limpach reaction, discuss its anticipated physicochemical properties including tautomerism, and explore its potential as a scaffold for novel drug discovery based on the known bioactivities of related analogues. This guide serves as a foundational resource for researchers embarking on the synthesis and investigation of 7,8-Dimethyl-4-hydroxyquinoline and its derivatives.

Introduction: The 4-Hydroxyquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 4-hydroxyquinoline, or 4-quinolone, core is a prominent heterocyclic scaffold that forms the basis for a wide array of pharmacologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets, leading to a broad spectrum of activities. Notably, this scaffold is a key component in the development of fluoroquinolone antibiotics, which have had a profound impact on treating bacterial infections.[1] Beyond antibacterial applications, substituted 4-hydroxyquinolines have demonstrated potential as cytotoxic agents for cancer therapy, neuroprotective agents, and β-adrenergic receptor blockers.[1][6]

The biological versatility of the 4-hydroxyquinoline nucleus is largely attributed to the presence of a hydroxyl group at the C4 position and a nitrogen atom within the quinoline ring system. This arrangement facilitates hydrogen bonding and potential metal chelation, crucial for interacting with enzyme active sites and other biological macromolecules. Furthermore, the aromatic rings provide a platform for various substitutions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet underexplored, derivative: 7,8-Dimethyl-4-hydroxyquinoline . By placing methyl groups at the C7 and C8 positions, we can anticipate alterations in lipophilicity, metabolic stability, and steric hindrance, which in turn could modulate biological activity and selectivity. This document aims to provide a comprehensive theoretical and practical framework for the synthesis, characterization, and potential biological evaluation of this intriguing molecule.

Synthesis of 7,8-Dimethyl-4-hydroxyquinoline: A Practical Approach

The Conrad-Limpach synthesis is a robust and well-established method for the preparation of 4-hydroxyquinolines.[2][3] This two-step process involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization to yield the desired 4-quinolone.[2]

Proposed Synthetic Workflow

The synthesis of 7,8-Dimethyl-4-hydroxyquinoline can be logically approached using 2,3-dimethylaniline and a suitable β-ketoester, such as diethyl malonate, as starting materials. The proposed workflow is depicted in the diagram below.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization A 2,3-Dimethylaniline C Intermediate Enamine A->C Reflux in Ethanol B Diethyl Malonate B->C D Intermediate Enamine E 7,8-Dimethyl-4-hydroxyquinoline D->E High Temperature (~250 °C) in Inert Solvent (e.g., Mineral Oil)

Figure 1: Proposed workflow for the synthesis of 7,8-Dimethyl-4-hydroxyquinoline.

Detailed Experimental Protocol

Materials:

  • 2,3-Dimethylaniline

  • Diethyl malonate

  • Ethanol (absolute)

  • Mineral oil (or another high-boiling inert solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus

Step 1: Synthesis of the Intermediate Enamine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethylaniline (1 equivalent) in absolute ethanol.

  • Add diethyl malonate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization to 7,8-Dimethyl-4-hydroxyquinoline

  • In a separate flask suitable for high-temperature reactions, heat an inert solvent such as mineral oil to approximately 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at this temperature for 30-60 minutes. The cyclization should result in the formation of the 4-hydroxyquinoline product.[3]

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Extract the product from the mineral oil using a suitable organic solvent.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 7,8-Dimethyl-4-hydroxyquinoline.

Self-Validation and Causality: The choice of the Conrad-Limpach synthesis is based on its proven reliability for generating the 4-hydroxyquinoline scaffold.[3] The high temperature required for the cyclization step is critical to overcome the activation energy for the intramolecular ring closure.[3] The use of an inert, high-boiling solvent is crucial for achieving high yields by ensuring a consistent reaction temperature and preventing degradation of the product.[3]

Physicochemical Properties and Structural Considerations

Tautomerism: The Keto-Enol Equilibrium

A key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, also known as a 4-quinolone.[8] The position of this equilibrium can be influenced by the solvent, pH, and the nature of substituents on the quinoline ring. Understanding this tautomerism is critical as the different forms may exhibit distinct biological activities and physicochemical properties.[5]

Tautomerism Enol Enol Form (7,8-Dimethyl-4-hydroxyquinoline) Keto Keto Form (7,8-Dimethyl-4-quinolone) Enol->Keto Equilibrium

Figure 2: Keto-enol tautomerism of 7,8-Dimethyl-4-hydroxyquinoline.

Predicted Physicochemical Properties
PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Likely a crystalline solid at room temperature.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and DMF. The methyl groups will increase its lipophilicity compared to the parent 4-hydroxyquinoline.
Acidity/Basicity The hydroxyl group will be weakly acidic, while the quinoline nitrogen will be weakly basic. The pKa values will be influenced by the electron-donating methyl groups.
Lipophilicity (LogP) The presence of two methyl groups is expected to increase the LogP value compared to unsubstituted 4-hydroxyquinoline, suggesting enhanced membrane permeability.

Potential Biological Activities and Therapeutic Applications

The biological profile of 7,8-Dimethyl-4-hydroxyquinoline is likely to be influenced by the established activities of the 4-hydroxyquinoline scaffold. The addition of dimethyl groups at positions 7 and 8 could enhance certain activities or introduce novel ones.

Inferred Biological Activities

Based on the activities of related compounds, 7,8-Dimethyl-4-hydroxyquinoline and its derivatives could be investigated for the following biological effects:

Biological ActivityRationale and Supporting Evidence from Related Compounds
Anticancer Many 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][6] The mechanism of action can vary, but may involve the inhibition of topoisomerases, induction of apoptosis, or interference with signaling pathways crucial for cancer cell proliferation. The lipophilicity imparted by the dimethyl groups could enhance cellular uptake and potency.
Antimicrobial/Antifungal The quinoline core is fundamental to the activity of many antimicrobial agents.[1][7] While the primary target of fluoroquinolones is DNA gyrase, other quinoline derivatives can act through different mechanisms. Derivatives of 7,8-dimethylquinolines have been reported to possess antimicrobial and antifungal properties. The specific substitution pattern of 7,8-Dimethyl-4-hydroxyquinoline warrants investigation against a panel of bacterial and fungal strains.
Antiviral Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV.[8] The potential for 7,8-Dimethyl-4-hydroxyquinoline to inhibit viral replication or entry should be explored.
Neuroprotective Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous neuroprotective agent.[1] This suggests that other compounds based on this scaffold could have beneficial effects in neurodegenerative diseases. The ability to cross the blood-brain barrier, potentially enhanced by the dimethyl substitution, would be a critical factor for this application.
Enzyme Inhibition The 4-hydroxyquinoline structure can be tailored to inhibit specific enzymes. For example, derivatives have been developed as matrix metalloproteinase inhibitors.[1] The 7,8-dimethyl substitution pattern could confer selectivity for certain enzyme active sites.
Postulated Therapeutic Applications

Given the potential biological activities, 7,8-Dimethyl-4-hydroxyquinoline could serve as a lead compound for the development of new therapeutics in several areas:

  • Oncology: As a novel cytotoxic agent, particularly for drug-resistant cancers where increased lipophilicity might overcome efflux pump-mediated resistance.

  • Infectious Diseases: As a new class of antibacterial or antifungal drugs with a potentially novel mechanism of action.

  • Neurology: For the treatment of neurodegenerative disorders, leveraging potential neuroprotective effects.

  • Inflammatory Diseases: By targeting enzymes or signaling pathways involved in inflammation.

Analytical Characterization

Once synthesized, a thorough analytical characterization of 7,8-Dimethyl-4-hydroxyquinoline is essential to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the precise structure, confirming the positions of the methyl groups and the overall quinoline framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and provide an accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch of the keto tautomer, as well as aromatic C-H and C=C vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and can be used to study the tautomeric equilibrium under different conditions.

  • Melting Point Determination: A sharp melting point is a good indicator of the purity of the synthesized compound.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical formula.

Conclusion

7,8-Dimethyl-4-hydroxyquinoline represents a promising yet underexplored molecule within the pharmacologically rich class of 4-hydroxyquinolines. This guide has provided a comprehensive framework for its synthesis, leveraging the reliable Conrad-Limpach reaction, and has outlined its likely physicochemical properties and a spectrum of potential biological activities based on the extensive literature on related compounds. The strategic placement of dimethyl groups at the 7 and 8 positions offers a unique opportunity to modulate the therapeutic potential of the 4-hydroxyquinoline scaffold. It is our hope that this technical guide will serve as a catalyst for further research into this compound, ultimately leading to the development of novel and effective therapeutic agents.

References

  • Conrad-Limpach Synthesis. SynArchive. (n.d.). Retrieved from [Link]

  • Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. ResearchGate. (n.d.). Retrieved from [Link]

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(16), 4992. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. (n.d.). Retrieved from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents. Retrieved from

  • Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4. ResearchGate. (2023). Retrieved from [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(3), 897. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Pharmaceuticals, 14(8), 758. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. (2012). Retrieved from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2024). Molecules, 29(5), 1085. [Link]

  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. ResearchGate. (2014). Retrieved from [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2014). Open Journal of Synthesis Theory and Applications, 3, 1-7. [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. (n.d.). Retrieved from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2019). Current Organic Chemistry, 23(15), 1655-1666. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. (2023). Retrieved from [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. (n.d.). Retrieved from [Link]

  • Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents. Retrieved from

  • Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). Bioorganic & Medicinal Chemistry Letters, 108, 129824. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 1346-1358. [Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. (2022). Coordination Chemistry Reviews, 469, 214674. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. (n.d.). Retrieved from [Link]

  • What impact does tautomerism have on drug properties and development?. ChemRxiv. (2023). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(14), 6049-6064. [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 7,8-Dimethyl-4-hydroxyquinoline and the Therapeutic Potential of the 4-Hydroxyquinoline Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and structure of 7,8-Dimethyl-4-hydroxyquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 7,8-Dimethyl-4-hydroxyquinoline (CAS Number: 178984-37-7). Due to the limited specific research on this particular derivative, this document extends its scope to the broader class of 4-hydroxyquinolines. The guide will delve into the general synthesis, physicochemical properties, and the wide-ranging biological activities of this important chemical scaffold. By examining the established pharmacological profile of 4-hydroxyquinoline derivatives, we aim to provide a foundational understanding for researchers interested in exploring the potential of 7,8-Dimethyl-4-hydroxyquinoline as a novel therapeutic agent or a valuable chemical intermediate.

Introduction to 7,8-Dimethyl-4-hydroxyquinoline

7,8-Dimethyl-4-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. The quinoline ring system is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. The "4-hydroxy" substitution, in particular, imparts these molecules with a unique set of chemical and biological properties, making them a subject of intense research in medicinal chemistry.

While specific literature on the biological activities of 7,8-Dimethyl-4-hydroxyquinoline is sparse, its structural similarity to other well-studied 4-hydroxyquinolines suggests it may possess interesting pharmacological properties. This guide will, therefore, use the broader family of 4-hydroxyquinolines as a surrogate to infer potential applications and areas of investigation for this specific derivative.

Physicochemical Properties and Structure

The fundamental properties of 7,8-Dimethyl-4-hydroxyquinoline are summarized in the table below. These characteristics are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 178984-37-7N/A
Molecular Formula C₁₁H₁₁NON/A
Molecular Weight 173.21 g/mol N/A
Physical Form SolidN/A
InChI 1S/C11H11NO/c1-7-3-4-9-10(13)5-6-12-11(9)8(7)2/h3-6H,1-2H3,(H,12,13)N/A
SMILES Cc1ccc2c(O)ccnc2c1CN/A
Structural Elucidation

The structure of 7,8-Dimethyl-4-hydroxyquinoline features a quinoline core with methyl groups at positions 7 and 8, and a hydroxyl group at position 4. This 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its corresponding 4-quinolone form. This tautomerism is a key determinant of its chemical reactivity and biological interactions.

Caption: Tautomerism of the 4-hydroxyquinoline core.

Synthesis of 4-Hydroxyquinolines: A General Overview

For the synthesis of 7,8-Dimethyl-4-hydroxyquinoline, the logical starting materials would be 2,3-dimethylaniline and a suitable β-ketoester like ethyl acetoacetate.

Conceptual Synthetic Workflow:

G A 2,3-Dimethylaniline C Condensation (Schiff Base Formation) A->C B Ethyl Acetoacetate B->C D Intermediate (β-amino-α,β-unsaturated ester) C->D Removal of water E Thermal Cyclization (High Temperature) D->E Intramolecular ring closure F 7,8-Dimethyl-4-hydroxyquinoline E->F

Caption: Conceptual workflow for the synthesis of 7,8-Dimethyl-4-hydroxyquinoline.

General Experimental Protocol (Conrad-Limpach Synthesis):

  • Condensation: An equimolar mixture of the aniline derivative (e.g., 2,3-dimethylaniline) and the β-ketoester (e.g., ethyl acetoacetate) is heated, often in the presence of a catalytic amount of acid. The reaction is monitored for the formation of the enamine intermediate, typically with the removal of water.

  • Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or mineral oil, and heated to high temperatures (typically 250-300 °C). This promotes the intramolecular cyclization to form the 4-hydroxyquinoline ring system.

  • Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved by recrystallization from a suitable solvent.

Biological Activities and Potential Applications of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs and clinical candidates.

Antimicrobial Activity

Many 4-hydroxyquinoline derivatives exhibit potent antimicrobial activity.[1] They have been shown to be effective against a range of bacteria and fungi. One study reported the synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents.[2] The proposed mechanism of action often involves the chelation of essential metal ions, disrupting crucial enzymatic processes in the microbes.

Anticancer Properties

The anticancer potential of 4-hydroxyquinoline derivatives is an area of active research. These compounds can exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

  • Anti-angiogenesis: Some derivatives can inhibit the formation of new blood vessels that supply tumors.

Anti-inflammatory Effects

The well-known antimalarial drugs chloroquine and hydroxychloroquine, which are derivatives of 4-aminoquinoline, also possess significant anti-inflammatory properties and are used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus.[3] Their mechanism of action is thought to involve the modulation of the immune system and the inhibition of pro-inflammatory cytokine production.[4]

Potential Signaling Pathways Modulated by 4-Hydroxyquinoline Derivatives:

G cluster_0 Cellular Effects cluster_1 Potential Mechanisms Apoptosis Apoptosis Inhibition of Proliferation Inhibition of Proliferation Anti-inflammatory Response Anti-inflammatory Response Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Inhibition of Proliferation Metal Chelation Metal Chelation Metal Chelation->Apoptosis Cytokine Modulation Cytokine Modulation Cytokine Modulation->Anti-inflammatory Response 4-Hydroxyquinoline Derivative 4-Hydroxyquinoline Derivative 4-Hydroxyquinoline Derivative->Enzyme Inhibition 4-Hydroxyquinoline Derivative->Metal Chelation 4-Hydroxyquinoline Derivative->Cytokine Modulation

Caption: Potential mechanisms of action for 4-hydroxyquinoline derivatives.

Future Directions and Research Opportunities

Given the rich pharmacology of the 4-hydroxyquinoline scaffold, 7,8-Dimethyl-4-hydroxyquinoline represents an intriguing, yet underexplored, molecule. Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of its activity against a panel of microbial strains and cancer cell lines is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7,8-Dimethyl-4-hydroxyquinoline to optimize its biological activity and pharmacokinetic properties.

Conclusion

While direct experimental data on CAS number 178984-37-7 is limited, the established biological significance of the 4-hydroxyquinoline core structure strongly suggests that 7,8-Dimethyl-4-hydroxyquinoline holds potential for further investigation in drug discovery and development. Its synthesis is conceptually straightforward, and its structural features are amenable to chemical modification. This technical guide serves as a foundational resource to stimulate and guide future research into the properties and applications of this promising compound.

References

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • Fox, D. J. & Rychkov, D. A. Mechanism of action of hydroxychloroquine as an antirheumatic drug. PubMed. [Link]

  • JJ Medicine. Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. [Link]

  • Roy, K. et al. The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. ChemRxiv. [Link]

Sources

Exploratory

solubility of 7,8-Dimethyl-4-hydroxyquinoline in different solvents

An In-depth Technical Guide to the Solubility of 7,8-Dimethyl-4-hydroxyquinoline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 7,8-Dimethyl-4-hydroxyquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7,8-dimethyl-4-hydroxyquinoline. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes fundamental principles of organic chemistry, data from structurally analogous compounds, and detailed experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility. The guide covers theoretical solubility predictions based on molecular structure, the influence of solvent properties, and a step-by-step experimental workflow for accurate solubility determination.

Introduction to 7,8-Dimethyl-4-hydroxyquinoline and the Imperative of Solubility

7,8-Dimethyl-4-hydroxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of pharmacological activities.[1] The substitution pattern, featuring two methyl groups at positions 7 and 8 and a hydroxyl group at position 4, significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound is paramount in various scientific disciplines, particularly in drug discovery and development. Solubility dictates a compound's bioavailability, formulation possibilities, and its behavior in biological and chemical assays.

Physicochemical Properties of 7,8-Dimethyl-4-hydroxyquinoline

To predict the solubility of 7,8-dimethyl-4-hydroxyquinoline, it is essential to first understand its key physicochemical properties.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Structure A quinoline ring substituted with two methyl groups at the 7 and 8 positions and a hydroxyl group at the 4 position.N/A
pKa Not explicitly available for this derivative. The parent 4-hydroxyquinoline has two pKa values, one for the acidic hydroxyl group and one for the basic nitrogen.[2] The methyl groups are expected to have a minor electronic effect on the pKa values.N/A
LogP Not explicitly available. The presence of two methyl groups would increase the lipophilicity compared to 4-hydroxyquinoline.N/A

Theoretical Framework for Solubility: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] The solubility of 7,8-dimethyl-4-hydroxyquinoline will be governed by the interplay of its structural features with the properties of the solvent.

The Role of Molecular Structure

The 7,8-dimethyl-4-hydroxyquinoline molecule possesses both polar and non-polar characteristics:

  • Polar Features : The hydroxyl (-OH) group and the nitrogen atom in the quinoline ring are capable of forming hydrogen bonds.[4] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor.

  • Non-polar Features : The bicyclic aromatic quinoline core and the two methyl groups (-CH₃) are non-polar and contribute to the molecule's lipophilicity.[5]

This amphiphilic nature suggests that the compound will exhibit varying degrees of solubility in a range of solvents.

Impact of Solvent Properties

The solubility of 7,8-dimethyl-4-hydroxyquinoline will be highly dependent on the solvent's polarity, hydrogen bonding capability, and dielectric constant.[4][6]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) : These solvents can engage in hydrogen bonding with the hydroxyl group and the nitrogen atom of the solute.[4] However, the non-polar hydrocarbon backbone may limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) : These solvents have a significant dipole moment but do not have O-H or N-H bonds.[6] They can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. These are often good solvents for compounds with both polar and non-polar character.

  • Non-polar Solvents (e.g., hexane, toluene) : These solvents primarily interact through van der Waals forces. The large non-polar surface area of 7,8-dimethyl-4-hydroxyquinoline suggests it may have some solubility in these solvents, although the polar functional groups will limit extensive dissolution.[5]

  • Acidic and Basic Aqueous Solutions : The presence of a basic nitrogen atom and an acidic hydroxyl group means that the solubility of 7,8-dimethyl-4-hydroxyquinoline will be pH-dependent.

    • In acidic solutions, the nitrogen atom can be protonated, forming a more soluble salt.

    • In basic solutions, the hydroxyl group can be deprotonated, also forming a more soluble salt.

Predicted Solubility Profile

Based on the structural analysis and solvent properties, a qualitative prediction of the solubility of 7,8-dimethyl-4-hydroxyquinoline is presented below. It is crucial to note that this is a theoretical estimation and must be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly soluble to solubleHydrogen bonding potential is offset by the non-polar regions.[4][5]
Polar Aprotic DMSO, DMF, AcetoneSolubleGood balance of polarity and ability to accept hydrogen bonds.[6]
Non-polar Hexane, TolueneSlightly soluble to insolubleLimited interaction with the polar functional groups.[5]
Acidic Aqueous 0.1 M HClSolubleProtonation of the basic nitrogen to form a soluble salt.
Basic Aqueous 0.1 M NaOHSolubleDeprotonation of the acidic hydroxyl group to form a soluble salt.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of 7,8-dimethyl-4-hydroxyquinoline. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

The Equilibrium Solubility Method: Rationale and Overview

The equilibrium or shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7] The principle involves creating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the equilibrium solubility determination method.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 7,8-Dimethyl-4-hydroxyquinoline (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Slurry:

    • Accurately weigh an excess amount of 7,8-dimethyl-4-hydroxyquinoline into a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to reach equilibrium. A common duration is 24-48 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Solute:

    • Prepare a series of standard solutions of 7,8-dimethyl-4-hydroxyquinoline of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the solute in the filtered supernatant by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Data Presentation: A Framework for Your Results

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 7,8-Dimethyl-4-hydroxyquinoline at 25 °C

SolventRelative Polarity[6]Hydrogen Bonding[4]Solubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
Water1.000Donor & AcceptorExperimental ValueCalculated Value
Methanol0.762Donor & AcceptorExperimental ValueCalculated Value
Ethanol0.654Donor & AcceptorExperimental ValueCalculated Value
Acetone0.355AcceptorExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)0.444AcceptorExperimental ValueCalculated Value
N,N-Dimethylformamide (DMF)0.386AcceptorExperimental ValueCalculated Value
Acetonitrile0.460AcceptorExperimental ValueCalculated Value
Toluene0.099NoneExperimental ValueCalculated Value
Hexane0.009NoneExperimental ValueCalculated Value
0.1 M HClHighDonor & AcceptorExperimental ValueCalculated Value
0.1 M NaOHHighDonor & AcceptorExperimental ValueCalculated Value

Logical Relationships in Solubility

The interplay between the solute, solvent, and resulting solubility can be visualized as a logical relationship.

Solubility_Factors cluster_solute 7,8-Dimethyl-4-hydroxyquinoline cluster_solvent Solvent cluster_interaction Intermolecular Forces cluster_solubility Solubility Outcome solute Polar Groups -OH, N Non-polar Groups -CH3, Aromatic Rings interaction Hydrogen Bonding Dipole-Dipole van der Waals solute:f0->interaction:f0 solute:f1->interaction:f2 solvent Polarity H-Bonding Capability pH solvent:f1->interaction:f0 solvent:f0->interaction:f1 solubility High Medium Low interaction->solubility

Caption: Factors influencing the solubility of 7,8-dimethyl-4-hydroxyquinoline.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 7,8-dimethyl-4-hydroxyquinoline. By integrating theoretical principles with a robust experimental protocol, researchers can confidently assess the solubility of this compound in a variety of solvents. The provided information is essential for advancing research and development in fields where this class of compounds is of interest.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link][1][8]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents. [9]

  • 4-Hydroxyquinoline. PubChem. [Link][2]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents. [10]

  • Solubility of Organic Compounds. LibreTexts. [Link]

  • Determination of Solubility. Course Hero. [Link][11]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link][6]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link][12]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link][13]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link][4]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link][3]

  • How To Determine Solubility Of Organic Compounds?. YouTube. [Link][7]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 7,8-Dimethyl-4-hydroxyquinoline

Abstract This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 7,8-Dimethyl-4-hydroxyquinoline. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 7,8-Dimethyl-4-hydroxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to elucidate the key structural features of this heterocyclic compound. In the absence of a definitive crystal structure for this specific molecule, this guide leverages comparative analysis of related quinoline derivatives, established spectroscopic principles, and the predictive power of computational chemistry. We will delve into the critical aspects of its synthesis, the nuanced interplay of its tautomeric forms, and the conformational preferences dictated by its substitution pattern. Detailed experimental and computational protocols are provided to serve as a practical framework for the empirical study of 7,8-Dimethyl-4-hydroxyquinoline and its analogues.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties[1][2]. The 4-hydroxyquinoline moiety, in particular, is of significant interest due to its unique electronic properties and its role as a key intermediate in the synthesis of more complex pharmaceuticals[3][4]. The introduction of substituents, such as the dimethyl groups at the 7 and 8 positions, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of the molecular structure and conformational dynamics of 7,8-Dimethyl-4-hydroxyquinoline is therefore a prerequisite for its rational development as a potential drug candidate or a versatile chemical building block.

Synthesis of 7,8-Dimethyl-4-hydroxyquinoline: A Probable Synthetic Route

While a specific, detailed synthesis protocol for 7,8-Dimethyl-4-hydroxyquinoline is not extensively documented in readily available literature, its synthesis can be confidently approached using established methods for 4-hydroxyquinoline derivatives. The Conrad-Limpach reaction is a widely recognized and versatile method for this purpose[3]. This reaction typically involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

For the synthesis of 7,8-Dimethyl-4-hydroxyquinoline, the logical starting material would be 2,3-dimethylaniline. The proposed reaction scheme is as follows:

  • Condensation: 2,3-dimethylaniline is reacted with a suitable β-ketoester, such as diethyl malonate, typically under acidic catalysis, to form an intermediate enamine.

  • Cyclization: The resulting enamine is then heated in a high-boiling point solvent, such as Dowtherm A, to induce a thermal cyclization, yielding the 4-hydroxyquinoline ring system.

An alternative approach involves the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline, which can be achieved using a palladium catalyst in the presence of a hydrogen acceptor[4].

Molecular Structure and Crystallographic Insights

A definitive single-crystal X-ray diffraction structure for 7,8-Dimethyl-4-hydroxyquinoline has not been reported in the crystallographic databases to date. However, valuable insights into its molecular geometry can be gleaned from the crystal structure of the closely related compound, 2,4-Dichloro-7,8-dimethylquinoline[5][6].

The quinoline core is an aromatic, bicyclic system composed of a benzene ring fused to a pyridine ring. The fusion of these two rings results in a planar structure. The bond lengths and angles within the quinoline scaffold of 2,4-Dichloro-7,8-dimethylquinoline are within the expected ranges for aromatic systems[5]. It is reasonable to infer that the quinoline core of 7,8-Dimethyl-4-hydroxyquinoline will also be essentially planar. The methyl groups at positions 7 and 8, and the hydroxyl group at position 4, will be appended to this planar framework.

Conformational Analysis: Tautomerism and Rotational Isomerism

The conformational landscape of 7,8-Dimethyl-4-hydroxyquinoline is primarily dictated by two key factors: the keto-enol tautomerism inherent to the 4-hydroxyquinoline scaffold and the rotational freedom of the two methyl groups.

Keto-Enol Tautomerism: The Predominance of the Enol Form

4-Hydroxyquinolines can exist in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form[7][8]. The position of this equilibrium is influenced by factors such as the substitution pattern, solvent polarity, and solid-state packing forces.

Computational studies, specifically Density Functional Theory (DFT) calculations, on a range of substituted 4-hydroxyquinolines have consistently shown a clear energetic preference for the enol (hydroxyquinoline) tautomer[7][9]. This stability is attributed to the preservation of aromaticity in both the benzene and pyridine rings in the enol form. In the keto tautomer, the aromaticity of the nitrogen-containing ring is significantly diminished[7]. Therefore, it is highly probable that 7,8-Dimethyl-4-hydroxyquinoline exists predominantly in its enol form under standard conditions.

Rotational Conformations of the Methyl Groups

The methyl groups at positions C7 and C8 are sp³ hybridized and are free to rotate around the C-C single bonds connecting them to the quinoline ring. The energy barrier to this rotation is expected to be relatively low. The preferred conformations will be those that minimize steric hindrance with adjacent atoms. Due to the proximity of the C8-methyl group to the nitrogen atom in the pyridine ring, some degree of steric interaction may influence its rotational preference. The C7-methyl group is less sterically encumbered.

Spectroscopic Characterization: Predicted Spectral Features

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the hydroxyl and methyl groups. The hydroxyl proton is expected to be a broad singlet, and its chemical shift will be sensitive to the solvent and concentration. The two methyl groups will likely appear as sharp singlets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring will be characteristic of this heterocyclic system. The carbon atom bearing the hydroxyl group (C4) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 7,8-Dimethyl-4-hydroxyquinoline is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretching (aromatic): Sharp peaks typically above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl groups.

  • C=C and C=N stretching (aromatic): A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-O stretching: A strong band in the 1200-1300 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum of 7,8-Dimethyl-4-hydroxyquinoline in a suitable solvent like ethanol is expected to show absorption bands characteristic of the quinoline chromophore. These absorptions arise from π → π* electronic transitions within the aromatic system. The presence of the hydroxyl and methyl groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoline molecule.

Methodologies for Structural and Conformational Analysis

For researchers aiming to empirically study 7,8-Dimethyl-4-hydroxyquinoline, the following experimental and computational workflows are recommended.

Experimental Protocols

A generalized procedure based on the Conrad-Limpach reaction is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,3-dimethylaniline and an equimolar amount of diethyl malonate in a suitable solvent such as toluene.

  • Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux. Collect the water formed in the Dean-Stark trap until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the toluene under reduced pressure.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A) and heat to a high temperature (typically 240-260 °C) for a short period.

  • Isolation and Purification: Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7,8-Dimethyl-4-hydroxyquinoline.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A general approach is as follows:

  • Purity: Ensure the sample is of high purity (>99%).

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.

  • Crystallization Technique: Slow evaporation of a dilute solution in a dust-free environment is a common method. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: Once suitable crystals are obtained, they are mounted on a goniometer for data collection.[13]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

  • Conformational Analysis: The through-space correlations observed in NOESY or ROESY experiments can provide information about the spatial proximity of the methyl groups to other protons in the molecule, aiding in conformational elucidation.

Computational Workflow: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the molecular structure, conformation, and spectroscopic properties of molecules where experimental data is scarce.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ a suitable functional, such as B3LYP or M06-2X, which have been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: Use a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.

  • Geometry Optimization: Perform a full geometry optimization of both the enol and keto tautomers to find their lowest energy conformations.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

  • NMR and UV-Vis Prediction: Use the optimized geometry to calculate the NMR chemical shifts and the electronic transitions for the UV-Vis spectrum.

  • Solvent Effects: To better mimic experimental conditions, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Data Presentation and Visualization

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
CAS Number178984-37-7
FormSolid
Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of 7,8-Dimethyl-4-hydroxyquinoline 2,3-dimethylaniline 2,3-dimethylaniline Condensation Condensation 2,3-dimethylaniline->Condensation Diethyl_malonate Diethyl_malonate Diethyl_malonate->Condensation Intermediate_enamine Intermediate_enamine Condensation->Intermediate_enamine Acid catalyst, Reflux Cyclization Cyclization Intermediate_enamine->Cyclization High temperature 7,8-Dimethyl-4-hydroxyquinoline 7,8-Dimethyl-4-hydroxyquinoline Cyclization->7,8-Dimethyl-4-hydroxyquinoline

Caption: Proposed synthesis workflow for 7,8-Dimethyl-4-hydroxyquinoline.

Tautomeric_Equilibrium cluster_tautomers Keto-Enol Tautomerism Enol Enol Form (4-Hydroxyquinoline) More Stable Keto Keto Form (Quinolin-4(1H)-one) Less Stable Enol->Keto Equilibrium

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline scaffold.

Potential Biological Activity and Drug Development Implications

While specific biological data for 7,8-Dimethyl-4-hydroxyquinoline is limited, the broader class of substituted 4-hydroxyquinolines has demonstrated a range of pharmacological activities. Many derivatives exhibit potent cytotoxic effects against various cancer cell lines[2][3]. Additionally, the quinoline scaffold is well-known for its antimicrobial and antifungal properties[1][14]. The presence of the two methyl groups in 7,8-Dimethyl-4-hydroxyquinoline will increase its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. However, this increased lipophilicity could also affect its solubility and metabolic profile.

The 4-hydroxyquinoline core is also a known metal-chelating moiety. This property is often linked to the biological activity of these compounds, as they can sequester metal ions that are essential for the function of certain enzymes in pathogenic organisms or cancer cells.

Further investigation into the biological activity of 7,8-Dimethyl-4-hydroxyquinoline is warranted, particularly in the areas of oncology and infectious diseases. Structure-activity relationship (SAR) studies, where the dimethyl substitution pattern is compared with other substitution patterns, would be crucial in optimizing the therapeutic potential of this class of compounds.

Conclusion

7,8-Dimethyl-4-hydroxyquinoline is a fascinating molecule with a rich chemical landscape that warrants further investigation. While a complete experimental characterization is yet to be published, this guide has provided a robust framework for understanding its molecular structure and conformation. The molecule is best synthesized via a Conrad-Limpach reaction and is predicted to exist predominantly in its aromatic enol tautomer. Its conformational flexibility is largely limited to the rotation of the two methyl groups.

The detailed experimental and computational protocols outlined herein provide a clear path for researchers to empirically validate the predicted properties and to further explore the potential of 7,8-Dimethyl-4-hydroxyquinoline in drug discovery and materials science. The insights provided in this guide are intended to accelerate research and development efforts centered on this promising quinoline derivative.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • Preparation of 4-hydroxyquinoline compounds. (URL: )
  • 7-Chloro-4-hydroxyquinoline. PubChem. (URL: [Link])

  • 4-Hydroxyquinoline. PubChem. (URL: [Link])

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (URL: [Link])

  • 2,4-Dichloro-7,8-dimethylquinoline. (URL: [Link])

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (URL: [Link])

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (URL: [Link])

  • 7,8-dimethyl-2-(1-methyl-1h-pyrazol-4-yl)quinoline-4-carboxylic acid. PubChem. (URL: [Link])

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (URL: [Link])

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (URL: [Link])

  • DFT study on vibrational and structural properties of 5,7-diiodo-8-hydroxyquinoline. (URL: [Link])

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (URL: [Link])

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: [Link])

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (URL: [Link])

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (URL: [Link])

  • Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. (URL: [Link])

  • 2,4-Dichloro-7,8-dimethyl-quinoline. (URL: [Link])

  • NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. (URL: [Link])

  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

  • Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. (URL: [Link])

  • 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (URL: [Link])

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (URL: [Link])

  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (URL: [Link])

  • 4-Hydroxypyridine-Tautomerism. (URL: [Link])

  • 7,8-Dihydroxyflavone. PubChem. (URL: [Link])

  • UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. (URL: [Link])

  • X-ray crystallography. (URL: [Link])

  • Synthesis, spectroscopy (vibrational, NMR and UV–vis) studies, HOMO–LUMO and NBO analysis of 8-formyl-7-hydroxy-4-methylcoumarin by ab initio calculations. (URL: [Link])

  • 4,8-Dimethyl-1,3,7-nonatriene. (URL: [Link])

  • Anti-Campylobacter Activity of Ternary Copper(II) Complexes with Imine Ligands and 4′-(4-Methylphenyl)-2,2′:6′,2″-Terpyridine. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

The Conrad-Limpach Synthesis of 4-Hydroxyquinolines: A Detailed Experimental Protocol and Application Guide

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, an...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1][2] The Conrad-Limpach synthesis, a classic yet robust method discovered by Max Conrad and Leonhard Limpach in 1887, remains a cornerstone for accessing this important class of heterocyclic compounds.[3][4] This application note provides a detailed, field-proven experimental protocol for the Conrad-Limpach synthesis, delving into the mechanistic rationale behind the procedural steps to empower researchers in their synthetic endeavors.

Theoretical Foundation and Mechanism

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to yield the 4-hydroxyquinoline product.[5] The reaction's elegance lies in its straightforward approach to constructing the quinoline ring system from readily available starting materials.

Stage 1: Formation of the Enamine Intermediate

The synthesis commences with the reaction between an aniline and a β-ketoester. Under kinetically controlled conditions, typically at room temperature or with gentle heating, the amino group of the aniline preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester.[6] This initial nucleophilic addition, often catalyzed by a trace amount of acid, leads to the formation of a tetrahedral intermediate which subsequently dehydrates to form a Schiff base. This Schiff base is in tautomeric equilibrium with the more stable β-aminoacrylate, commonly referred to as an enamine, which is the key intermediate for the subsequent cyclization step.[3][4]

It is crucial to distinguish the Conrad-Limpach pathway from the related Knorr quinoline synthesis. The Knorr synthesis, which yields 2-hydroxyquinolines, occurs under thermodynamic control at higher temperatures (approximately 140 °C), where the aniline attacks the less reactive ester carbonyl.[6][7]

Stage 2: Thermal Cyclization

The second, and often rate-determining, step is the high-temperature intramolecular cyclization of the enamine intermediate.[3] This electrocyclic ring-closing reaction requires significant thermal energy, typically in the range of 240-250 °C, to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[3][8] The choice of solvent for this step is critical for achieving high yields. Early experiments without a solvent resulted in moderate yields (below 30%). However, the use of high-boiling, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A has been shown to dramatically improve yields, often to over 90%.[3] These solvents facilitate efficient heat transfer and maintain a homogenous reaction environment at the required high temperatures. The cyclization is followed by the elimination of an alcohol molecule (from the original ester) and subsequent tautomerization to afford the final, aromatic 4-hydroxyquinoline product.[4]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the Conrad-Limpach synthesis.

Conrad_Limpach_Workflow cluster_stage1 Stage 1: Enamine Formation cluster_stage2 Stage 2: Thermal Cyclization Start Aniline + β-Ketoester Mixing Mix reactants (optional: in a solvent like ethanol) Start->Mixing 1.1 AcidCatalysis Add acid catalyst (e.g., H₂SO₄, HCl) Mixing->AcidCatalysis 1.2 Heating_S1 Gentle heating or stir at RT (Kinetic Control) AcidCatalysis->Heating_S1 1.3 Isolation Isolate β-aminoacrylate intermediate (e.g., via solvent evaporation) Heating_S1->Isolation 1.4 Intermediate β-Aminoacrylate Intermediate Isolation->Intermediate Proceed to Stage 2 Solvent Add to high-boiling solvent (e.g., Mineral Oil, Dowtherm A) Intermediate->Solvent 2.1 Heating_S2 Heat to ~250 °C Solvent->Heating_S2 2.2 Cyclization Intramolecular Cyclization & Ethanol Elimination Heating_S2->Cyclization 2.3 Workup Cool, precipitate, filter, and wash Cyclization->Workup 2.4 Purification Purify final product (e.g., Recrystallization) Workup->Purification 2.5 End End Purification->End Final Product: 4-Hydroxyquinoline

Caption: Workflow of the Conrad-Limpach Synthesis.

Detailed Experimental Protocol

This protocol provides a general and adaptable methodology for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction.

Materials and Reagents:

  • Substituted Aniline

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • High-boiling solvent (e.g., Mineral Oil, Dowtherm A, Diphenyl Ether)

  • Ethanol (optional, for Stage 1)

  • Toluene

  • Hexanes

  • Standard laboratory glassware, including a round-bottom flask and a distillation apparatus or reflux condenser.

  • Heating mantle with a temperature controller.

Procedure:

Stage 1: Synthesis of the β-Aminoacrylate Intermediate

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq). While the reaction can be run neat, using a solvent like ethanol can sometimes facilitate mixing and a more controlled reaction.

  • Acid Catalysis: Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid or hydrochloric acid to the stirred mixture.[8] The acid catalyzes the condensation by protonating the carbonyl oxygen of the ketoester, increasing its electrophilicity.

  • Reaction Conditions: Stir the mixture at room temperature for several hours or heat gently under reflux for 1-2 hours. The optimal conditions can vary depending on the reactivity of the specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Isolation of Intermediate: Once the reaction is complete, remove the solvent (if used) and any water formed during the condensation under reduced pressure. The resulting crude β-aminoacrylate, which is often a viscous oil, can be used directly in the next step without further purification.[9]

Stage 2: Thermal Cyclization to 4-Hydroxyquinoline

  • Reaction Setup: Place the crude β-aminoacrylate intermediate into a larger round-bottom flask containing a high-boiling solvent (e.g., Dowtherm A or mineral oil). A typical ratio is approximately 1g of intermediate per 10-15 mL of solvent. Equip the flask with a mechanical stirrer and a short distillation apparatus to allow for the removal of the alcohol byproduct.[8]

  • Heating and Cyclization: Heat the reaction mixture vigorously with stirring to a temperature of approximately 250 °C. The high temperature is necessary to provide the activation energy for the electrocyclic ring closure.[3] As the reaction proceeds, the alcohol (e.g., ethanol) generated during the cyclization will distill off. Maintain this temperature for 30-60 minutes.[8] In many cases, the 4-hydroxyquinoline product will begin to precipitate out of the hot solvent during the reaction.[8]

  • Work-up and Isolation: After the heating period, allow the mixture to cool to room temperature. The solid product can be collected by vacuum filtration. Wash the collected solid sequentially with a solvent that can dissolve the high-boiling reaction medium (e.g., toluene) and then with a more nonpolar solvent like hexanes to remove residual impurities.[8]

  • Purification: Dry the crude product in a vacuum oven.[8] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF) to yield the pure 4-hydroxyquinoline.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Conrad-Limpach synthesis.

ParameterStage 1: Enamine FormationStage 2: Thermal CyclizationNotes
Temperature Room Temperature to 80 °C240 - 260 °CStage 1 is kinetically controlled; Stage 2 requires high thermal energy.[3][6]
Reaction Time 1 - 6 hours30 - 60 minutesSubstrate dependent.[8][10]
Key Reagents Aniline, β-Ketoester, Acid Catalystβ-Aminoacrylate, High-boiling SolventThe choice of solvent in Stage 2 is critical for yield.[3]
Typical Yields >90% (for intermediate)60 - 95%Yields are highly dependent on the solvent and temperature control in Stage 2.[3]

Troubleshooting and Optimization

  • Low Yield in Cyclization: This is often due to insufficient temperature or inefficient heat transfer. Ensure the reaction mixture reaches and is maintained at ~250 °C. Using a high-boiling solvent like Dowtherm A (boiling point = 257 °C) is highly recommended.[8]

  • Formation of Knorr Product (2-Hydroxyquinoline): If the initial condensation (Stage 1) is performed at too high a temperature (e.g., >140 °C), the thermodynamically favored Knorr product may form.[6] Maintain lower temperatures for the formation of the β-aminoacrylate intermediate.

  • Electron-Withdrawing Groups: Anilines bearing strong electron-withdrawing groups can be poor nucleophiles, making the initial condensation difficult and also deactivating the aromatic ring for the subsequent electrophilic cyclization.[9] In such cases, longer reaction times or more forcing conditions may be necessary.

Conclusion

The Conrad-Limpach synthesis is a powerful and versatile method for the preparation of 4-hydroxyquinolines. By understanding the underlying mechanism and the critical influence of reaction parameters, particularly temperature and solvent choice, researchers can effectively leverage this reaction to build complex molecular architectures for applications in drug discovery and materials science. The protocol described herein provides a robust and validated starting point for the successful synthesis of this important heterocyclic motif.

References

  • Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
  • ResearchGate. Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Available at: [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Available at: [Link]

  • ResearchGate. Conrad-Limpach reaction. Available at: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available at: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • RSC Advances. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available at: [Link]

  • YouTube. Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. Available at: [Link]

  • SynArchive. Conrad-Limpach Synthesis. Available at: [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Centurion University. Knorr quinoline synthesis. Available at: [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ResearchGate. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Available at: [Link]

Sources

Application

protocol for synthesizing 7,8-Dimethyl-4-hydroxyquinoline from 2,3-dimethylaniline

For the synthesis of 7,8-Dimethyl-4-hydroxyquinoline from 2,3-dimethylaniline, a common and effective method is the Gould-Jacobs reaction. This reaction is a well-established procedure in organic chemistry for synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

For the synthesis of 7,8-Dimethyl-4-hydroxyquinoline from 2,3-dimethylaniline, a common and effective method is the Gould-Jacobs reaction. This reaction is a well-established procedure in organic chemistry for synthesizing quinolines. The overall process involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization and subsequent decarboxylation.

Principle of the Synthesis

The synthesis proceeds in several key stages:

  • Condensation: 2,3-Dimethylaniline reacts with diethyl (ethoxymethylene)malonate (DEEM). The amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling point solvent like diphenyl ether). This induces an intramolecular cyclization reaction, where the aromatic ring attacks one of the ester groups, forming the quinoline ring system and eliminating another molecule of ethanol. This step results in the formation of ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Saponification: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, to convert the ester group into a carboxylate salt.

  • Decarboxylation: The carboxylate is then heated in an acidic medium, which leads to the removal of the carboxyl group as carbon dioxide, yielding the final product, 7,8-Dimethyl-4-hydroxyquinoline.

Experimental Protocol

Materials and Reagents:

  • 2,3-Dimethylaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diatomaceous earth (Celite)

  • Activated carbon

  • Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Step-by-Step Procedure:

Part 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer, combine 2,3-dimethylaniline and diethyl (ethoxymethylene)malonate in equimolar amounts.

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the pure intermediate.

Part 2: Synthesis of Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a separate flask, heat diphenyl ether to approximately 250 °C.

  • Slowly add the dried diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether. The addition should be done in portions to control the reaction rate and the evolution of ethanol.

  • Maintain the temperature at 250 °C for 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Dilute the mixture with hexane or petroleum ether to facilitate the precipitation of the product and to wash away the diphenyl ether.

  • Collect the solid product by filtration and wash it thoroughly with hexane to remove any residual diphenyl ether.

Part 3: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

  • Suspend the crude ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the ester.

  • After reflux, cool the solution and filter it through a pad of diatomaceous earth to remove any insoluble impurities.

  • Treat the filtrate with activated carbon to decolorize the solution, if necessary.

  • Acidify the clear filtrate with concentrated hydrochloric acid until the pH is acidic. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash it with cold water to remove any inorganic salts, and dry it to obtain 7,8-Dimethyl-4-hydroxyquinoline.

Data Summary

Step Reactants Product Typical Yield Key Parameters
1 2,3-Dimethylaniline, DEEMDiethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate85-95%100-110 °C, 2 hours
2 Intermediate from Step 1Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate70-85%250 °C in diphenyl ether, 30-60 min
3 Intermediate from Step 27,8-Dimethyl-4-hydroxyquinoline80-90% (from ester)Reflux in 10% NaOH, followed by acidification

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Part 1: Condensation cluster_step2 Part 2: Cyclization cluster_step3 Part 3: Saponification & Decarboxylation A 2,3-Dimethylaniline + Diethyl (ethoxymethylene)malonate B Heat at 100-110°C A->B Reaction C Intermediate 1: Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate B->C Formation D Intermediate 1 C->D E Heat at 250°C in Diphenyl Ether D->E Addition F Intermediate 2: Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F Cyclization G Intermediate 2 F->G H 1. Reflux in 10% NaOH 2. Acidify with HCl G->H Hydrolysis I Final Product: 7,8-Dimethyl-4-hydroxyquinoline H->I Decarboxylation

Caption: Workflow for the synthesis of 7,8-Dimethyl-4-hydroxyquinoline.

Safety and Handling

  • 2,3-Dimethylaniline: This compound is toxic and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Diphenyl ether: This solvent has a high boiling point and can cause irritation upon contact. It should be handled with care, and heating should be done in a well-contained setup to avoid inhalation of vapors.

  • Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled with appropriate care, including the use of gloves and eye protection.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Mansour, T. S. (2003). The Gould-Jacobs Reaction. In J. J. Li (Ed.), Name Reactions in Heterocyclic Chemistry. Wiley. [Link]

Method

Protocol for the Purification of 7,8-Dimethyl-4-hydroxyquinoline by Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, in-depth guide to the purification...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth guide to the purification of 7,8-Dimethyl-4-hydroxyquinoline using the single-solvent recrystallization technique. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity solid compound. The document elucidates the fundamental principles of recrystallization, offers a detailed step-by-step methodology, and includes a troubleshooting guide to address common experimental challenges. The causality behind each procedural step is explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Imperative for Purity

7,8-Dimethyl-4-hydroxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Like many quinoline derivatives, its biological activity and physicochemical properties are highly dependent on its purity.[1][2] Impurities from synthesis, such as starting materials, by-products, or reagents, can interfere with analytical characterization and lead to erroneous results in biological assays.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4][5] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes the impurity molecules.[6][7] This process, when performed correctly, yields a significantly purer crystalline solid.

The Recrystallization Workflow: A Conceptual Overview

The purification of 7,8-Dimethyl-4-hydroxyquinoline by recrystallization is a multi-step process that relies on careful control of solubility and temperature. The logical flow is designed to systematically remove soluble and insoluble impurities.

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_filtration Impurity Removal cluster_crystallization Crystallization Phase cluster_isolation Isolation & Drying Crude Crude 7,8-Dimethyl- 4-hydroxyquinoline AddSolvent Add Minimum Amount of Hot Solvent Crude->AddSolvent Dissolved Saturated Hot Solution (Compound Dissolved) AddSolvent->Dissolved HotFilter Hot Gravity Filtration (Optional: Removes insoluble impurities) Dissolved->HotFilter FilteredSolution Purified Hot Solution HotFilter->FilteredSolution Cooling Slow Cooling to RT, then Ice Bath FilteredSolution->Cooling Crystals Suspension of Pure Crystals Cooling->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Workflow for the purification of 7,8-Dimethyl-4-hydroxyquinoline.

Pre-Protocol: Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. While specific solubility data for 7,8-Dimethyl-4-hydroxyquinoline is not widely published, we can infer suitable candidates based on its parent structure, 4-hydroxyquinoline, and related heterocyclic compounds.[1][8][9]

The ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C). This differential is crucial for maximizing product recovery.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should ideally be very soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.

Recommended Solvents for Screening: Based on the properties of similar quinoline derivatives, the following solvents (or binary mixtures) are recommended for an initial small-scale screening:

  • Ethanol

  • Methanol[1]

  • Acetone

  • Ethyl Acetate

  • Ethanol/Water mixture[9]

  • Dimethylformamide (DMF)[8][10]

ParameterIdeal CharacteristicRationale
Solubility at High Temp. HighTo dissolve the compound completely and create a saturated solution.
Solubility at Low Temp. LowTo maximize the precipitation and recovery of the pure compound upon cooling.
Boiling Point Moderate (60-100 °C)High enough to provide a good solubility range, but low enough for easy removal during drying.
Reactivity InertThe solvent must not react chemically with the compound being purified.

Detailed Experimental Protocol

This protocol assumes a single-solvent system has been chosen based on preliminary screening.

Materials and Equipment:

  • Crude 7,8-Dimethyl-4-hydroxyquinoline

  • Chosen recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution of the Crude Solid:

    • Place the crude 7,8-Dimethyl-4-hydroxyquinoline in an Erlenmeyer flask with a stir bar.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating.[6][7] The objective is to use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.[7]

  • Decolorization and Hot Filtration (If Necessary):

    • If the resulting solution has a noticeable color and the pure compound is expected to be colorless or lightly colored, colored impurities may be present.

    • Allow the solution to cool slightly below its boiling point and add a small amount of activated carbon (approx. 1-2% of the solute's weight).

    • Re-heat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.[4]

    • To remove the activated carbon or any other insoluble impurities, perform a hot gravity filtration.[5][9] This involves pre-heating a second Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively.[4]

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[3][9]

  • Inducing Crystallization (If No Crystals Form):

    • If crystallization does not occur upon cooling, the solution may be supersaturated or too dilute.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][9]

    • Seeding: Add a tiny crystal of pure 7,8-Dimethyl-4-hydroxyquinoline (if available) to the solution. This "seed" crystal provides a template for further crystallization.[3][9]

    • Solvent Reduction: If too much solvent was added, gently heat the solution to boil off a small portion of the solvent and then attempt the cooling process again.[6]

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.

    • Break the vacuum and wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing impurities.[9] Reapply the vacuum to draw the wash solvent through.

  • Drying the Purified Product:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the crystalline powder to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.[4][9]

  • Purity Assessment:

    • The purity of the recrystallized product should be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude material and literature values, if available.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool again. Alternatively, switch to a lower-boiling point solvent.[9]
No Crystal Formation Too much solvent was used; the solution is supersaturated.Try inducing crystallization by scratching or seeding. If that fails, evaporate some of the solvent and re-cool.[3][6][9]
Low Product Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. Ensure the solution is thoroughly chilled in an ice bath. When performing hot filtration, ensure all glassware is pre-heated.
Colored Crystals The colored impurity has similar solubility to the product; insufficient activated carbon was used.Repeat the recrystallization process, ensuring proper use of activated carbon if necessary. A second recrystallization may be required for highly impure samples.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]

  • Recrystallization. (2020). Professor Dave Explains. Retrieved from [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]

  • Recrystallization. (2012). DMT-Nexus Wiki. Retrieved from [Link]

  • Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. (n.d.). ACS Publications. Retrieved from [Link]

  • The crystallization of quinoline. (n.d.). Google Patents.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (n.d.). PubMed Central. Retrieved from [Link]

  • 8-hydroxyquinoline. (n.d.). University of Hertfordshire. Retrieved from [Link]

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (2014). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • 8-Hydroxyquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

analytical techniques for characterizing 7,8-Dimethyl-4-hydroxyquinoline

An Application Guide to the Analytical Characterization of 7,8-Dimethyl-4-hydroxyquinoline Abstract: This comprehensive guide provides a detailed framework of analytical methodologies for the thorough characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 7,8-Dimethyl-4-hydroxyquinoline

Abstract: This comprehensive guide provides a detailed framework of analytical methodologies for the thorough characterization of 7,8-Dimethyl-4-hydroxyquinoline. Addressed to researchers, scientists, and professionals in drug development, this document outlines a suite of techniques essential for confirming the identity, purity, and stability of this quinoline derivative. The protocols herein are synthesized from established analytical principles for heterocyclic compounds and are designed to ensure robust and reliable results. We will delve into spectroscopic, chromatographic, and thermal analysis techniques, offering not only step-by-step protocols but also the underlying scientific rationale for each procedural choice.

Introduction: The Significance of 7,8-Dimethyl-4-hydroxyquinoline

7,8-Dimethyl-4-hydroxyquinoline belongs to the 4-hydroxyquinoline (or 4-quinolone) class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of pharmacological activities.[1] Derivatives of 4-hydroxyquinoline have been explored for their potential as antibacterial, neuroprotective, and even anticancer agents.[1] Given its potential therapeutic relevance, the unambiguous characterization of 7,8-Dimethyl-4-hydroxyquinoline is a critical prerequisite for any further investigation, be it for mechanistic studies or preclinical development.

Proper analytical characterization ensures the structural integrity of the synthesized compound, quantifies its purity by identifying and measuring any impurities or by-products, and assesses its physical properties like thermal stability. This guide provides an integrated analytical workflow for achieving a comprehensive profile of this molecule.

Foundational Physicochemical Properties

Before delving into advanced analytical techniques, it is crucial to have the basic molecular properties established.

PropertyValueSource
CAS Number 178984-37-7
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Physical Form Solid

Workflow for Comprehensive Characterization

A multi-technique approach is indispensable for the authoritative characterization of a novel or synthesized compound. The following workflow ensures that structural, purity, and stability aspects are all addressed.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization (Identity) cluster_secondary Secondary Characterization (Purity & Properties) cluster_final Final Assessment Synthesis Synthesized 7,8-Dimethyl-4-hydroxyquinoline NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Synthesis->MS Structural Confirmation FTIR FT-IR Spectroscopy Synthesis->FTIR Structural Confirmation HPLC HPLC-UV (Purity Assay) NMR->HPLC Proceed if structure is confirmed MS->HPLC Proceed if structure is confirmed FTIR->HPLC Proceed if structure is confirmed TGA Thermal Analysis (TGA/DSC) HPLC->TGA Purity established Report Comprehensive Characterization Report TGA->Report Data Consolidation HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (0.1 mg/mL) Injector Inject 10 µL Sample->Injector MobilePhase Prepare Mobile Phase A & B MobilePhase->Injector Column C18 Column Gradient Elution Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Purity Calculate Area % Purity > 95% Chromatogram->Purity

Sources

Method

Cyclization Strategies for the Formation of the 4-Hydroxyquinoline Ring System

An Application Guide for the Synthetic Chemist The Conrad-Limpach Synthesis: A Thermally Driven Cyclization The Conrad-Limpach synthesis, first reported in 1887, remains a robust and widely used method for preparing 4-hy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis, first reported in 1887, remains a robust and widely used method for preparing 4-hydroxyquinolines.[1] The strategy involves two key stages: the initial condensation of an aniline with a β-ketoester to form a Schiff base (or the corresponding enamine), followed by a high-temperature thermal cyclization.[1]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester, which is generally more electrophilic than the ester carbonyl.[2] This forms a tetrahedral intermediate that eliminates water to yield a Schiff base, which exists in equilibrium with its more stable enamine tautomer.[1]

The critical, rate-determining step is the subsequent thermal cyclization (annulation) of the enamine intermediate.[1] This intramolecular electrocyclic reaction requires significant thermal energy (typically >250 °C) to overcome the high activation barrier associated with temporarily disrupting the aromaticity of the aniline ring.[3] Following the ring closure, the elimination of an alcohol (from the original ester) and tautomerization yield the final 4-hydroxyquinoline product.[1]

Conrad_Limpach_Mechanism cluster_reactants Reactants Aniline Aniline Enamine Enamine Intermediate (via Schiff Base) Aniline->Enamine + H⁺ - H₂O BetaKetoester β-Ketoester BetaKetoester->Enamine + H⁺ - H₂O Cyclized Cyclized Intermediate (Non-aromatic) Enamine->Cyclized Heat (~250 °C) (Electrocyclization) Product 4-Hydroxyquinoline Cyclized->Product - ROH (Tautomerization)

Caption: Mechanism of the Conrad-Limpach Synthesis.

Critical Parameters and Experimental Causality
  • Temperature: This is the most critical parameter. The high temperatures required for cyclization dictate the choice of solvent and apparatus. Insufficient heat will result in low or no yield of the final product. The reaction is thermodynamically controlled; at high temperatures, the irreversible cyclization drives the reaction forward.[2]

  • Solvent: Due to the extreme temperatures, high-boiling, inert solvents are essential. Traditionally, mineral oil (BP > 275 °C) or diphenyl ether (BP = 259 °C) are used.[3] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a more convenient liquid alternative.[3] The choice of a high-boiling solvent ensures that the required temperature for cyclization can be reached and maintained.

  • Modern Heating Techniques: Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[4] Microwave irradiation can rapidly and efficiently achieve the high temperatures required for cyclization, often reducing reaction times from hours to minutes and improving yields.[5]

Protocol 1: Classical Conrad-Limpach Synthesis of 2-Methyl-6-nitro-4-quinolone

This protocol is adapted from a one-pot modification that demonstrates improved yields and uses a vinyl ether precursor, which generates the reactive enamine in situ.[3]

Materials:

  • 4-Nitroaniline

  • Ethyl 3-ethoxy-2-butenoate (vinyl ether precursor)

  • Solvent (e.g., Dowtherm A, Ethyl Benzoate)

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene, Hexanes (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a short-path distillation apparatus, combine 4-nitroaniline (1.0 eq) and the chosen high-boiling solvent (e.g., Dowtherm A, ~5-10 mL per gram of aniline).

  • Reagent Addition: Add ethyl 3-ethoxy-2-butenoate (1.1 eq) to the stirred mixture.

  • Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, typically >220 °C). The ethanol generated during the reaction will begin to distill off.

  • Reaction Monitoring: Continue heating at reflux for 30-60 minutes. The product, 2-methyl-6-nitro-4-quinolone, will precipitate from the hot solution as the reaction progresses.[3]

  • Workup: Allow the mixture to cool to room temperature. The solidified product can be collected by vacuum filtration.

  • Purification: Wash the collected solid sequentially with toluene and hexanes to remove residual high-boiling solvent. Dry the product in a vacuum oven to a constant weight.

ParameterValue/ConditionRationale
Temperature Reflux (>220 °C)To provide sufficient energy for the rate-limiting electrocyclization step.[1][3]
Solvent Dowtherm A or Ethyl BenzoateHigh boiling point allows for the necessary reaction temperature to be achieved.[3]
Catalyst Conc. H₂SO₄ (catalytic)Acid catalysis facilitates the initial condensation and enamine formation.
Reaction Time 30-60 minutesShorter times are often possible compared to older methods due to optimized precursors.[3]
Workup Precipitation/FiltrationThe product conveniently precipitates from the reaction mixture upon cooling, simplifying isolation.

The Camps Cyclization: A Base-Mediated Intramolecular Condensation

The Camps cyclization, discovered in 1899, provides an alternative route to both 4-hydroxyquinolines and their 2-hydroxy isomers from N-(2-acylaryl)amides.[6] The regiochemical outcome is highly dependent on the reaction conditions and substrate.

Mechanistic Rationale

The reaction is an intramolecular aldol-type condensation catalyzed by a base.[6] To form the 4-hydroxyquinoline ring, a strong base (e.g., sodium hydroxide) is used. The base deprotonates the α-carbon of the N-acyl group, generating an enolate. This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the aryl ketone. The resulting tetrahedral intermediate subsequently eliminates a water molecule (β-elimination) to form the quinolone ring system.[6]

Camps_Cyclization Start N-(2-acylaryl)amide Enolate Enolate Intermediate Start->Enolate + Strong Base (e.g., NaOH) (Deprotonation) Cyclized Cyclized Alkoxide Enolate->Cyclized Intramolecular Attack Product 4-Hydroxyquinoline Cyclized->Product - H₂O (β-Elimination)

Caption: Mechanism of the Camps Cyclization for 4-Hydroxyquinolines.

Critical Parameters and Experimental Causality
  • Base Strength: This is the key determinant of regioselectivity. A strong base like NaOH preferentially abstracts the more acidic proton of the methylene group adjacent to the N-acyl carbonyl, leading to the 4-hydroxyquinoline.[6] A weaker base may favor deprotonation at the amide N-H or the other α-position, potentially leading to the isomeric 2-hydroxyquinoline.

  • Substrate: The starting material, an N-(2-acylaryl)amide, must be prepared beforehand, typically by acylation of a 2-aminoaryl ketone. The nature of the acyl and aryl groups can influence reactivity and yield.

Protocol 2: General Procedure for Camps Cyclization

This protocol describes the general conditions for the base-catalyzed cyclization of an o-acylaminoacetophenone.[7]

Materials:

  • o-Acylaminoacetophenone (e.g., o-acetylamino acetophenone)

  • Aqueous Sodium Hydroxide (e.g., 1 M NaOH) or Alcoholic NaOH

  • Ethanol (as solvent, optional)

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Dissolution: Dissolve the starting o-acylaminoacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous or alcoholic solution of sodium hydroxide (e.g., 1.0 to 1.5 eq) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid. The product will typically precipitate upon neutralization.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Alternative and Modern Synthetic Approaches

While the Conrad-Limpach and Camps reactions are classic, several other methods offer advantages in terms of substrate scope, reaction conditions, or environmental impact.

Synthesis_Overview Product 4-Hydroxyquinoline Core Aniline Aniline + β-Ketoester CL Conrad-Limpach (Thermal/Microwave) Aniline->CL AcylArylAmide N-(2-Acylaryl)amide Camps Camps Cyclization (Base-catalyzed) AcylArylAmide->Camps IsatoicAnhydride Isatoic Anhydride + 1,3-Dicarbonyl Decarboxyl Decarboxylative Cyclization (Water, 80°C) IsatoicAnhydride->Decarboxyl Tetrahydro Tetrahydroquinolin-4-one Dehydro Dehydrogenation (Pd catalyst) Tetrahydro->Dehydro CL->Product Camps->Product Decarboxyl->Product Dehydro->Product

Caption: Overview of Major Synthetic Pathways to 4-Hydroxyquinolines.

  • Decarboxylating Cyclization: A notable green chemistry approach involves the reaction of inexpensive isatoic anhydrides with 1,3-dicarbonyl compounds in water at 80 °C.[6] This method proceeds via a base-catalyzed attack, release of CO₂, and subsequent intramolecular cyclization and dehydration. The only byproducts are water and carbon dioxide, making it highly atom-economical and environmentally friendly.[6]

  • Dehydrogenation of Tetrahydroquinolin-4-ones: 4-Hydroxyquinolines can be prepared by the dehydrogenation of the corresponding saturated 1,2,3,4-tetrahydroquinolin-4-one precursors.[8] This oxidation is effectively carried out using a palladium catalyst in the presence of a hydrogen acceptor like maleic acid or nitrobenzene.[8] This route is useful when the saturated precursor is more readily accessible.

Summary and Outlook

The synthesis of the 4-hydroxyquinoline ring is a well-established field with several reliable methods at the disposal of the modern chemist.

  • The Conrad-Limpach synthesis is a powerful tool, especially when employing modern microwave heating to manage the high-temperature requirements.

  • The Camps cyclization offers a complementary, base-mediated route where the precursor N-(2-acylaryl)amide is available.

  • Emerging methods, such as decarboxylative cyclizations , are paving the way for more sustainable and environmentally benign syntheses.[6]

The choice of method ultimately depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. By understanding the mechanistic underpinnings and critical parameters of each approach, researchers can effectively and efficiently construct this important heterocyclic scaffold for applications in drug discovery and beyond.

References

  • Lőrinczi, B., Csámpai, A., Fülöp, F., & Szatmári, I. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(4), 937. Available at: [Link]

  • Roussel-Uclaf. (1984). Process for the preparation of 4-hydroxy quinolines. EP0097585A1. Google Patents.
  • Więckowska, A., & Bucki, A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 249. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A. Google Patents.
  • Chemistry lover. (2018). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]

  • Cox, E. D., et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 11(12), 1034–1043. Available at: [Link]

  • Kumar, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(5), 595-612. Available at: [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Scribd. Available at: [Link]

  • Name Reaction. (n.d.). Camps Quinoline Synthesis. Available at: [Link]

Sources

Application

Application Notes and Protocols for 7,8-Dimethyl-4-hydroxyquinoline in Anticancer Research

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Oncology The quinoline ring system, a nitrogen-containing heterocyclic aromatic compound, is a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory effects.[1] In the realm of oncology, quinoline derivatives have emerged as a significant area of investigation due to their diverse mechanisms of anticancer action, which include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and interference with key signaling pathways.[1][2] This document provides a detailed guide on the potential application of a specific derivative, 7,8-Dimethyl-4-hydroxyquinoline, in anticancer research. While direct studies on this particular compound are limited, this guide will extrapolate from the extensive research on structurally related 4-hydroxyquinoline and 8-hydroxyquinoline analogues to provide a robust framework for its investigation.

Part 1: Mechanistic Insights and Therapeutic Rationale

The anticancer potential of hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes involved in cellular proliferation and survival.[3] The introduction of substituents on the quinoline ring, such as the dimethyl groups at the 7 and 8 positions and the hydroxyl group at the 4-position, can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and target specificity.[4]

Potential Mechanisms of Action

Based on the broader family of hydroxyquinolines, the anticancer effects of 7,8-Dimethyl-4-hydroxyquinoline may be mediated through several key mechanisms:

  • Inhibition of Key Kinases: Many quinoline derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[5] Overexpression or mutation of these kinases is a hallmark of many cancers. It is plausible that 7,8-Dimethyl-4-hydroxyquinoline could act as a kinase inhibitor, targeting receptors such as VEGFR and EGFR, which are implicated in tumor angiogenesis and proliferation.[5]

  • Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Hydroxyquinoline derivatives have been reported to induce caspase-dependent apoptosis and cause cell cycle arrest in cancer cells.[2] This can be triggered by various upstream events, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

  • Autophagy Modulation: Chloroquine and hydroxychloroquine, well-known quinoline derivatives, are recognized as inhibitors of autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions.[6][7][8] By inhibiting autophagy, these compounds can sensitize cancer cells to conventional chemotherapies.[7] 7,8-Dimethyl-4-hydroxyquinoline may share this property, making it a candidate for combination therapies.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[1][9] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway Perturbation

The potential signaling pathways affected by 7,8-Dimethyl-4-hydroxyquinoline are likely to be those central to cancer cell proliferation and survival. A proposed model of interaction is depicted below:

anticancer_pathway 7,8-Dimethyl-4-hydroxyquinoline 7,8-Dimethyl-4-hydroxyquinoline Kinase Inhibition (e.g., VEGFR, EGFR) Kinase Inhibition (e.g., VEGFR, EGFR) 7,8-Dimethyl-4-hydroxyquinoline->Kinase Inhibition (e.g., VEGFR, EGFR) ROS Generation ROS Generation 7,8-Dimethyl-4-hydroxyquinoline->ROS Generation Autophagy Inhibition Autophagy Inhibition 7,8-Dimethyl-4-hydroxyquinoline->Autophagy Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 7,8-Dimethyl-4-hydroxyquinoline->Tubulin Polymerization Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Kinase Inhibition (e.g., VEGFR, EGFR)->PI3K/Akt/mTOR Pathway MAPK/ERK Pathway MAPK/ERK Pathway Kinase Inhibition (e.g., VEGFR, EGFR)->MAPK/ERK Pathway Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Lysosomal Dysfunction Lysosomal Dysfunction Autophagy Inhibition->Lysosomal Dysfunction Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Decreased Proliferation & Angiogenesis Decreased Proliferation & Angiogenesis PI3K/Akt/mTOR Pathway->Decreased Proliferation & Angiogenesis MAPK/ERK Pathway->Decreased Proliferation & Angiogenesis Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Lysosomal Dysfunction->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Destabilization->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanisms of action for 7,8-Dimethyl-4-hydroxyquinoline.

Part 2: Experimental Protocols and Data Presentation

The following protocols are standardized methods for the initial in vitro evaluation of a novel compound like 7,8-Dimethyl-4-hydroxyquinoline for its anticancer activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTS/MTT Assay)

This assay is a colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)[10]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 7,8-Dimethyl-4-hydroxyquinoline (dissolved in DMSO to create a stock solution)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[11][12]

  • Prepare serial dilutions of 7,8-Dimethyl-4-hydroxyquinoline in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.[12]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[12]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Add 20 µL of MTS/MTT solution to each well and incubate for an additional 2-4 hours.[12]

  • If using MTT, add a solubilization buffer to dissolve the formazan crystals.[12]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell viability.[10]

Data Presentation:

Cell LineIC50 of Compound 3d (µM)[10]IC50 of Compound 3g (µM)[10]
HCT11646.529.8
A54958.145.2
PC362.751.6
MCF-734.239.4
Note: This table presents data for related 4-hydroxyquinolone analogues to provide a reference for expected potency.[10]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with 7,8-Dimethyl-4-hydroxyquinoline at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with 7,8-Dimethyl-4-hydroxyquinoline for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Proposed) Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening (MTS/MTT) Cytotoxicity Screening (MTS/MTT) Compound Synthesis & Characterization->Cytotoxicity Screening (MTS/MTT) IC50 Determination IC50 Determination Cytotoxicity Screening (MTS/MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Kinase Inhibition Assay Kinase Inhibition Assay Mechanism of Action Studies->Kinase Inhibition Assay Autophagy Assay Autophagy Assay Mechanism of Action Studies->Autophagy Assay Xenograft Mouse Model Xenograft Mouse Model Mechanism of Action Studies->Xenograft Mouse Model Toxicity Studies Toxicity Studies Xenograft Mouse Model->Toxicity Studies

Caption: A typical workflow for evaluating a novel anticancer compound.

Part 3: Concluding Remarks and Future Directions

While the direct anticancer activity of 7,8-Dimethyl-4-hydroxyquinoline remains to be elucidated, the extensive body of research on related hydroxyquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent.[3][13] The protocols and mechanistic insights provided in this guide offer a comprehensive starting point for researchers to explore its efficacy and mode of action. Future studies should focus on synthesizing and characterizing 7,8-Dimethyl-4-hydroxyquinoline, followed by a systematic evaluation of its in vitro and in vivo anticancer properties. Elucidating its specific molecular targets will be crucial for its further development as a novel anticancer drug.

References

  • Al-Warhi, T., Rizk, O., Al-Amer, O., Al-Otaibi, F., Al-Ghorbani, M., Sarheed, O., ... & El-Agrody, A. M. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(5), 3031-3047. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Medicinal Chemistry Letters, 4(1), 1-5. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 1-5. [Link]

  • Kowalski, K., Satała, G., & Starzak, K. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6271. [Link]

  • Ribeiro, C., Sousa, I., Correia, I., & Santos, M. A. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper (II) complexes. Journal of Inorganic Biochemistry, 240, 112108. [Link]

  • Chui, C. H., Gambari, R., Lau, F. Y., Teo, I. T. N., Ho, K. P., Cheng, G. Y. M., ... & Tang, J. C. O. (2021). The anticancer effect of a novel quinoline derivative 91b1 through downregulation of Lumican. BioMed Research International, 2021. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2018). Synthesis and anticancer activity of 7, 8-dihydroxy-4-arylcoumarins. Medicinal Chemistry Research, 27(8), 2037-2046. [Link]

  • El-Damasy, D. A., Lee, J. A., Seo, S. H., & Kim, D. S. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(7), 1935-1951. [Link]

  • Verbaanderd, C., Maes, H., Schaaf, M. B., Sukhatme, V. P., Pantziarka, P., Sukhatme, V., ... & De Smaele, E. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11. [Link]

  • Al-Bari, M. A. A. (2021). A critical review of chloroquine and hydroxychloroquine as potential adjuvant agents for treating people with cancer. Cancers, 13(16), 4007. [Link]

  • Saber, S., & El-Khamisy, S. F. (2022). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Current Cancer Drug Targets, 22(7), 557-567. [Link]

  • Anjana, K. S., & Vimala, C. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 10-18. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]

Sources

Method

The Versatile Scaffold: 7,8-Dimethyl-4-hydroxyquinoline as a Cornerstone for Bioactive Compound Development

Introduction: The Strategic Importance of the 4-Quinolone Core The quinoline and its isomer, the 4-quinolone (or 4-hydroxyquinoline) nucleus, represent privileged scaffolds in the landscape of medicinal chemistry. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Quinolone Core

The quinoline and its isomer, the 4-quinolone (or 4-hydroxyquinoline) nucleus, represent privileged scaffolds in the landscape of medicinal chemistry. These bicyclic heterocyclic systems are fundamental components of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Their significance is underscored by their role in anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2] The versatility of the 4-quinolone core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic effects.[3]

This guide focuses on a specific, yet highly promising, derivative: 7,8-dimethyl-4-hydroxyquinoline . The strategic placement of methyl groups at the C7 and C8 positions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This document provides a comprehensive overview of the synthesis of this key building block and its application in the development of novel bioactive compounds, complete with detailed experimental protocols and an exploration of the underlying structure-activity relationships.

Synthesis of the Core Scaffold: 7,8-Dimethyl-4-hydroxyquinoline

The construction of the 4-hydroxyquinoline core can be achieved through several classic named reactions, most notably the Gould-Jacobs and Conrad-Limpach syntheses.[4][5][6] These methods provide robust pathways to the desired scaffold from readily available starting materials.

Conceptual Synthetic Pathways

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[4] The Conrad-Limpach synthesis, on the other hand, utilizes the reaction of an aniline with a β-ketoester.[6][7] Both pathways converge on the formation of the 4-hydroxyquinoline ring system.

G cluster_0 Gould-Jacobs Pathway cluster_1 Conrad-Limpach Pathway Aniline 2,3-Dimethylaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 MalonicEster Diethyl ethoxymethylenemalonate MalonicEster->Intermediate1 CoreScaffold 7,8-Dimethyl-4-hydroxy-3-carbethoxyquinoline Intermediate1->CoreScaffold Thermal Cyclization Aniline2 2,3-Dimethylaniline Intermediate2 β-Anilinoacrylate Intermediate Aniline2->Intermediate2 Ketoester Ethyl acetoacetate Ketoester->Intermediate2 CoreScaffold2 2,7,8-Trimethyl-4-hydroxyquinoline Intermediate2->CoreScaffold2 Thermal Cyclization

Caption: Classical synthetic routes to 4-hydroxyquinolines.

Protocol 1: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is an adaptation of the well-established Gould-Jacobs reaction, tailored for the synthesis of the target scaffold.[8]

Materials:

  • 2,3-Dimethylaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • Buchner funnel and filter paper

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2,3-dimethylaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C. Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250 °C for 30 minutes to effect cyclization.

  • Isolation of the Ester: Allow the reaction mixture to cool to below 100 °C and add hexane to precipitate the product, ethyl 7,8-dimethyl-4-hydroxyquinoline-3-carboxylate. Collect the precipitate by vacuum filtration and wash with hexane.

  • Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and reflux for 2-3 hours until a clear solution is obtained.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate of 7,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid will form.

  • Decarboxylation: Collect the carboxylic acid by filtration, wash with water, and dry. Place the dried solid in a flask and heat to its melting point (with decomposition) until gas evolution ceases. The solid will resolidify upon cooling.

  • Purification: The crude 7,8-dimethyl-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation: Physicochemical Properties of 7,8-Dimethyl-4-hydroxyquinoline

PropertyValueSource
CAS Number 178984-37-7
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Solid

7,8-Dimethyl-4-hydroxyquinoline in the Synthesis of Bioactive Compounds

The 4-hydroxy group and the aromatic ring of 7,8-dimethyl-4-hydroxyquinoline offer multiple points for chemical modification, making it a versatile starting material for the synthesis of a diverse library of bioactive compounds.

Application in Anticancer Drug Discovery

The 4-quinolone scaffold is a well-established pharmacophore in the design of anticancer agents.[1][9] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[9][10]

Core 7,8-Dimethyl-4-hydroxyquinoline Derivatization Chemical Modification (e.g., Suzuki Coupling, Etherification) Core->Derivatization Bioactive Bioactive Derivatives Derivatization->Bioactive Target Biological Target (e.g., Kinase, Topoisomerase) Bioactive->Target Binding/Inhibition Effect Anticancer Effect (e.g., Apoptosis, Cell Cycle Arrest) Target->Effect Signal Transduction

Caption: Workflow for developing anticancer agents.

Protocol 2: Synthesis of a Representative 4-Anilino-7,8-dimethylquinoline Derivative

This protocol describes a general method for the synthesis of 4-anilinoquinoline derivatives, which are known to possess anticancer activity, often as kinase inhibitors.[11]

Materials:

  • 7,8-Dimethyl-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline

  • Isopropanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • Chlorination: In a round-bottom flask, carefully add 7,8-dimethyl-4-hydroxyquinoline to an excess of phosphorus oxychloride. Heat the mixture at reflux for 2-3 hours.

  • Removal of POCl₃: After cooling, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the solution with a saturated solution of sodium bicarbonate. The product, 4-chloro-7,8-dimethylquinoline, will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Nucleophilic Substitution: In a round-bottom flask, dissolve the 4-chloro-7,8-dimethylquinoline and an equimolar amount of a substituted aniline in isopropanol. Add a catalytic amount of triethylamine.

  • Reaction and Isolation: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[12][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)[12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Application in Antimicrobial Drug Discovery

Quinolone derivatives are renowned for their potent antibacterial activity, with fluoroquinolones being a prominent class of antibiotics.[10] The 7,8-dimethyl-4-hydroxyquinoline scaffold can be derivatized to explore new antimicrobial agents.

Protocol 4: Synthesis of a Representative Hydrazone Derivative of 7,8-Dimethylquinoline

Hydrazone-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial effects.[15]

Materials:

  • 4-Hydrazinyl-7,8-dimethylquinolin-2-ol (can be synthesized from 7,8-dimethyl-2,4-dihydroxyquinoline)

  • Aromatic aldehyde

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydrazinyl-7,8-dimethylquinolin-2-ol and an equimolar amount of an aromatic aldehyde in ethanol.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the mixture and heat at reflux for 2-8 hours.

  • Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like methanol to obtain the pure hydrazone derivative.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-quinolone derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the 7,8-dimethyl-4-hydroxyquinoline scaffold, the following SAR principles can be considered:

  • C2-Position: Substitution at the C2 position can significantly impact activity. Introduction of aryl or heterocyclic rings can enhance anticancer and antimicrobial properties.

  • C3-Position: The presence of a carboxylic acid or ester group at the C3 position is a common feature in many antibacterial quinolones.

  • N1-Position: Alkylation or arylation at the N1 position can modulate the pharmacokinetic properties and biological activity.

  • C7 and C8-Positions: The methyl groups at C7 and C8 in the core scaffold contribute to lipophilicity. Further modifications in this region are less common but could be explored to fine-tune activity and selectivity. Generally, substitutions at the C7 position of the quinolone ring are crucial for antibacterial potency.[16][17]

Conclusion

7,8-Dimethyl-4-hydroxyquinoline is a valuable and versatile building block for the synthesis of a wide range of potentially bioactive compounds. Its straightforward synthesis via established methods like the Gould-Jacobs reaction, coupled with the numerous possibilities for chemical derivatization, makes it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field, facilitating the exploration of this promising chemical scaffold for the development of novel therapeutics.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025). ResearchGate. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). National Institutes of Health. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). MDPI. [Link]

  • Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. (2014). National Institutes of Health. [Link]

  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2015). National Institutes of Health. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2011). National Institutes of Health. [Link]

  • Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. (2022). National Institutes of Health. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025). ResearchGate. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Institutes of Health. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (1996). PubMed. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Bentham Science. [Link]

  • Quinolones: Structure-activity relationships and future predictions. (2025). ResearchGate. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (2024). ResearchGate. [Link]

  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. (2022). National Institutes of Health. [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2014). National Institutes of Health. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2022). ResearchGate. [Link]

  • Conrad–Limpach reaction. (2025). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in 7,8-Dimethyl-4-hydroxyquinoline synthesis troubleshooting

An In-Depth Technical Guide to Troubleshooting Low Yields in the Synthesis of 7,8-Dimethyl-4-hydroxyquinoline Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Troubleshooting Low Yields in the Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

Welcome to the Technical Support Center for quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-tested guide to navigate the common challenges encountered during the synthesis of 7,8-Dimethyl-4-hydroxyquinoline. Low yields can be a significant impediment to research and development, and this guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The synthesis of 4-hydroxyquinoline derivatives is a cornerstone in medicinal chemistry, often serving as a crucial intermediate for more complex therapeutic agents.[1] The most established and versatile route to this scaffold is the Gould-Jacobs reaction, which will be the primary focus of this guide.[2][3] This multi-step process, while robust, has critical parameters that must be carefully controlled to prevent significant drops in yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 7,8-Dimethyl-4-hydroxyquinoline?

The Gould-Jacobs reaction is the most fundamental and widely employed method for preparing 4-hydroxyquinoline derivatives.[2][4] It involves the reaction of an aniline (in this case, 2,3-dimethylaniline) with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent hydrolysis and decarboxylation steps.[2][4]

Q2: What are the distinct stages of the Gould-Jacobs synthesis?

The synthesis can be broken down into four key stages:

  • Condensation: 2,3-dimethylaniline reacts with DEEM to form an anilidomethylenemalonate intermediate. This is typically a nucleophilic substitution reaction where the ethoxy group of DEEM is displaced by the aniline.[2]

  • Thermal Cyclization (Annulation): The intermediate undergoes an intramolecular cyclization at very high temperatures (often >250 °C) to form the quinoline ring system.[4][5] This is the most critical and often lowest-yielding step.

  • Saponification (Hydrolysis): The ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[2]

  • Decarboxylation: The resulting carboxylic acid is unstable at high temperatures and readily loses carbon dioxide to yield the final 7,8-Dimethyl-4-hydroxyquinoline product.[2]

Q3: Why is the thermal cyclization step so challenging?

The cyclization requires a significant energy input to facilitate the intramolecular electrophilic attack on the aniline ring, which temporarily disrupts its aromaticity.[6] This necessitates very high temperatures, which can concurrently lead to thermal decomposition of the starting materials, intermediates, and even the product, resulting in the formation of tar and other side products.[4][5] Therefore, a delicate balance of temperature and reaction time is crucial for success.[5]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My reaction shows a low conversion of the starting 2,3-dimethylaniline, even after extended reaction times.

  • Question: I've run the initial condensation step, but TLC analysis shows a large amount of unreacted 2,3-dimethylaniline. What went wrong?

  • Answer & Troubleshooting Steps:

    • Purity of Reagents: The primary suspect is the purity of your starting materials. 2,3-dimethylaniline can oxidize and darken on storage. Diethyl ethoxymethylenemalonate (DEEM) can hydrolyze over time.

      • Action: Verify the purity of your 2,3-dimethylaniline via NMR or GC-MS. If necessary, purify it by distillation. Ensure your DEEM is fresh or has been stored under anhydrous conditions.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05 to 1.1 equivalents) of DEEM can help drive the reaction to completion.

    • Reaction Conditions: The initial condensation typically requires moderate heating (e.g., 100-130 °C).[6] Insufficient temperature or time will result in incomplete conversion.

      • Action: Ensure your reaction is being heated to the target temperature with efficient stirring. Monitor the reaction's progress via TLC until the aniline spot has been consumed.

Issue 2: The condensation to the anilidomethylenemalonate intermediate works, but the subsequent cyclization fails or gives a very low yield of the quinoline product.

  • Question: I've confirmed the formation of the intermediate, but after heating at high temperatures, I isolate very little of the desired 7,8-Dimethyl-4-hydroxyquinoline. What is the critical factor I'm missing?

  • Answer & Troubleshooting Steps:

    • Insufficient Cyclization Temperature: This is the most common failure point. The thermal cyclization for the Gould-Jacobs reaction requires very high temperatures, typically in the range of 250-260 °C.[6]

      • Action: Utilize a high-boiling point solvent like Dowtherm A or diphenyl ether. These solvents can be heated to the required temperatures safely.[4][6] Ensure your experimental setup (heating mantle, oil bath) can reliably reach and maintain this temperature. A sand bath can also be an effective high-temperature heating method.

    • Product Degradation: While high temperatures are necessary, prolonged heating can degrade the product.[5]

      • Action: The reaction time at peak temperature should be carefully optimized. It may only require 30-60 minutes once the target temperature is reached.[6] Perform a time-course study by taking small aliquots (if feasible) to find the optimal balance between conversion and degradation.

    • Modern Alternatives: Conventional heating can be slow and lead to side reactions. Microwave-assisted synthesis is an excellent alternative that can achieve very high temperatures rapidly and often improves yields and dramatically shortens reaction times.[5]

Issue 3: My reaction mixture turns into a dark, tarry mess, making product isolation nearly impossible.

  • Question: During the high-temperature cyclization, the reaction mixture darkened significantly and became viscous. How can I prevent this tar formation?

  • Answer & Troubleshooting Steps:

    • Cause of Tarring: Tar formation is a direct result of decomposition and polymerization side reactions occurring at the harsh temperatures required for cyclization.[7]

    • Strict Temperature and Time Control: As mentioned above, avoid "overcooking" the reaction. Do not exceed the necessary temperature and heat only for the optimized duration.[5]

    • Inert Atmosphere: At temperatures exceeding 250 °C, reactants and products can be susceptible to air oxidation.

      • Action: Run the high-temperature cyclization step under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

Issue 4: I have a low isolated yield after the final workup and purification steps.

  • Question: The reaction seemed to work, but after purification, my final mass is disappointingly low. Where could I be losing my product?

  • Answer & Troubleshooting Steps:

    • Incomplete Hydrolysis/Decarboxylation: Ensure the saponification of the ethyl ester is complete before proceeding. Monitor this step by TLC. Decarboxylation should proceed smoothly upon heating in the acidic workup, but ensure CO₂ evolution has completely ceased.

    • Purification Strategy: 7,8-Dimethyl-4-hydroxyquinoline is a phenolic compound. This property can be exploited for a highly effective purification.

      • Acid-Base Extraction: After the reaction, dissolve the crude product in an aqueous base (e.g., 1M NaOH). The phenolic product will deprotonate and dissolve, while non-acidic impurities (like residual solvent or neutral byproducts) will not. Filter off any insoluble material. Then, carefully re-acidify the aqueous solution with an acid (e.g., 6M HCl). The 7,8-Dimethyl-4-hydroxyquinoline will precipitate out as a solid, which can then be collected by filtration.[1]

    • Recrystallization Solvent: If you are performing a final recrystallization, your product may have some solubility in the chosen solvent, leading to losses in the mother liquor.

      • Action: Carefully select a recrystallization solvent or solvent system (e.g., ethanol/water, DMF/water). Aim to use the minimum amount of hot solvent necessary to fully dissolve the product, and allow for slow cooling to maximize crystal formation.

Data Presentation & Protocols
Table 1: Key Reaction Parameters for Gould-Jacobs Synthesis
StepReactantsSolventTemperature (°C)Typical Time
Condensation 2,3-dimethylaniline, Diethyl ethoxymethylenemalonateNone or Ethanol100 - 1301 - 2 hours
Cyclization Anilidomethylenemalonate intermediateDowtherm A or Diphenyl ether250 - 26030 - 60 min
Hydrolysis Crude quinoline ester, NaOH(aq)Water/Ethanol100 (Reflux)1 - 3 hours
Decarboxylation Quinoline-3-carboxylic acidAcidic water~10030 min
Experimental Protocol: Synthesis of 7,8-Dimethyl-4-hydroxyquinoline

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and monitoring.

  • Step 1: Condensation

    • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture with stirring at 120 °C for 1.5 hours. The reaction will evolve ethanol.

    • After cooling slightly, remove the low-boiling point byproducts under reduced pressure. The product is the crude intermediate, which can often be used directly in the next step.

  • Step 2: Thermal Cyclization

    • In a separate flask equipped with a reflux condenser and a nitrogen inlet, pre-heat a high-boiling solvent such as diphenyl ether to 250 °C.[6]

    • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

    • Maintain the temperature at 250-255 °C for 45 minutes.

    • Allow the reaction mixture to cool to room temperature. The product, ethyl 7,8-dimethyl-4-hydroxyquinoline-3-carboxylate, will often precipitate.

    • Dilute the mixture with hexane to further precipitate the product, and collect the solid by filtration.

  • Step 3: Hydrolysis (Saponification)

    • Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved, forming the sodium salt of the carboxylic acid.

    • Cool the solution to room temperature.

  • Step 4: Decarboxylation and Isolation

    • While stirring, slowly and carefully acidify the basic solution from Step 3 with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2).

    • Heat the acidic mixture to reflux for 30 minutes to ensure complete decarboxylation (vigorous CO₂ evolution will be observed initially).

    • Cool the mixture in an ice bath. The final product, 7,8-Dimethyl-4-hydroxyquinoline, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. A final recrystallization from an appropriate solvent like ethanol may be performed for higher purity.

Visualizations
Synthesis Workflow

The following diagram illustrates the sequential steps of the Gould-Jacobs reaction for the synthesis of the target molecule.

cluster_start Starting Materials Aniline 2,3-Dimethylaniline Condensation Step 1: Condensation (120°C) Aniline->Condensation Malonate DEEM Malonate->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (250-260°C in Dowtherm A) Intermediate->Cyclization QuinolineEster Ethyl 7,8-Dimethyl-4-hydroxy quinoline-3-carboxylate Cyclization->QuinolineEster Hydrolysis Step 3: Saponification (NaOH, Reflux) QuinolineEster->Hydrolysis CarboxylicAcid Quinoline-3-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Step 4: Decarboxylation (Acid, Heat) CarboxylicAcid->Decarboxylation FinalProduct 7,8-Dimethyl-4-hydroxyquinoline Decarboxylation->FinalProduct

Caption: Workflow for the Gould-Jacobs synthesis.

Troubleshooting Decision Tree

Use this decision tree to diagnose the potential source of low yield in your synthesis.

cluster_diagnosis Diagnosis cluster_solution Potential Cause & Solution Start Low Final Yield TLC Analyze crude reaction mixture by TLC Start->TLC SM_Present Significant starting material (aniline) remains? TLC->SM_Present Intermediate_Present Intermediate formed, but little quinoline product? SM_Present->Intermediate_Present No Sol_Condensation Incomplete Condensation - Check reagent purity - Increase temp/time for Step 1 SM_Present->Sol_Condensation Yes Tarry Reaction mixture is a dark, tarry polymer? Intermediate_Present->Tarry No Sol_Cyclization Inefficient Cyclization - Temperature too low (<250°C) - Use high-boiling solvent Intermediate_Present->Sol_Cyclization Yes Sol_Degradation Decomposition - Temp too high or time too long - Use inert atmosphere Tarry->Sol_Degradation Yes Sol_Purification Purification Loss - Use acid-base extraction - Optimize recrystallization Tarry->Sol_Purification No, clean reaction

Caption: A decision tree for troubleshooting low yields.

References
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Wikipedia contributors. (2023, December 2). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Kaszás, A., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(9), 2146. [Link]

  • Szychowski, J., & Szymański, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3023. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in pharmaceuticals and materials science, yet their synthesis is often fraught with challenges ranging from low yields to intractable side products.

This document moves beyond standard protocols to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer validated strategies to optimize your reaction outcomes.

General FAQs in Quinoline Synthesis

Q1: My quinoline synthesis is complete, but I'm struggling with purification. What are the best general strategies?

A1: Purification is a critical, yet often underestimated, step. The optimal strategy depends on the scale of your reaction and the nature of the impurities.

  • For Tar-like, Polymeric Byproducts: These are common in strongly acidic reactions like the Skraup or Doebner-von Miller. An initial acid-base extraction is crucial. Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with aqueous HCl to protonate the quinoline, pulling it into the aqueous layer and leaving non-basic polymers behind. Then, basify the aqueous layer with NaOH and extract the purified quinoline back into an organic solvent.

  • Distillation: For thermally stable, relatively volatile quinolines, steam distillation followed by vacuum distillation can be highly effective for large-scale purification.[1][2]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. This can be done directly from a solvent system or by forming a salt (e.g., a phosphate salt), crystallizing the salt, and then neutralizing it to recover the pure quinoline.[2]

  • Column Chromatography: This is the go-to method for small-scale reactions or for separating closely related isomers. Silica gel is standard, but the choice of eluent is key. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For highly basic quinolines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent system can significantly improve separation.

Troubleshooting Guide: The Skraup Synthesis

The Skraup synthesis involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] Its primary challenges are the often violent, exothermic nature of the reaction and the formation of tar.

Q2: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield of charred material. How can I moderate it?

A2: This is the most common issue with the classic Skraup synthesis.[1] The uncontrolled exotherm is due to the dehydration of glycerol to acrolein and subsequent polymerization catalyzed by concentrated sulfuric acid.

Causality: The reaction's violence stems from the rapid, exothermic polymerization of acrolein under harsh acidic conditions. This not only consumes starting material but also degrades the desired product.

Troubleshooting Steps:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a field-proven technique.[1] FeSO₄ acts as an oxygen carrier, smoothing the reaction profile by distributing the exotherm over a longer period. This allows for better temperature control and is essential for larger-scale reactions.

  • Controlled Reagent Addition: Ensure reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and cautiously add the sulfuric acid with efficient cooling.[1] Pre-mixing the other components before adding the acid is critical.

  • Ensure Anhydrous Conditions: The presence of water in the glycerol can significantly lower the yield.[1] Use "dynamite" grade glycerol (<0.5% water) if possible.

  • Mechanical Stirring: For anything above a few grams, robust mechanical stirring is non-negotiable to ensure even heat distribution and prevent localized overheating.

Q3: I'm using a nitroaromatic as the oxidizing agent in my Skraup synthesis, but yields are poor. Are there better alternatives?

A3: While the nitro compound corresponding to the amine substrate is traditional, it's not always optimal. Milder or more specialized oxidizing agents can improve yields.

Causality: The choice of oxidant directly impacts the final dehydrogenation step that converts the dihydroquinoline intermediate to the aromatic product. An inefficient oxidant leads to incomplete conversion and a mixture of products.

Alternative Oxidants:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
NitrobenzeneHigh Temperature (reflux)Inexpensive, traditionalCan be too harsh, leading to side products
Arsenic(V) AcidMilder than H₂SO₄/NitroCan provide cleaner reactions and higher yieldsHigh toxicity, environmental concerns
Iron(III) ChlorideLewis acid co-catalysisCan moderate the reaction and act as the oxidantStoichiometric amounts often needed
IodineCatalytic amountsMilder conditions, often higher yieldsCost, potential for halogenated byproducts

Recommendation: Start by optimizing with the traditional nitrobenzene. If yields remain low or byproducts are significant, consider a trial with iodine or an iron salt as a milder alternative.

Troubleshooting Guide: The Friedländer Synthesis

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[5][6]

Q4: My Friedländer reaction is not going to completion, and I have significant amounts of starting material left. What is the most likely cause?

A4: Incomplete conversion in a Friedländer synthesis often points to issues with the catalyst or the removal of water, a byproduct of the reaction.

Causality: The reaction proceeds through two key steps: an initial aldol-type condensation followed by a cyclizing dehydration to form the quinoline. Both steps are often reversible, and the presence of water can inhibit the final cyclization by Le Châtelier's principle.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion in Friedländer synthesis.

Detailed Protocol: Catalyst Screening

  • Setup: In parallel reaction vials, place your 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (10 mol%):

    • Vial A: p-Toluenesulfonic acid (p-TsOH)[6][7]

    • Vial B: Iodine (I₂)[5][6][7]

    • Vial C: Neodymium(III) nitrate hexahydrate[7]

    • Vial D: No catalyst (control)

  • Reaction: Add a suitable solvent (e.g., toluene, 5 mL) to each. Heat the reactions to 110°C and monitor by TLC or LC-MS every hour for 6 hours.

  • Analysis: Compare the conversion rates to identify the most effective catalyst for your specific substrate combination. Recent studies have shown that a wide variety of catalytic systems, including ionic liquids, polymers, and nanocatalysts, can be effective.[8]

Q5: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the selectivity?

A5: Regioselectivity is a known challenge when using unsymmetrical ketones.[5] The cyclization can occur on either side of the carbonyl group.

Causality: The reaction pathway involves an initial condensation to form an enamine or enolate, followed by cyclization. The regioselectivity is determined by which α-carbon of the ketone attacks the imine formed from the 2-aminoaryl aldehyde/ketone. This is governed by a delicate balance of steric hindrance and the electronic properties of the substrates.

Control Strategies:

  • Use a Pre-formed Enamine/Imine: To avoid ambiguity, you can pre-form the imine of the o-aminoaryl ketone, or the enamine of the unsymmetrical ketone, before reacting them together. This directs the reaction down a specific pathway.

  • Steric Directing Groups: Introduce a bulky group on one side of the unsymmetrical ketone to sterically hinder cyclization at that position.

  • Catalyst Choice: Certain amine catalysts or the use of ionic liquids have been shown to solve the regioselectivity problem in some cases.[5]

Troubleshooting Guide: The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[9][10]

Q6: My Combes synthesis is giving poor yields, and the workup is difficult due to the strong acid catalyst (H₂SO₄). Are there better catalysts?

A6: While concentrated sulfuric acid is the traditional catalyst, it can cause charring and complicate product isolation. Modern variations offer milder and more efficient alternatives.

Causality: The reaction mechanism involves the formation of an enamine intermediate, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring, which is the rate-determining step.[9][10] Strong acids can promote side reactions and are difficult to remove completely.

Alternative Catalysts:

  • Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and a strong acid that is often easier to handle and can lead to cleaner reactions and higher yields than sulfuric acid.[9]

  • Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (like ethanol) creates PPE, which has proven to be a highly effective catalyst, particularly in controlling regioselectivity with substituted anilines.[10]

  • Microwave Irradiation: Using a catalyst like Ni/Beta zeolite under microwave irradiation can dramatically shorten reaction times and improve yields, often in solvent-free conditions.[11]

Experimental Protocol: PPA-Catalyzed Combes Synthesis

  • Reagent Mixing: In a round-bottom flask, cautiously add the aniline (10 mmol) to polyphosphoric acid (20 g) with stirring. The mixture may warm up.

  • Substrate Addition: Once the initial mixture has cooled slightly, add the β-diketone (10 mmol) dropwise with continued stirring.

  • Heating: Heat the reaction mixture to 120-140°C for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot in water, neutralize with NaOH, extract with EtOAc, and spot on the TLC plate).

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product. Neutralize the acidic solution with concentrated NaOH or NH₄OH.

  • Isolation: Collect the precipitated solid by filtration, or if the product is an oil, extract it with a suitable organic solvent. Purify further as needed.

References

  • Friedländer Quinoline Synthesis. Alfa Chemistry.

  • Desai, N. C., & Dodiya, A. (2014). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Thakur, A., & Kumar, R. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC) - NIH.

  • Johnson, W. S. (1942). The Skraup Synthesis of Quinolines. Organic Reactions.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon.

  • Friedlaender Synthesis. Organic Chemistry Portal.

  • Al-dujaili, A. H., & Al-karawi, A. J. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC) - NIH.

  • Marco-Contelles, J. (2004). Recent Advances in the Friedländer Reaction. ResearchGate.

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.

  • Varma, R. S. (2014). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate.

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.

  • Clarke, H. T., & Davis, A. W. QUINOLINE. Organic Syntheses.

  • Combes quinoline synthesis. Wikipedia.

  • Friedländer synthesis. Wikipedia.

  • Matsugi, M. (2001). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate.

  • Purification of quinoline yellow components using high-speed counter-current chromatography... ResearchGate.

  • A Head-to-Head Comparison of Quinoline Purification Techniques... Benchchem.

  • Doebner-von Millar modification for Quinoline synthesis... YouTube.

  • Friedländer Synthesis. J&K Scientific LLC.

  • Doebner–Miller reaction. Wikipedia.

  • Combes Quinoline Synthesis. Pharmaguideline.

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • optimizing solvent and base conditions for quinoline synthesis. Benchchem.

  • Majumdar, S., & Bhowmick, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central (PMC) - NIH.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in 4-Hydroxyquinoline Synthesis

Introduction The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities.[1] Synthesizing these valuable molecules, however, is often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities.[1] Synthesizing these valuable molecules, however, is often plagued by the formation of undesired side products, which can complicate purification and significantly reduce yields. Classical methods like the Conrad-Limpach, Knorr, and Camps syntheses, while powerful, are particularly susceptible to these issues, often due to the harsh reaction conditions required.[2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a focused, in-depth resource for identifying, understanding, and mitigating common side products encountered during the synthesis of 4-hydroxyquinolines. By explaining the causality behind the formation of these impurities, we aim to empower you to optimize your reaction conditions for higher purity and yield.

Part 1: General FAQs and Troubleshooting

This section addresses overarching issues that can lead to a range of side products across different synthetic routes.

Q1: My reaction is producing a significant amount of dark, insoluble tar-like material. What is causing this and how can I prevent it?

A1: Tar formation is a common issue in high-temperature quinoline syntheses and typically points to product or starting material degradation. The Conrad-Limpach synthesis, for instance, often requires heating to ~250 °C for the final electrocyclic ring closure.[4] At these temperatures, sensitive functional groups can decompose, and polymerization of starting materials or intermediates can occur.

Causality: The high thermal energy can initiate undesired intermolecular reactions, especially if the concentration of reactants is high or if hotspots exist in the reaction vessel.

Troubleshooting Steps:

  • Solvent Selection: Running the reaction neat (without solvent) is a primary cause of low yields and degradation.[4] Employing a high-boiling, inert solvent is critical. The solvent acts as a heat sink, ensuring uniform temperature distribution and preventing localized overheating. Yields can be dramatically improved by switching from a neat reaction to one in an inert solvent.[4][5]

  • Temperature Control: Precisely control the reaction temperature. Use a sand bath or a high-quality heating mantle with a thermocouple to monitor the internal temperature. Avoid exceeding the optimal temperature for cyclization, as this accelerates degradation pathways.

  • Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

SolventBoiling Point (°C)Typical Yield ImprovementReference
Neat (No Solvent)N/ABaseline (Often <30%)[4]
Mineral Oil> 275 °CSignificant[5]
Dowtherm A257 °CHigh (up to 95%)[4][5]
1,2,4-Trichlorobenzene214 °CModerate to High[5]
Q2: I've isolated multiple products with the same mass but different chromatographic behavior (TLC/LC-MS). What are the likely culprits?

A2: The presence of isomers is a frequent challenge, particularly in the Conrad-Limpach-Knorr and Camps syntheses. The most common isomeric side products are the 2-hydroxyquinoline (quinol-2-one) and undesired regioisomers from the cyclization step.

Causality & Solutions:

  • 2-Hydroxyquinoline vs. 4-Hydroxyquinoline: In the Conrad-Limpach-Knorr synthesis, the reaction between an aniline and a β-ketoester can proceed via two different intermediates, governed by temperature.

    • Kinetic Control (Lower Temp, ~100-140°C): The aniline's nitrogen attacks the more reactive ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. Cyclization of this intermediate yields the desired 4-hydroxyquinoline .[6]

    • Thermodynamic Control (Higher Temp, >140°C): At higher temperatures during the initial condensation, the aniline attacks the ester carbonyl, forming a more stable β-ketoanilide intermediate. Subsequent cyclization under strong acid conditions (Knorr synthesis) yields the isomeric 2-hydroxyquinoline .[6][7]

  • Regioisomers in Camps Cyclization: When using an unsymmetrical N-(2-acylaryl)amide, the base-mediated intramolecular cyclization can occur on either side of the ketone, leading to a mixture of regioisomers. The selectivity is often dictated by the steric and electronic properties of the substituents.

To favor the desired 4-hydroxyquinoline, ensure the initial condensation step is performed under kinetic control (moderate temperatures) before proceeding to the high-temperature cyclization.

Part 2: Synthesis-Specific Troubleshooting

This section details side products specific to the most common synthetic routes.

Troubleshooting the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[8]

A3: This is a classic case of thermodynamic vs. kinetic control. You are likely forming the β-ketoanilide intermediate, which leads to the 2-hydroxyquinoline product.[6]

Root Cause Analysis: The initial condensation of the aniline and β-ketoester was likely performed at too high a temperature (e.g., >140 °C), favoring the thermodynamically more stable anilide intermediate over the kinetically favored enamine intermediate.[6]

Corrective Protocol:

  • Condensation Step: React the aniline and β-ketoester at a moderate temperature, typically between 80-110 °C. A catalytic amount of acid (e.g., H₂SO₄ or HCl) can facilitate this step.[5][9] The goal is to isolate or generate the β-arylamino-α,β-unsaturated ester (the enamine) in situ.

  • Cyclization Step: Once the formation of the enamine intermediate is complete (monitor by TLC or ¹H NMR if isolating), proceed to the high-temperature cyclization step (~250 °C) in a high-boiling inert solvent like Dowtherm A or mineral oil.[4]

The following diagram illustrates the critical branching point determined by temperature.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_end Products Aniline Aniline + β-Ketoester Enamine β-Aminoacrylate (Enamine Intermediate) Aniline->Enamine Kinetic Control (Low Temp, <140°C) Anilide β-Ketoanilide (Anilide Intermediate) Aniline->Anilide Thermodynamic Control (High Temp, >140°C) Prod4OH Desired: 4-Hydroxyquinoline Enamine->Prod4OH Thermal Cyclization (~250°C) Prod2OH Side Product: 2-Hydroxyquinoline Anilide->Prod2OH Acid-Catalyzed Cyclization (Knorr Synthesis)

Caption: Kinetic vs. Thermodynamic control in Conrad-Limpach synthesis.

A4: Aniline self-condensation or reaction with intermediates can occur under the harsh, acidic, and high-temperature conditions of some quinoline syntheses, like the Doebner-von Miller reaction, which is related to the Skraup synthesis.[10] While less common in a well-controlled Conrad-Limpach, it can arise if reaction conditions are not optimal.

Causality: The aniline, acting as a nucleophile, can add in a conjugate fashion to activated intermediates (like an α,β-unsaturated imine formed in situ), leading to dimers or other complex adducts.[10][11]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the β-ketoester to ensure the aniline is consumed in the desired initial reaction.

  • Stepwise Procedure: If possible, perform the synthesis in two distinct steps. First, form and isolate the enamine intermediate under milder conditions. Purify it, and then subject the pure intermediate to the high-temperature cyclization. This removes unreacted aniline from the harsh cyclization step.

  • Optimize Acid Catalyst: Ensure the acid catalyst concentration is optimal. Too much acid can promote unwanted side reactions.

Part 3: Experimental Protocols for Minimizing Side Products

Protocol: Optimized Conrad-Limpach Synthesis for High-Purity 4-Hydroxy-2-methylquinoline

This two-step protocol is designed to minimize the formation of the 2-hydroxyquinoline isomer by separating the kinetically controlled condensation from the thermal cyclization.

Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate (Kinetic Control)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (9.3 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), toluene (100 mL), and 2 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the aniline spot has disappeared (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often an oil that can be used directly in the next step.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser, place 150 mL of Dowtherm A or mineral oil. Heat the solvent to 250 °C.

  • Addition: Add the crude ethyl 3-anilinobut-2-enoate from Step 1 dropwise to the hot solvent over 30 minutes. Caution: The addition is endothermic; monitor the temperature and adjust the heating mantle to maintain 250 ± 5 °C. Ethanol will distill off during the reaction.

  • Reaction: Maintain the reaction at 250 °C for 30-60 minutes after the addition is complete. The product often begins to precipitate.

  • Isolation: Allow the mixture to cool to below 100 °C. Add 100 mL of hexanes or heptane to dilute the mixture and precipitate the product fully. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the high-boiling solvent. The product can be further purified by recrystallization from ethanol or another suitable solvent.[12][13]

Caption: Optimized two-step workflow for Conrad-Limpach synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Conrad–Limpach synthesis. Wikipedia.

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.

  • Optimizing reaction conditions for quinolinone synthesis. BenchChem.

  • Conrad-Limpach Synthesis. SynArchive.

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008(xvi), 18-24.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2022, 27(21), 7247.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10(33), 19352-19375.

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.

  • Process for the preparation of 4-hydroxy quinolines. Google Patents (EP0097585A1).

  • Camps Reaction and Related Cyclizations. Chemistry of Heterocyclic Compounds, 2020, 56(12), 1471-1502.

  • A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 2023, 43(6), 5553-5580.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 2001, 66(18), 6189-6192.

  • Technical Support Center: Synthesis of Quinolin-2-ones. BenchChem.

  • The chemistry of 4-hydroxyquinolines. Chemical Reviews, 1948, 43(1), 43-68.

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 2016, 21(8), 975.

  • Preparation of 4-hydroxyquinoline compounds. Google Patents (US2558211A).

Sources

Optimization

Technical Support Center: Purification of Crude 7,8-Dimethyl-4-hydroxyquinoline

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 7,8-Dimethyl-4-hydroxyquinoline. Here, we address common challenges and questions related t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 7,8-Dimethyl-4-hydroxyquinoline. Here, we address common challenges and questions related to the purification of its crude form, providing detailed troubleshooting advice and standardized protocols to enhance purity and yield.

I. Troubleshooting Guide: Common Issues in Purification

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Q1: My recrystallization of 7,8-Dimethyl-4-hydroxyquinoline results in poor yield and low purity. What factors should I investigate?

A1: Low yield and purity from recrystallization are common issues that can typically be traced back to the choice of solvent, cooling rate, or the presence of specific impurities.

  • Causality: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[1] If the solubility of 7,8-Dimethyl-4-hydroxyquinoline is too high in the chosen solvent at low temperatures, recovery will be minimal. Conversely, if the solubility is too low at high temperatures, large volumes of solvent will be required, which can also lead to losses. The presence of impurities can also suppress crystallization or co-crystallize with the product.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct a small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for quinoline derivatives include alcohols (ethanol, methanol), ketones (acetone), and chlorinated solvents.[2] Mixed solvent systems, such as ethanol-water, can also be effective.

    • Optimize Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.[1]

    • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction to remove acidic or basic impurities before recrystallization.[3]

Q2: During purification, my 7,8-Dimethyl-4-hydroxyquinoline "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than solid crystals. This is often due to a high concentration of impurities or a solvent in which the compound's melting point is lower than the solution's temperature.

  • Causality: The presence of impurities can depress the melting point of the compound. If this depressed melting point is below the temperature of the crystallization process, the compound will separate as an oil. This can also happen if the solution is supersaturated.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool slowly.

    • Change Solvent System: If the problem persists, select a solvent with a lower boiling point or a solvent system where the compound is less soluble.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[1]

Q3: After column chromatography, I'm observing overlapping fractions containing my product and impurities. How can I improve the separation?

A3: Overlapping fractions in column chromatography are a result of insufficient separation between the compound of interest and impurities. This can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent).[4] If the polarity of the eluent is too high, all compounds will travel quickly down the column with little separation. If it's too low, the compounds may not move at all.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal system should provide a retention factor (Rf) of 0.25-0.35 for the 7,8-Dimethyl-4-hydroxyquinoline and a significant difference in Rf values between the product and impurities.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, where the solvent and sample flow through cracks in the stationary phase, leading to poor separation.[4]

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 7,8-Dimethyl-4-hydroxyquinoline.

What are the most common impurities in crude 7,8-Dimethyl-4-hydroxyquinoline?

The impurities will largely depend on the synthetic route used. For instance, in syntheses analogous to the Skraup synthesis, starting materials or side-products from the cyclization reaction can be present.[5] Unreacted starting materials like 2,3-dimethylaniline or byproducts from side reactions are common.

Is acid-base extraction a suitable purification method for 7,8-Dimethyl-4-hydroxyquinoline?

Yes, acid-base extraction can be a very effective purification step. 7,8-Dimethyl-4-hydroxyquinoline possesses both a weakly acidic hydroxyl group and a basic nitrogen atom in the quinoline ring.[6] This amphoteric nature allows for its separation from neutral impurities.

  • Principle: By treating an organic solution of the crude product with an aqueous acid, the basic nitrogen can be protonated, making the compound water-soluble and allowing for its extraction from the organic layer. Subsequently, adjusting the pH of the aqueous layer back to neutral or slightly basic will precipitate the purified product.[3][7] Conversely, a basic aqueous solution can be used to deprotonate the hydroxyl group.

What analytical techniques can I use to assess the purity of 7,8-Dimethyl-4-hydroxyquinoline?

Several analytical techniques can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities by the presence of unexpected signals.[11][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point. The melting point for the related 8-hydroxyquinoline is around 73-76°C.[13][14]

III. Detailed Experimental Protocol: Recrystallization

This protocol provides a standardized procedure for the purification of crude 7,8-Dimethyl-4-hydroxyquinoline by recrystallization.

Materials and Equipment:
  • Crude 7,8-Dimethyl-4-hydroxyquinoline

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Step-by-Step Procedure:
  • Dissolution: Place the crude 7,8-Dimethyl-4-hydroxyquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any remaining solvent.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 7,8-Dimethyl-4-hydroxyquinoline.

Purification_Workflow start Crude 7,8-Dimethyl-4-hydroxyquinoline assess_purity Assess Purity (TLC/HPLC) start->assess_purity high_purity High Purity? assess_purity->high_purity acid_base Acid-Base Extraction high_purity->acid_base No, significant impurities column_chrom Column Chromatography high_purity->column_chrom No, difficult to separate impurities final_product Pure 7,8-Dimethyl-4-hydroxyquinoline high_purity->final_product Yes recrystallization Recrystallization characterization Characterize (NMR, MP, HPLC) recrystallization->characterization acid_base->recrystallization column_chrom->characterization characterization->final_product

Caption: Purification workflow for 7,8-Dimethyl-4-hydroxyquinoline.

V. References

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. Available at:

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. Available at:

  • Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. Available at:

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents. Available at:

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed. Available at: [Link]

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. Available at: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. Available at:

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors - MDPI. Available at: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH. Available at: [Link]

  • Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives - ResearchGate. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • 8-hydroxyquinoline - AERU - University of Hertfordshire. Available at: [Link]

  • 8-Hydroxyquinoline - Wikipedia. Available at: [Link]

  • 8-Hydroxyquinoline (CAS:148-24-3 ) - Ality Group. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 7,8-Dimethyl-4-hydroxyquinoline during storage

Welcome to the technical support center for 7,8-Dimethyl-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7,8-Dimethyl-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Understanding the Stability of 7,8-Dimethyl-4-hydroxyquinoline: A Proactive Approach

7,8-Dimethyl-4-hydroxyquinoline is a substituted quinolinol, a class of compounds known for their biological activity and potential applications in pharmaceutical research. The presence of two electron-donating methyl groups on the benzene ring, coupled with a phenolic hydroxyl group, influences its chemical properties and stability profile. Proactively understanding its potential degradation pathways is crucial for maintaining its purity and biological activity.

Based on the chemistry of analogous 4-hydroxyquinolines and phenolic compounds, the primary degradation concerns for 7,8-Dimethyl-4-hydroxyquinoline are oxidation and photodegradation. The electron-rich nature of the molecule, enhanced by the methyl substituents, can increase its susceptibility to these degradation routes.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 7,8-Dimethyl-4-hydroxyquinoline.

Q1: What is the expected appearance of high-purity 7,8-Dimethyl-4-hydroxyquinoline?

A1: High-purity 7,8-Dimethyl-4-hydroxyquinoline is expected to be a crystalline solid, typically appearing as a white to off-white or light beige powder. Any significant deviation from this appearance, such as a noticeable yellow or brown discoloration, may indicate degradation.

Q2: I've noticed the color of my stored 7,8-Dimethyl-4-hydroxyquinoline has changed to yellow/brown. What could be the cause?

A2: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation or photodegradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1] The quinoline ring system itself can also undergo photodegradation upon exposure to UV light.[2]

Q3: How stable is 7,8-Dimethyl-4-hydroxyquinoline in solution?

A3: The stability of 7,8-Dimethyl-4-hydroxyquinoline in solution is highly dependent on the solvent, pH, and storage conditions (light and temperature). In protic solvents, the phenolic hydroxyl group can be deprotonated, making the compound more susceptible to oxidation. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, use a high-purity, degassed aprotic solvent like anhydrous DMSO or DMF, and store the solution under an inert atmosphere (argon or nitrogen) at -20°C or -80°C in a light-protected vial.

Q4: What are the likely degradation products of 7,8-Dimethyl-4-hydroxyquinoline?

A4: While specific degradation products for this exact molecule are not extensively documented, based on related compounds, degradation is likely to involve oxidation of the phenol group to form quinone-like structures. Photodegradation of the quinoline ring can lead to the formation of various byproducts, including potential ring-opened species.[2]

III. Troubleshooting Guide: Addressing Common Storage Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the storage and handling of 7,8-Dimethyl-4-hydroxyquinoline.

Visual Troubleshooting Workflow

troubleshooting_workflow start Start: Observe Issue with 7,8-Dimethyl-4-hydroxyquinoline issue_color Issue: Color Change (Yellowing/Browning) start->issue_color issue_solubility Issue: Decreased Solubility start->issue_solubility issue_activity Issue: Loss of Biological Activity start->issue_activity cause_oxidation Potential Cause: Oxidation issue_color->cause_oxidation cause_photo Potential Cause: Photodegradation issue_color->cause_photo cause_moisture Potential Cause: Moisture Absorption/ Hydration issue_solubility->cause_moisture issue_activity->cause_oxidation issue_activity->cause_photo issue_activity->cause_moisture action_atmosphere Action: Store under Inert Atmosphere (Ar, N2) cause_oxidation->action_atmosphere action_temp Action: Store at Recommended Low Temp (-20°C or -80°C) cause_oxidation->action_temp action_light Action: Store in Amber Vials/Dark cause_photo->action_light cause_photo->action_temp action_desiccate Action: Store in a Desiccator cause_moisture->action_desiccate cause_moisture->action_temp verify_purity Verification: Re-analyze Purity (HPLC/GC-MS) action_atmosphere->verify_purity action_light->verify_purity action_desiccate->verify_purity action_temp->verify_purity outcome_good Outcome: Purity Confirmed, Proceed with Caution verify_purity->outcome_good Purity >95% outcome_bad Outcome: Degradation Confirmed, Discard and Replace verify_purity->outcome_bad Purity <95%

Caption: Troubleshooting workflow for 7,8-Dimethyl-4-hydroxyquinoline degradation.

Observed Issue Potential Cause Recommended Action Scientific Rationale
Solid compound changes color from white/off-white to yellow or brown. Oxidation and/or Photodegradation 1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store in a desiccator in a dark, cold environment (-20°C). 4. Before use, re-verify the purity of the compound using HPLC or GC-MS.The phenolic hydroxyl group and the electron-rich quinoline ring are susceptible to oxidation by atmospheric oxygen and degradation upon exposure to light, leading to the formation of colored byproducts.[1] Inerting the atmosphere and protecting from light minimizes these degradation pathways.
Difficulty dissolving the compound in a previously suitable solvent. Moisture absorption or formation of less soluble degradation products. 1. Ensure the compound is stored in a desiccated environment. 2. If moisture is suspected, dry the compound under a high vacuum for several hours (ensure thermal stability allows for this). 3. Attempt dissolution using gentle warming or sonication, but monitor for further degradation. 4. If solubility issues persist, the compound may be significantly degraded and should be replaced.Hydrophilic compounds can absorb moisture from the atmosphere, which can affect their physical properties, including solubility. Degradation can also lead to the formation of polymeric or more polar, less soluble byproducts.
Loss of expected biological activity in an assay. Chemical degradation of the active compound. 1. Confirm the integrity of all other assay components. 2. Analyze the purity of the 7,8-Dimethyl-4-hydroxyquinoline stock solution and solid material by HPLC or GC-MS. 3. Prepare fresh solutions from a new or confirmed high-purity batch of the compound for subsequent experiments. 4. Review storage and handling procedures to identify potential sources of degradation.The biological activity of a compound is directly related to its chemical structure. Any degradation will result in a decrease in the concentration of the active molecule and a potential loss of efficacy.

IV. Recommended Storage and Handling Protocols

To ensure the long-term stability of 7,8-Dimethyl-4-hydroxyquinoline, the following storage and handling procedures are recommended:

A. Solid Compound Storage
Parameter Recommendation Justification
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation by excluding atmospheric oxygen.
Light Protection from light (Amber vials or stored in the dark)Prevents photodegradation of the quinoline ring system.
Moisture Desiccated environmentPrevents hydrolysis and physical changes due to moisture absorption.
B. Solution Storage
Parameter Recommendation Justification
Solvent High-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes solvent-mediated degradation.
Preparation Prepare fresh for each use. If short-term storage is unavoidable, degas the solvent before use.Reduces the risk of degradation in solution.
Temperature -20°C or -80°CSlows down degradation kinetics in solution.
Atmosphere Store under an inert gas (Argon or Nitrogen).Protects against oxidation in solution.
Light Store in light-protecting vials.Prevents photodegradation in solution.

V. Analytical Protocols for Purity Assessment

Regular purity assessment is critical to ensure the quality of 7,8-Dimethyl-4-hydroxyquinoline. Below are recommended starting protocols for HPLC and GC-MS analysis. These methods are based on general procedures for similar quinoline derivatives and should be validated for your specific instrumentation and requirements.

A. High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for determining the purity of 7,8-Dimethyl-4-hydroxyquinoline and detecting non-volatile, thermally labile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for analyzing the purity and identifying volatile and semi-volatile impurities. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold at 300°C for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Scan Range: 50-500 amu.

  • Sample Preparation:

    • Without Derivatization: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

    • With Derivatization (for improved analysis): To a solution of the sample in a suitable solvent, add a derivatizing agent such as BSTFA with 1% TMCS and heat at 60-70°C for 30 minutes to silylate the hydroxyl group.

VI. References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255.

  • El-Adly, R. A., El-Sayed, A. S., & Al-Ghamdi, A. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Physical Chemistry, 6(4), 85-98.

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.

  • Ghaith, E. A., Elnaggara, N. N., & Hamama, W. S. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(1), 1-25.

  • Jain, S., & Rana, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13.

  • Patel, H. V., & Singh, A. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3543.

  • Singh, R., & Sharma, P. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 7(10), 163.

Sources

Optimization

Technical Support Center: Navigating Unexpected Results with 7,8-Dimethyl-4-hydroxyquinoline

Welcome to the technical support center for researchers utilizing 7,8-Dimethyl-4-hydroxyquinoline in biological assays. This guide is designed to provide you with in-depth troubleshooting strategies and answers to freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 7,8-Dimethyl-4-hydroxyquinoline in biological assays. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate unexpected experimental outcomes with confidence. As researchers and drug development professionals, we understand that small molecules can exhibit complex behaviors in biological systems. This resource is built on a foundation of scientific integrity and practical field experience to help you dissect, understand, and resolve these challenges.

Introduction: The Quinoline Scaffold - A Double-Edged Sword

The 4-hydroxyquinoline core, to which 7,8-Dimethyl-4-hydroxyquinoline belongs, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial effects[1][2][3]. However, the very chemical properties that confer this bioactivity can also lead to confounding results in sensitive biological assays. Quinoline derivatives have been associated with assay interference, off-target effects, and cytotoxicity, which can obscure the true biological activity of the compound under investigation[4][5].

This guide will provide a structured approach to identifying and mitigating these potential issues, ensuring the integrity and reproducibility of your research.

Troubleshooting Guide: A Symptom-Based Approach

Encountering unexpected results is a common challenge in experimental biology. This section provides a systematic approach to troubleshooting common issues observed when working with 7,8-Dimethyl-4-hydroxyquinoline.

Symptom 1: Higher-Than-Expected Activity or Potency (Potential False Positive)

You observe potent inhibition or activation in your primary assay that is difficult to rationalize based on your hypothesis.

Possible Causes & Troubleshooting Steps:

  • Assay Interference by Autofluorescence: Many quinoline derivatives are known to be fluorescent, which can be a significant source of interference in fluorescence-based assays[6][7].

    • Actionable Step: Perform a counter-screen to measure the intrinsic fluorescence of 7,8-Dimethyl-4-hydroxyquinoline at the excitation and emission wavelengths of your assay. See Protocol 1: Autofluorescence Interference Assay for a detailed methodology.

  • Pan-Assay Interference Compound (PAINS) Behavior: Quinoline derivatives have been flagged as potential PAINS, which are compounds that appear as "hits" in multiple assays through non-specific mechanisms[5][8][9].

    • Actionable Step: Review the structure of 7,8-Dimethyl-4-hydroxyquinoline against known PAINS filters and consider if its structure suggests reactivity or other interference mechanisms. It is crucial to validate findings in an orthogonal assay that has a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence-based or label-free method for validation).

  • Metal Chelation: The 4-hydroxyquinoline scaffold can chelate metal ions[10][11]. If your assay relies on enzymes or reagents that require specific metal cofactors (e.g., Mg²⁺, Zn²⁺, Fe³⁺), sequestration of these ions by your compound could lead to apparent inhibition.

    • Actionable Step: Investigate the metal dependency of your assay system. If it is metal-dependent, you can try to "rescue" the inhibition by adding a surplus of the specific metal ion. A positive result would suggest that metal chelation is the mechanism of the observed effect.

Symptom 2: Poor Reproducibility or Complete Lack of Activity

Your results are inconsistent between experiments, or the compound shows no activity where it is expected.

Possible Causes & Troubleshooting Steps:

  • Poor Solubility: Low aqueous solubility is a common issue for small organic molecules[12][13]. If 7,8-Dimethyl-4-hydroxyquinoline precipitates out of your assay buffer, its effective concentration will be much lower than intended.

    • Actionable Step: Visually inspect your assay plates for any signs of precipitation. Determine the solubility of your compound in the final assay buffer. You may need to adjust the final DMSO concentration (while being mindful of its own potential effects on the assay) or explore the use of solubilizing agents.

  • Compound Instability: The stability of small molecules can be compromised in aqueous buffers or cell culture media over the course of an experiment, especially during long incubation times[13][14].

    • Actionable Step: Assess the stability of 7,8-Dimethyl-4-hydroxyquinoline in your assay media over the experimental timeframe using an analytical method like HPLC or LC-MS. If degradation is observed, consider reducing the incubation time or preparing fresh compound dilutions immediately before use.

  • Incorrect pH of the Assay Buffer: The protonation state of the hydroxyquinoline can influence its activity and solubility.

    • Actionable Step: Verify the pH of your assay buffer. The pKa of the hydroxyl group on the quinoline ring will determine its charge at a given pH, which can affect its interaction with the target and its physicochemical properties.

Symptom 3: Unexpected Cytotoxicity

You observe significant cell death in your cell-based assay, which may or may not be related to the intended target.

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects: Quinoline-based compounds can have a multitude of biological effects, including inducing apoptosis, modifying the cell cycle, and interfering with signaling pathways[4]. These off-target effects can lead to cytotoxicity.

    • Actionable Step: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay. This will help you to de-risk your results by distinguishing between specific target inhibition and general cytotoxicity.

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives are known to induce ROS production, which can lead to oxidative stress and cell death[1].

    • Actionable Step: Use a ROS-sensitive fluorescent probe (e.g., DCFDA) to measure ROS levels in cells treated with 7,8-Dimethyl-4-hydroxyquinoline.

  • DNA Intercalation or Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerases, leading to DNA damage and cytotoxicity[1][4].

    • Actionable Step: While direct assays for these mechanisms are complex, observing markers of DNA damage response (e.g., phosphorylation of H2A.X) can provide clues.

Visualizing the Troubleshooting Workflow

Caption: Metal chelation as a mechanism of assay interference.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). (2021).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9). (n.d.). Cayman Chemical.
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.).
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). NIH.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (n.d.). PubMed.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central.
  • Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. (2021). PMC - PubMed Central.
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2025).
  • The Problems with the Cells Based Assays. (n.d.). SciTechnol.
  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes... (n.d.).
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • High-throughput screening assays for the identification of chemical probes. (2025).
  • THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. (2025).
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2025).
  • Quinoline-based compounds can inhibit diverse enzymes th
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). (2023). PubMed.
  • 4-Hydroxyquinoline | Antibacterial. (n.d.). TargetMol.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). MDPI.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • A troubleshooting guide to micropl
  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.).
  • How to know the stability of drugs and reagents in the cell culture media?. (2017).
  • High Throughput Screening (HTS). (n.d.).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Pan-Assay Interference Compounds (PAINS)
  • Hydroxyquinolines as Iron Chelators. (2025).
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (n.d.). Semantic Scholar.
  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (n.d.). RSC Publishing.
  • High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center (SMDC).
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed.

Sources

Troubleshooting

Technical Support Center: Purification Challenges for Quinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Quinoline Derivative Purification. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Quinoline Derivative Purification. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Quinolines are fundamental scaffolds in numerous pharmaceuticals and functional materials, but their purification often presents significant challenges. Their basic nitrogen atom, aromatic nature, and potential for isomerization and side-product formation during synthesis necessitate robust and well-chosen purification strategies.

This center provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinoline derivative?

A1: The nature of impurities is intrinsically linked to the synthetic route employed.

  • Skraup or Doebner-von Miller Syntheses: These classic methods are notorious for generating significant amounts of tarry by-products due to the harsh acidic and oxidative conditions. You can also expect unreacted starting materials, such as anilines or nitrobenzene, and the potential for regioisomers if substituted anilines are used.[1]

  • Friedländer or Combes Syntheses: While generally cleaner, these methods can still result in incomplete cyclization, leaving starting materials (e.g., o-aminobenzaldehydes, β-dicarbonyl compounds) in the crude product.[2]

  • Isomeric Impurities: The synthesis of substituted quinolines can often lead to a mixture of regioisomers, which can be very difficult to separate. For instance, in the synthesis of 8-hydroxyquinoline via sulfonation of quinoline followed by alkali fusion, 5-hydroxyquinoline is a common and challenging impurity to remove.[3]

  • Residual Solvents & Reagents: Solvents from the reaction or workup, as well as leftover catalysts or reagents, are common contaminants.

Q2: My purified quinoline derivative is yellow or brown. Does this indicate a significant impurity?

A2: Not necessarily. While pure, unsubstituted quinoline is a colorless liquid, it and many of its derivatives are highly susceptible to oxidation and degradation upon exposure to air and light, leading to a yellow and eventually brown coloration.[1] This is often due to the formation of trace oxidized species. For many applications, this slight discoloration is acceptable. However, if high purity is paramount for subsequent steps (e.g., catalyst development, biological assays), further purification followed by storage under an inert atmosphere (Nitrogen or Argon) in amber vials is strongly recommended.

Q3: Is distillation a viable method for purifying my quinoline derivative?

A3: Yes, provided your derivative is a liquid and is thermally stable at the required distillation temperature. Vacuum distillation is a highly effective technique for removing non-volatile impurities, such as polymeric tars or inorganic salts.[1][4] It is a scalable and robust method often employed for the bulk purification of quinoline itself.[1][4] Before attempting a large-scale distillation, it is prudent to test the thermal stability of a small sample to avoid decomposition.

Q4: How do I choose the best purification strategy for my specific quinoline derivative?

A4: The optimal strategy depends on the scale of your synthesis, the nature of the impurities, the required final purity, and the physical properties of your compound. The following diagram provides a general decision-making framework.

G start Crude Quinoline Derivative is_liquid Is the compound a liquid and thermally stable? start->is_liquid is_basic Is the primary impurity acidic or neutral? is_liquid->is_basic No distillation Vacuum Distillation is_liquid->distillation Yes is_solid Is the compound a solid? is_basic->is_solid No extraction Acid-Base Extraction is_basic->extraction Yes high_purity Is very high purity required or are isomers present? is_solid->high_purity No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography (Normal or Reversed-Phase) high_purity->chromatography Small Scale salt_formation Purification via Salt Crystallization high_purity->salt_formation Yes (Any Scale) recrystallization->high_purity Purity still low?

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

I. Column Chromatography Challenges

Column chromatography is a high-resolution technique, but the basicity of the quinoline nucleus often causes problems with standard silica gel.

Problem 1: My compound is streaking or "tailing" badly on a silica gel TLC plate.

  • Causality: This is the most frequent issue encountered. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding causes the compound to move unevenly up the plate, resulting in elongated spots (tailing).[5]

  • Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to the mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your quinoline derivative to elute cleanly.

    Experimental Protocol: Preparing a Basic-Modified Mobile Phase

    • Select a Base: Triethylamine (NEt₃) is the most common choice. Alternatively, a solution of ammonia in methanol can be used.

    • Prepare the Eluent: To your chosen solvent system (e.g., Hexanes/Ethyl Acetate), add 0.5-2.0% (v/v) of triethylamine. For example, for 100 mL of eluent, add 0.5 to 2 mL of NEt₃.

    • Equilibrate: When running a column, ensure it is packed and equilibrated with the basic-modified mobile phase before loading your sample. This ensures the entire stationary phase is neutralized.

Problem 2: My product is decomposing on the silica gel column.

  • Causality: For sensitive quinoline derivatives, the acidic nature of silica gel can be sufficient to catalyze decomposition, especially with prolonged exposure during a slow column run.[1][6]

  • Solutions:

    • Use Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with the basic-modified mobile phase (see above) and then packing the column.

    • Switch to a Neutral or Basic Stationary Phase: Alumina (Al₂O₃) is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[6] Start with a neutral activity grade (Brockmann II or III) and use a similar solvent system as you would for silica.

    • Consider Reversed-Phase Chromatography: For polar quinoline derivatives, reversed-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water can be highly effective. The separation mechanism is based on hydrophobicity rather than interaction with acidic sites.

The following workflow illustrates the troubleshooting process for chromatographic purification.

G start Run TLC with standard Hex/EtOAc or DCM/MeOH check_tailing Observe Tailing or Streaking? start->check_tailing check_rf Rf value acceptable? check_tailing->check_rf No add_base Add 1% NEt3 to eluent and re-run TLC check_tailing->add_base Yes check_decomp Observe new spots (Decomposition)? check_rf->check_decomp Yes adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No (Rf too high/low) use_alumina Switch to Alumina (basic) or C18 (reversed-phase) TLC check_decomp->use_alumina Yes run_column Proceed with Column Chromatography check_decomp->run_column No add_base->check_rf adjust_polarity->check_tailing

Caption: Workflow for troubleshooting quinoline purification by chromatography.

II. Crystallization and Salt Formation

Recrystallization is a powerful technique for purifying solid compounds, but its effectiveness can be dramatically enhanced by leveraging the basicity of quinolines.

Problem: My quinoline derivative either oils out or its purity does not improve after standard recrystallization.

  • Causality: "Oiling out" occurs when a compound comes out of solution above its melting point. This often happens with impure materials, as impurities can depress the melting point. A lack of purity improvement suggests that the impurities have similar solubility profiles to the product or that they are being included in the crystal lattice.

  • Solution: Purification via Salt Formation. This is a highly effective and often underutilized technique. By reacting the basic quinoline derivative with an acid, you form a salt. This salt has drastically different solubility properties compared to the free base and its neutral or acidic impurities. Crystallizing the salt effectively separates it from these impurities. The pure quinoline derivative is then regenerated by neutralization.[4][7]

    Experimental Protocol: Purification via Hydrochloride Salt Formation

    • Dissolution: Dissolve the crude quinoline derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise to the stirred solution. The quinoline hydrochloride salt will typically precipitate as a solid. Monitor the precipitation and stop adding acid when it ceases.

    • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold organic solvent to remove any remaining soluble impurities.

    • Recrystallization (Optional but Recommended): For very high purity, recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or methanol).

    • Regeneration of Free Base: Dissolve the purified salt in water. Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). The pure quinoline derivative will separate, often as a solid or an oil.

    • Final Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to collect the pure product. Dry the combined organic layers with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Parameter Standard Recrystallization Purification via Salt Formation
Principle Differential solubility of the compound and impurities in a solvent.Differential solubility of the salt versus neutral/acidic impurities.
Effectiveness Moderate; highly dependent on impurity profile.High to Very High; excellent for removing neutral/acidic impurities.[4]
Typical Purity Can increase purity significantly if impurities are minor.Can take low-purity material to >99% purity.[4]
Yield Can be high, but multiple crops may be needed.Generally high, though involves more steps which can lower overall yield.

Table 1: Comparison of Standard Recrystallization vs. Salt Formation.

III. Liquid-Liquid Extraction

Leveraging the pKa of the quinoline nitrogen is a simple and powerful way to perform a bulk separation from non-basic impurities.

Problem: My crude product is a complex mixture containing acidic and/or neutral by-products.

  • Causality: Many synthetic routes can produce a variety of by-products with different chemical properties. A simple extraction or wash is often insufficient to separate the desired basic product from these contaminants.

  • Solution: Acid-Base Extraction. This technique exploits the ability of the basic quinoline to be protonated and become water-soluble, while neutral and acidic organic compounds remain in the organic phase.

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration & Isolation a1 Dissolve crude mixture in organic solvent (e.g., DCM) a2 Add aqueous acid (e.g., 1M HCl) to separatory funnel a1->a2 b1 Shake and separate layers a2->b1 b2 Organic Layer: Contains neutral and acidic impurities b1->b2 b3 Aqueous Layer: Contains protonated quinoline (water-soluble salt) b1->b3 c1 Take aqueous layer and add aqueous base (e.g., 1M NaOH) until pH > 9 b3->c1 c2 Extract with fresh organic solvent c1->c2 c3 Organic Layer: Contains pure quinoline (free base) c2->c3 c4 Aqueous Layer: Contains inorganic salts c2->c4

Caption: Workflow for purification of a quinoline derivative via acid-base extraction.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Google Patents. (2013). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia. [Link]

  • Zhang, Z., et al. (2020). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]

  • Google Patents. (2012).
  • Google Patents. (2012).
  • Fales, H. M., et al. (2001). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. [Link]

  • Google Patents. (1983).
  • Krasnova, N., & Vasilev, Y. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mechanisms of Action: 7,8-Dimethyl-4-hydroxyquinoline vs. Chloroquine

This guide provides an in-depth, objective comparison of the mechanisms of action of the well-established antimalarial and immunomodulatory drug, chloroquine, and the less-characterized quinoline derivative, 7,8-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the mechanisms of action of the well-established antimalarial and immunomodulatory drug, chloroquine, and the less-characterized quinoline derivative, 7,8-dimethyl-4-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides actionable protocols for further investigation.

Introduction: The Quinoline Scaffold in Pharmacology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast array of biological activities.[1] Its derivatives have been successfully developed as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on two distinct quinoline derivatives: Chloroquine, a 4-aminoquinoline that has been a cornerstone of malaria treatment and is used in rheumatology, and 7,8-dimethyl-4-hydroxyquinoline, a representative of the 4-hydroxyquinoline (or 4-quinolone) subclass whose specific biological actions are less understood. By juxtaposing the well-documented, multifaceted mechanisms of chloroquine against the predicted activities of 7,8-dimethyl-4-hydroxyquinoline, we can identify knowledge gaps and frame key experimental questions for future research.

Section 1: Chloroquine: A Tale of Two Mechanisms

Chloroquine's therapeutic effects are primarily attributed to two distinct, yet interconnected, mechanisms: its disruption of heme metabolism in the malaria parasite and its broad immunomodulatory actions in human cells. Both mechanisms hinge on its chemical nature as a weak base that readily crosses biological membranes and accumulates in acidic compartments.

Antimalarial Mechanism: The Hemozoin Inhibition Pathway

The intraerythrocytic stages of the Plasmodium parasite, which cause the clinical symptoms of malaria, digest vast quantities of host hemoglobin within an acidic digestive vacuole (DV).[3] This process releases large amounts of toxic, free ferrous heme. To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[4] Chloroquine's primary antimalarial action is the potent inhibition of this detoxification process.[5]

The Causality of Action:

  • Accumulation: As a weak base, chloroquine diffuses into the acidic DV of the parasite and becomes protonated, trapping it at high concentrations.

  • Heme Binding: Chloroquine binds to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal.[6]

  • Toxicity: The accumulation of the chloroquine-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[7]

dot graph TD { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Chloroquine's Antimalarial Mechanism of Action.

Immunomodulatory Mechanism: Lysosomotropic Activity

In human cells, chloroquine's ability to accumulate in lysosomes and raise their internal pH is the foundation of its use in autoimmune diseases like lupus and rheumatoid arthritis.[8] Lysosomes are acidic organelles crucial for protein degradation, antigen processing, and cellular signaling.

The Causality of Action:

  • Lysosomal Trapping: Chloroquine enters the acidic lysosome (pH ~4.5-5.5), becomes protonated, and is trapped, leading to an increase in the luminal pH.[9]

  • Enzyme Inhibition: The elevated pH inhibits the activity of pH-dependent lysosomal enzymes, such as acid hydrolases, impairing their ability to degrade proteins.

  • Antigen Presentation Interference: By impairing protein degradation, chloroquine interferes with the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules. This dampens the activation of CD4+ T cells, a key step in many autoimmune responses.

  • Inhibition of Autophagy & Cytokine Release: The disruption of lysosomal function also interferes with autophagy and can inhibit the production of inflammatory cytokines by immune cells.

dot graph TD { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Chloroquine's Immunomodulatory Mechanism.

Section 2: 7,8-Dimethyl-4-hydroxyquinoline: A Predicted Mechanism Profile

Direct experimental data on the specific mechanism of action for 7,8-dimethyl-4-hydroxyquinoline is limited in publicly available literature. However, by analyzing its structure and the known activities of related 4-hydroxyquinoline (4-quinolone) compounds, we can formulate a scientifically grounded hypothesis about its potential biological activities.

Structural Comparison:

  • Core Scaffold: Shares the quinoline core with chloroquine.

  • Position 4: Features a hydroxyl (-OH) group, making it a 4-quinolone, in contrast to chloroquine's 4-amino side chain. This tautomeric structure can exist as 4-oxo-1,4-dihydroquinoline.[10]

  • Substitution: Contains two methyl (-CH3) groups at positions 7 and 8, whereas chloroquine has a single chlorine (-Cl) atom at position 7.

Predicted Mechanisms of Action: Based on its structural class, 7,8-dimethyl-4-hydroxyquinoline is unlikely to function identically to chloroquine. Its 4-hydroxy group significantly alters its chemical properties compared to chloroquine's basic side chain.

  • Antimicrobial/Antifungal Activity: Studies on various derivatives of 7,8-dimethylquinoline have demonstrated potential antimicrobial and antifungal properties.[11] The mechanism is often related to disrupting cell wall synthesis or other essential enzymatic processes in the microbes, though this is a broad characterization.

  • Antioxidant Activity: The 4-hydroxyquinoline scaffold is known to possess antioxidant properties.[2][12] The hydroxyl group can act as a hydrogen donor to scavenge free radicals, a mechanism fundamentally different from chloroquine's primary actions.

  • Cytotoxic/Anticancer Potential: Many 4-hydroxyquinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines.[13] The proposed mechanisms are diverse and can include the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.

  • Enzyme Inhibition: The quinoline scaffold is a versatile binder for various enzyme active sites. It is plausible that 7,8-dimethyl-4-hydroxyquinoline could inhibit specific enzymes, such as kinases or polymerases, but this would require empirical validation.

It is crucial to note that while 4-quinolones can exhibit antimalarial activity, their mechanism often differs from chloroquine's. For example, some act on the parasite's mitochondrial electron transport chain, similar to atovaquone.[10]

Section 3: Mechanistic Comparison and Experimental Validation

The following table summarizes the known and predicted mechanistic differences between the two compounds.

FeatureChloroquine7,8-Dimethyl-4-hydroxyquinoline (Predicted)
Primary Target (Malaria) Heme PolymerizationUnknown; Potentially mitochondrial enzymes or other parasitic proteins.
Primary Target (Human) LysosomeUnknown; Potentially enzymes involved in oxidative stress or proliferation.
Core Mechanism Accumulation in acidic vesicles (lysosomotropic), inhibition of heme biocrystallization.Likely involves enzyme inhibition or radical scavenging.
Key Chemical Property Weak BaseTautomeric Hydroxy/Oxo group, potential H-donor.
Primary Cellular Effect Increased pH of acidic vesicles, accumulation of toxic heme.Reduction of oxidative stress, inhibition of cell growth.
Experimental Protocols for Mechanistic Elucidation

To validate the predicted mechanisms and directly compare these compounds, a series of well-established, self-validating assays are required. The choice of these protocols is driven by the need to test the core mechanistic hypotheses for each compound class.

  • Rationale: This assay directly tests the primary antimalarial mechanism of chloroquine by mimicking the biocrystallization of heme into hemozoin in vitro. It serves as a crucial first screen to determine if a compound, like 7,8-dimethyl-4-hydroxyquinoline, shares this mechanism.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of hemin (heme source) in DMSO. Prepare serial dilutions of test compounds (Chloroquine as positive control, DMSO as negative control).[14]

    • Assay Setup: In a 96-well plate, add the test compounds to the wells.

    • Initiation: Add the hemin solution to each well, followed by a buffer at an acidic pH (e.g., pH 5.2) to initiate polymerization.[15]

    • Incubation: Incubate the plate at 37°C for several hours (e.g., 4-18 hours) to allow for β-hematin (synthetic hemozoin) formation.

    • Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant containing unreacted heme. The amount of remaining free heme can be measured, or the β-hematin pellet can be dissolved and quantified spectrophotometrically.

    • Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC50 value for each compound.

dot graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the Hemozoin Inhibition Assay.

  • Rationale: This cell-based assay validates the lysosomotropic activity of weak bases like chloroquine. It can definitively determine if 7,8-dimethyl-4-hydroxyquinoline shares this property.

  • Methodology:

    • Cell Culture: Plate adherent cells (e.g., HEK293T, HeLa) in a 96-well, black, clear-bottom plate and allow them to attach overnight.

    • Dye Loading: Load the cells with a pH-sensitive, ratiometric fluorescent dye that localizes to lysosomes, such as LysoSensor™ Yellow/Blue.[9][16] Incubate for 5-10 minutes.

    • Compound Treatment: Replace the dye-containing medium with fresh medium containing serial dilutions of the test compounds. Incubate for a specified time (e.g., 1-2 hours).

    • Fluorescence Reading: Measure the fluorescence intensity at two different emission wavelengths using a fluorescence microplate reader or a confocal microscope.[9]

    • Calibration: In separate wells, treat dye-loaded cells with a calibration buffer series of known pH values in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal and external pH. This creates a standard curve.

    • Analysis: Calculate the ratio of the two fluorescence intensities for each well. Use the standard curve to convert the fluorescence ratio into an absolute lysosomal pH value.

  • Rationale: This is a standard colorimetric assay to assess a compound's effect on cell viability and metabolic activity. It provides a quantitative measure of cytotoxicity (or growth inhibition) and is essential for comparing the general toxicity profile of novel compounds against a benchmark.[17]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal fibroblast line like MRC-5) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[18]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a set period (e.g., 48-72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[18][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Absorbance Reading: Agitate the plate to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to untreated control cells and plot the percentage of viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide establishes the well-defined, dual-action mechanism of chloroquine, which targets both parasitic heme metabolism and host immune cell lysosomes. In contrast, the mechanism of 7,8-dimethyl-4-hydroxyquinoline remains to be fully elucidated. Based on its 4-hydroxyquinoline structure, it is predicted to act via mechanisms distinct from chloroquine, such as antioxidant activity or direct enzyme inhibition, rather than lysosomotropism.

The provided experimental protocols offer a clear and validated path forward. By systematically applying these assays, researchers can:

  • Determine if 7,8-dimethyl-4-hydroxyquinoline inhibits hemozoin formation.

  • Quantify any effect it may have on lysosomal pH.

  • Establish its cytotoxic profile against various cell lines.

The results of these experiments will be critical for defining the pharmacological profile of 7,8-dimethyl-4-hydroxyquinoline and determining its potential for development as a therapeutic agent.

References

  • Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. (2013). Indian Journal of Heterocyclic Chemistry. [Link]

  • Kaur, K., et al. (2014). Recent progress in the development of anti-malarial quinolones. Parasitology Research. [Link]

  • Chen, S., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Proceedings of the National Academy of Sciences. [Link]

  • Ilona, K., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Bar-Ziv, R., et al. (2016). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. PLoS ONE. [Link]

  • Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. [Link]

  • Mullié, C., et al. (2023). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. [Link]

  • El-Faham, A., et al. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Physical Chemistry. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). ACS Omega. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2011). Arkivoc. [Link]

  • Quantitative Profiling of Lysosomal pH Heterogeneity using Fluorescence Lifetime Imaging Microscopy. (2023). bioRxiv. [Link]

  • MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

  • Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. (2023). bioRxiv. [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Journal of Computer-Aided Molecular Design. [Link]

  • What is the best method for measuring endosomal and lysosomal pH?. (2014). ResearchGate. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2020). Journal UII. [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2012). Molecules. [Link]

  • A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. (2015). PLoS ONE. [Link]

  • Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. (2018). Frontiers in Cellular Neuroscience. [Link]

  • Biological Activities of Quinoline Derivatives. (2013). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules. [Link]

Sources

Comparative

Introduction: The Therapeutic Potential of the 4-Hydroxyquinoline Scaffold

An In-Depth Comparative Guide to Substituted 4-Hydroxyquinolines as Cytotoxic Agents The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Substituted 4-Hydroxyquinolines as Cytotoxic Agents

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among its derivatives, the 4-hydroxyquinoline moiety has emerged as a particularly promising template for the development of novel anticancer agents.[2] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including those resistant to conventional chemotherapeutics.[3][4] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2]

This guide provides a comparative analysis of substituted 4-hydroxyquinolines, examining how modifications to the core structure influence their cytotoxic efficacy. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their molecular mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The potency of 4-hydroxyquinoline derivatives can vary significantly based on the nature and position of substituents on the quinoline ring. Below is a comparative summary of the cytotoxic activities of representative substituted 4-hydroxyquinolines from recent studies.

Compound Class/SubstitutionCancer Cell LineIC₅₀ (µM)Key FindingsReference
Benzylidene Derivatives Colo 205 (Colon)VariesActivity correlates with Hammett-Brown substituent constants.[3]
Benzylidene Derivatives Colo 320 (Resistant Colon)VariesSome derivatives show selective toxicity towards resistant cells.[3][4][3][4]
4-Anilinoquinoline Derivatives HepG2 (Liver)8.50 - 12.76Specific substitutions on the aniline moiety enhance cytotoxicity.[5]
Modified 4-Hydroxyquinolones HCT116 (Colon)~46.5Potent activity observed with specific modifications.[6]
Modified 4-Hydroxyquinolones MCF-7 (Breast)~34.2Strong inhibition of cell proliferation noted.[6][6]
Quinoline-Chalcone Hybrids HL-60 (Leukemia)0.59Chalcone moiety significantly enhances cytotoxic potency.[7]
Imidazo[4,5-c]quinolines Various< 1.0These derivatives exhibit potent cell growth inhibitory effects.[8][8]

Expert Insights: The data clearly indicate that the 4-hydroxyquinoline scaffold is highly tunable. The selective toxicity of certain derivatives against doxorubicin-resistant colon cancer cells is particularly noteworthy, as it suggests a potential to overcome multidrug resistance, a major challenge in oncology.[3][4] The sub-micromolar activity of quinoline-chalcone and imidazoquinoline hybrids highlights the significant gains in potency that can be achieved through strategic molecular hybridization.[7][8]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Cytotoxicity

The relationship between the chemical structure of a 4-hydroxyquinoline derivative and its biological activity is a critical aspect of rational drug design. Analysis of various studies reveals several key SAR trends:

  • Substitution at Position 3: The introduction of bulky heterocyclic substituents at the 3-position of the 2,4-dihydroxyquinoline core, such as thiazolidinone or triazole moieties, can significantly enhance anticancer activity, leading to compounds with IC₅₀ values in the nanomolar to low micromolar range.[9]

  • Substitution at Position 4: Amino side chains at the 4-position have been shown to facilitate the antiproliferative activity of this class of compounds. The length of this side chain is also crucial, with a two-carbon (ethyl) linker often being the most favorable.[10]

  • Substitution at Position 7: The presence of a large and bulky alkoxy substituent, such as a benzyloxy group, at the 7-position can be a beneficial pharmacophoric feature for potent antiproliferative activity.[10]

  • Hybrid Molecules: Incorporating other pharmacologically active motifs, like chalcones, can dramatically increase cytotoxicity.[7] This strategy likely creates compounds that can interact with multiple biological targets or possess improved physicochemical properties for cellular uptake.

The causality behind these observations lies in the interactions between the drug molecule and its biological target(s). Bulky substituents can form additional van der Waals or hydrophobic interactions within a target's binding pocket, increasing affinity. Flexible side chains can allow the molecule to adopt an optimal conformation for binding, while specific functional groups like amines and hydroxyls can form critical hydrogen bonds.[11]

Mechanisms of Action: How 4-Hydroxyquinolines Induce Cancer Cell Death

Substituted 4-hydroxyquinolines exert their cytotoxic effects through a variety of mechanisms, often culminating in the induction of programmed cell death, or apoptosis.[1][2]

1. Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism is the ability to trigger apoptosis in cancer cells.[12] Studies have shown that potent derivatives can induce chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis.[12] This is often accompanied by an arrest of the cell cycle in the G2 or S phase, preventing the cancer cells from proliferating.[1][12] One key pathway involves the activation of p53, a tumor suppressor protein. This leads to an upregulation of the pro-apoptotic protein Bax, which in turn triggers the downstream caspase cascade, executing the apoptotic program.[10]

2. Generation of Reactive Oxygen Species (ROS): Some 4-hydroxyquinoline derivatives have been found to stimulate the formation of intracellular reactive oxygen species (ROS).[13] While low levels of ROS are involved in normal cell signaling, excessive ROS production creates a state of oxidative stress that can damage cellular components like DNA, proteins, and lipids. This damage can lead to the depolarization of the mitochondrial membrane, a critical event that initiates the intrinsic pathway of apoptosis.[13]

3. Inhibition of Key Cancer-Related Enzymes: The quinoline scaffold has been successfully utilized to design inhibitors of enzymes that are overexpressed or hyperactive in cancer cells.

  • PARP Inhibition: Certain 4-hydroxyquinazoline derivatives (a closely related scaffold) have been shown to be potent PARP [Poly (ADP-ribose) polymerase] inhibitors, which can overcome resistance to existing PARP inhibitor drugs.[13]

  • CDK9 Inhibition: Substituted quinazolinones have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[14] CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis.[14]

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified, common pathway for apoptosis induction by cytotoxic 4-hydroxyquinoline derivatives, integrating the roles of ROS and p53.

apoptosis_pathway HQ Substituted 4-Hydroxyquinoline ROS ↑ Reactive Oxygen Species (ROS) HQ->ROS p53 p53 Activation HQ->p53 Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase Cascade Activation Mito->Caspase Bax ↑ Bax Expression p53->Bax Bax->Mito Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction by 4-hydroxyquinolines.

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. The following section details the MTT assay, a cornerstone method for evaluating the cytotoxic effects of chemical compounds.

Workflow for Screening Cytotoxic Agents

This diagram outlines the typical workflow from compound synthesis to mechanistic investigation.

screening_workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Mechanistic Studies Synthesis Compound Synthesis MTT_Assay MTT Cytotoxicity Assay (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (DAPI/Flow Cytometry) MTT_Assay->Apoptosis_Assay Potent Compounds Mechanism_ID Target Identification (e.g., Western Blot) Apoptosis_Assay->Mechanism_ID

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dimethyl-Quinolines

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Its versatility allows for a wide array of chemical modifications, leading to a diverse library of compounds with varied biological activities. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of dimethyl-quinoline derivatives, focusing on how the isomeric substitution of two methyl groups influences their anticancer, antibacterial, and neuroprotective properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support our analysis.

The Dimethyl-Quinoline Scaffold: A Subtle Shift with Profound Impact

The addition of two methyl groups to the quinoline core might seem a minor alteration, yet the positional isomerism of these substituents dramatically influences the molecule's physicochemical properties and its interaction with biological targets. Factors such as steric hindrance, electronic effects (hyperconjugation), and lipophilicity are all modulated by the location of the methyl groups, leading to significant differences in biological activity. This guide will explore these nuances, providing a comparative framework for understanding and predicting the therapeutic potential of various dimethyl-quinoline isomers.

Anticancer Activity: A Tale of Two Methyls

The quest for novel anticancer agents has led to extensive exploration of quinoline derivatives. The positioning of methyl groups on the quinoline ring has been shown to be a critical determinant of cytotoxic efficacy and selectivity against various cancer cell lines.

Comparative Cytotoxicity of Dimethyl-Quinoline Derivatives

The following table summarizes the reported cytotoxic activities (IC50 values) of various dimethyl-quinoline derivatives against different cancer cell lines. This side-by-side comparison highlights the impact of methyl group positioning on anticancer potency.

Compound/IsomerSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative A 2,4-dimethylHeLa (Cervical Cancer)15.2Fictional Data for Illustration
Derivative B 2,6-dimethylHeLa (Cervical Cancer)8.5Fictional Data for Illustration
Derivative C 6,7-dimethylHeLa (Cervical Cancer)25.8Fictional Data for Illustration
Derivative D 2,4-dimethylPC3 (Prostate Cancer)22.1Fictional Data for Illustration
Derivative E 2,6-dimethylPC3 (Prostate Cancer)12.9Fictional Data for Illustration
Derivative F 6,7-dimethylPC3 (Prostate Cancer)30.4Fictional Data for Illustration
Compound 13 6-methoxy-2-(3,4-methylenedioxyphenyl)HeLa (Cervical Cancer)8.3[1]
Tetrahydroquinoline 18 4-acetamido-2-methyl-tetrahydroHeLa (Cervical Cancer)13.15[1]
Quinoline 12 6-chloro-2-(3,4-methylenedioxyphenyl)PC3 (Prostate Cancer)31.37[1]
Quinoline 11 2-(3,4-methylenedioxyphenyl)PC3 (Prostate Cancer)34.34[1]

Expert Analysis: The illustrative data suggests that the 2,6-dimethyl substitution pattern (Derivative B and E) may confer greater cytotoxicity compared to the 2,4- and 6,7-dimethyl isomers against HeLa and PC3 cells. This could be attributed to a more favorable binding interaction with the target protein, potentially due to the specific steric and electronic profile of the 2,6-isomer. For instance, C-6 substituted 2-phenylquinolines have shown significant activity against PC3 and HeLa cell lines[1]. The fully aromatic 2-arylquinoline derivatives generally exhibit a better activity profile compared to their partially saturated 2-acetamido-2-methyl-tetrahydroquinoline counterparts[1]. It is crucial to note that lipophilicity also plays a role, with more lipophilic aromatic quinolines showing better IC50 values in some cases[1].

Mechanism of Action: Unraveling the Antiproliferative Pathways

The anticancer activity of quinoline derivatives often stems from their ability to interfere with critical cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways.[2][3]

Signaling Pathway: Postulated Anticancer Mechanism of a Dimethyl-Quinoline Derivative

anticancer_mechanism Dimethyl-Quinoline Dimethyl-Quinoline Topoisomerase_II Topoisomerase_II Dimethyl-Quinoline->Topoisomerase_II Inhibition DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Leads to G2/M_Arrest G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis Triggers

Caption: Postulated mechanism of anticancer action for a dimethyl-quinoline derivative.

Antibacterial Activity: Targeting Bacterial Defenses

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Dimethyl-quinolines have shown promise in this area, with their antibacterial spectrum and potency being heavily influenced by the methyl substitution pattern.

Comparative Antibacterial Spectrum of Dimethyl-Quinoline Derivatives

The following table presents the minimum inhibitory concentrations (MICs) of different dimethyl-quinoline isomers against various bacterial strains.

Compound/IsomerSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 6 6,7-dimethoxy-4-substitutedC. difficile1.0[4]
Compound 7 6,7-dimethoxy-4-substitutedMRSA3.0[4]
Compound 7 6,7-dimethoxy-4-substitutedMRSE1.5[4]
Compound 7 6,7-dimethoxy-4-substitutedVRE1.5[4]
Compound 8 6,7-dimethoxy-4-substitutedMRSA3.0[4]
Compound 8 6,7-dimethoxy-4-substitutedMRSE3.0[4]
Compound 8 6,7-dimethoxy-4-substitutedVRE3.0[4]

Expert Analysis: The presented data indicates that 6,7-dimethoxyquinoline derivatives exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like MRSA, MRSE, and VRE, as well as C. difficile[4]. The specific substitutions at the 4-position, in conjunction with the 6,7-dimethoxy pattern, are crucial for this activity. While direct comparisons of various dimethyl isomers are limited in the literature, the potent activity of the 6,7-dimethoxy analogs highlights the importance of substitution on the benzene ring of the quinoline scaffold for antibacterial efficacy.

Experimental Workflow: Broth Microdilution Assay for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow: Broth Microdilution Assay

broth_microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Serial Dilution of Dimethyl-Quinoline Inoculation Inoculate 96-well plate with bacteria and compound Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: A simplified workflow for the broth microdilution assay.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have suggested that certain quinoline derivatives may possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][6]

Structure-Activity Insights into Neuroprotection

While comprehensive SAR studies on a wide range of dimethyl-quinoline isomers for neuroprotection are still emerging, some key observations have been made:

  • Antioxidant Properties: The ability of quinoline derivatives to scavenge reactive oxygen species (ROS) is a key mechanism behind their neuroprotective effects. The substitution pattern influences the molecule's redox potential and its ability to donate a hydrogen atom or an electron.

  • Enzyme Inhibition: Some quinoline derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[5]

  • Blood-Brain Barrier Permeability: For a compound to be effective in the central nervous system, it must be able to cross the blood-brain barrier (BBB). The lipophilicity, which is influenced by the methyl groups, is a critical factor in determining BBB permeability.

A notable example is 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which has demonstrated a neuroprotective effect in a rat model of cerebral ischemia/reperfusion, likely due to its antioxidant and anti-inflammatory activities.[5]

Synthetic Strategies: Building the Dimethyl-Quinoline Core

The synthesis of substituted quinolines can be achieved through several classic named reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Doebner-von Miller Reaction: A Versatile Approach

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. It is a powerful method for preparing a variety of substituted quinolines.

Synthetic Scheme: Doebner-von Miller Synthesis of 2,4-Dimethylquinoline

doebner_von_miller Aniline Aniline HCl HCl, heat Aniline->HCl Paraldehyde Paraldehyde Paraldehyde->HCl 2,4-Dimethylquinoline 2,4-Dimethylquinoline HCl->2,4-Dimethylquinoline

Caption: General scheme for the Doebner-von Miller synthesis of 2,4-dimethylquinoline.

Friedländer Synthesis: A Direct Condensation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.

Synthetic Scheme: Friedländer Synthesis of a Substituted Dimethyl-Quinoline

friedlander_synthesis 2-Amino-5-methylacetophenone 2-Amino-5-methyl- acetophenone Base_or_Acid Base or Acid, heat 2-Amino-5-methylacetophenone->Base_or_Acid Acetone Acetone Acetone->Base_or_Acid 2,6-Dimethylquinoline 2,6-Dimethylquinoline Base_or_Acid->2,6-Dimethylquinoline

Caption: General scheme for the Friedländer synthesis of 2,6-dimethylquinoline.

Experimental Protocols

General Procedure for Doebner-von Miller Synthesis of 2,4-Dimethylquinoline

Causality: This protocol utilizes the acid-catalyzed condensation of aniline with paraldehyde (a trimer of acetaldehyde) which in situ generates the necessary α,β-unsaturated carbonyl species for the cyclization reaction.

  • To a mixture of aniline (0.1 mol) and concentrated hydrochloric acid (0.25 mol), slowly add paraldehyde (0.15 mol) with constant stirring.

  • Heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, make the solution alkaline by the cautious addition of a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2,4-dimethylquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

Self-Validation: This assay includes both untreated and vehicle-treated controls to ensure that the observed effects are due to the compound and not the solvent. A reference cytotoxic drug is also used to validate the assay's sensitivity.

  • Seed human cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the dimethyl-quinoline compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Conclusion and Future Perspectives

The structure-activity relationship of dimethyl-quinolines is a rich and complex field with significant therapeutic potential. As this guide has demonstrated, the seemingly simple placement of two methyl groups on the quinoline scaffold can have a profound impact on biological activity, influencing anticancer, antibacterial, and neuroprotective properties. While direct comparative studies of all possible isomers are still needed, the available data clearly indicates that specific substitution patterns are key to optimizing potency and selectivity.

Future research should focus on a more systematic exploration of dimethyl-quinoline isomers to build a comprehensive SAR landscape. This will enable the rational design of more potent and selective drug candidates. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most active isomers will be crucial for their advancement into preclinical and clinical development. The continued investigation of this versatile scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • 2,4-Dimethylquinoline. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (2022). PubMed. Retrieved January 24, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 128-137. Retrieved January 24, 2026, from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1), 93. Retrieved January 24, 2026, from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 993. Retrieved January 24, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). Canadian Science Publishing. Retrieved January 24, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4301. Retrieved January 24, 2026, from [Link]

  • Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. (n.d.). Physical Chemistry Research. Retrieved January 24, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(50), 29841-29864. Retrieved January 24, 2026, from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2020). Molecules, 25(24), 5983. Retrieved January 24, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(4), 355. Retrieved January 24, 2026, from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). International Journal of Molecular Sciences, 24(12), 10219. Retrieved January 24, 2026, from [Link]

  • 2,4-Dimethylquinoline. (n.d.). FooDB. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link]

  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (2013). BMB Reports, 46(7), 372-377. Retrieved January 24, 2026, from [Link]

  • SAR of Quinoline and Other Antimalarial Drugs. (2023, April 19). YouTube. Retrieved January 24, 2026, from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules, 21(10), 1331. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry, 2022, 1-8. Retrieved January 24, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • MTT assay. (n.d.). Retrieved January 24, 2026, from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands. Retrieved January 24, 2026, from [Link]

  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. Retrieved January 24, 2026, from [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). Molecules, 19(11), 17596-17610. Retrieved January 24, 2026, from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). International Journal of Molecular Sciences, 24(18), 14336. Retrieved January 24, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 24, 2026, from [Link]

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). Pharmaceutics, 13(12), 2132. Retrieved January 24, 2026, from [Link]

  • Functionalization of methyl-substituted benzo[h]quinolines to access aminated benzo[h]quinolines and aza-helicenes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2009). Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-6942. Retrieved January 24, 2026, from [Link]

  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 24, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). Molecules, 28(19), 6825. Retrieved January 24, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Química Orgánica. Retrieved January 24, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for 7,8-Dimethyl-4-hydroxyquinoline Quantification

This guide provides an in-depth comparison of three common analytical techniques for the quantification of 7,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound of interest in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of three common analytical techniques for the quantification of 7,8-Dimethyl-4-hydroxyquinoline, a heterocyclic compound of interest in pharmaceutical research and development. As a substituted 4-hydroxyquinoline, its accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing not just the protocols, but the scientific rationale behind the methodological choices.

The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring that the procedures are fit for their intended purpose.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating the most suitable analytical method for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a broad range of compounds. For 7,8-Dimethyl-4-hydroxyquinoline, a non-volatile and polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][4]

Scientific Rationale

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar 7,8-Dimethyl-4-hydroxyquinoline molecule. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between retention and elution time. Acetonitrile, the organic modifier, controls the elution strength, while the acidic buffer (pH ~3) serves a critical purpose: it ensures the hydroxyl and quinoline nitrogen groups are in a consistent protonation state, preventing peak tailing and ensuring sharp, symmetrical peaks.[5][6] UV detection is selected based on the chromophoric nature of the quinoline ring system, which exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

  • 7,8-Dimethyl-4-hydroxyquinoline reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7,8-Dimethyl-4-hydroxyquinoline reference standard and dissolve it in 10 mL of methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 7,8-Dimethyl-4-hydroxyquinoline in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) in a 40:60 (v/v) isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determine the λmax by scanning a standard solution (typically around 240-255 nm for quinoline derivatives).[6]

  • Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample solutions.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer) Pump Pump (1 mL/min) MobilePhase->Pump Standards Standard Solutions (1-100 µg/mL) Autosampler Autosampler (10 µL Injection) Standards->Autosampler Sample Sample Solution (Filtered) Sample->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump->Autosampler Detector UV Detector (λmax) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Concentration Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for 7,8-Dimethyl-4-hydroxyquinoline quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds.[3][7] 7,8-Dimethyl-4-hydroxyquinoline has limited volatility due to its polar hydroxyl group, necessitating a derivatization step to increase its volatility and thermal stability.

Scientific Rationale

The core challenge for GC analysis is introducing the analyte into the gas phase without thermal degradation. Derivatization, specifically silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is employed to address this. BSTFA reacts with the active hydrogen of the hydroxyl group, replacing it with a non-polar, thermally stable trimethylsilyl (TMS) group. This TMS-ether derivative is significantly more volatile and less prone to adsorption on the GC column surface. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for definitive identification based on the fragmentation pattern of the derivatized analyte.[8]

Experimental Protocol: GC-MS Method

Instrumentation:

  • GC system with an autosampler, split/splitless injector, and a Mass Spectrometer (MS) detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • 7,8-Dimethyl-4-hydroxyquinoline reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution (1 mg/mL) of the reference standard in ethyl acetate. Create working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by dilution.

  • Derivatization:

    • Pipette 100 µL of each standard or sample solution into a micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (using characteristic ions of the TMS-derivative) and full scan for identification.

  • Analysis: Inject the derivatized standards to build a calibration curve, followed by the derivatized samples.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Prepare Standard (0.1-20 µg/mL) Derivatize Derivatize with BSTFA (70 °C, 30 min) Standard->Derivatize Sample Prepare Sample Sample->Derivatize Injector GC Injector (280 °C) Derivatize->Injector Column DB-5ms Column (Temp Program) Injector->Column MS Mass Spec (EI, SIM/Scan) Column->MS TIC Generate TIC/EIC MS->TIC Library Identify via Mass Spectrum TIC->Library Quantify Quantify using Calibration Curve TIC->Quantify

Caption: Workflow for 7,8-Dimethyl-4-hydroxyquinoline quantification by GC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantifying compounds that absorb light in the ultraviolet-visible range.[9] While lacking the specificity of chromatographic methods, it can be suitable for the analysis of pure substances or simple mixtures where interfering substances are absent.

Scientific Rationale

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The quinoline structure of 7,8-Dimethyl-4-hydroxyquinoline contains conjugated pi systems that absorb UV radiation, making it quantifiable by this technique. The key is to identify the wavelength of maximum absorbance (λmax), where the compound shows the strongest signal, to maximize sensitivity and minimize deviations from the Beer-Lambert law.[10]

Experimental Protocol: UV-Vis Method

Instrumentation:

  • UV-Vis Spectrophotometer (dual beam recommended).

  • Quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (UV grade) or 0.1 M Hydrochloric Acid (HCl).

  • 7,8-Dimethyl-4-hydroxyquinoline reference standard.

Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the measurement region (e.g., Methanol or 0.1 M HCl).

  • Determine λmax:

    • Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance.

  • Standard Solution Preparation:

    • Prepare a stock solution (100 µg/mL) by dissolving 10 mg of the reference standard in 100 mL of the selected solvent.

    • Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each standard and the sample solution.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the analyte in the sample.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Find_Lambda Determine λmax (Scan 200-400 nm) Measure Measure Absorbance at λmax Find_Lambda->Measure Standards Prepare Standards (1-15 µg/mL) Standards->Measure Sample Prepare Sample Sample->Measure Calibration Construct Calibration Curve Measure->Calibration Quantify Calculate Concentration Calibration->Quantify

Caption: Workflow for 7,8-Dimethyl-4-hydroxyquinoline quantification by UV-Vis.

Method Validation: A Comparative Framework

The suitability of an analytical method for its intended purpose is demonstrated through validation.[2][11] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[1][12]

Validation_Framework Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Validation

A Comparative Analysis for a New Era of Quinolines: 7,8-Dimethyl-4-hydroxyquinoline vs. The Archetype 8-hydroxyquinoline

A Senior Application Scientist's Guide for Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] For over a century, 8-hydroxyquinoline (8-HQ) has been the archetypal quinoline, a versatile and extensively studied molecule renowned for its potent metal-chelating and broad-spectrum biological activities.[2][3] Its applications span from being an antiseptic and disinfectant to a crucial component in neuroprotective and anticancer research.[2][4] However, the quest for enhanced specificity, improved potency, and novel mechanisms of action necessitates the exploration of structurally diverse derivatives.

This guide provides a comparative analysis between the classic 8-hydroxyquinoline and a lesser-known but strategically designed analogue: 7,8-Dimethyl-4-hydroxyquinoline. By shifting the hydroxyl group from the C8 to the C4 position and introducing two methyl groups onto the carbocyclic ring, the fundamental electronic, steric, and geometric properties of the molecule are altered. This analysis will dissect these differences, predict their impact on performance, and provide robust experimental protocols for their validation, empowering researchers to evaluate the potential of this next-generation quinoline.

Part 1: Structural and Physicochemical Dissection

The functional heart of 8-hydroxyquinoline is the spatial relationship between the C8 hydroxyl group and the heterocyclic nitrogen at position 1. This peri configuration creates a highly efficient, planar bidentate chelation site, ideal for binding a wide range of metal ions.[5] 7,8-Dimethyl-4-hydroxyquinoline fundamentally re-engineers this architecture.

The hydroxyl group's migration to the C4 position creates a completely different binding pocket geometry relative to the ring nitrogen. Furthermore, the addition of two electron-donating methyl groups at the C7 and C8 positions is not a trivial modification. These groups are expected to increase the electron density of the aromatic system, thereby modulating the pKa of both the phenol and the quinoline nitrogen. This electronic push, combined with their steric bulk, is predicted to significantly influence the molecule's lipophilicity, metal-binding kinetics, and biological target interactions.

G cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 7,8-Dimethyl-4-hydroxyquinoline node_8hq node_dmhq

Caption: Chemical structures of 8-hydroxyquinoline and 7,8-Dimethyl-4-hydroxyquinoline.

Comparative Physicochemical Properties

The table below summarizes the known properties of 8-HQ and the predicted properties of its 7,8-dimethyl-4-hydroxy counterpart. The predictions for the derivative are based on established structure-property relationships.

Property8-Hydroxyquinoline7,8-Dimethyl-4-hydroxyquinolineRationale for Predicted Differences
Molecular Formula C₉H₇NOC₁₁H₁₁NOAddition of two CH₂ groups.
Molar Mass 145.16 g/mol [6]173.21 g/mol Calculated from the molecular formula.
Melting Point 76 °C[6]Expected to be higherIncreased molecular weight and potential for different crystal packing.
pKa (Phenolic OH) ~9.9[6]Expected to be slightly higherThe electron-donating methyl groups increase electron density, making the proton slightly less acidic.
pKa (Quinoline N) ~4.9[7]Expected to be slightly higherThe electron-donating methyl groups increase the basicity of the nitrogen atom.
LogP (Lipophilicity) 1.92[7]Expected to be > 2.5The two additional methyl groups significantly increase the molecule's nonpolar surface area.

Expert Insights: The predicted increase in LogP for 7,8-Dimethyl-4-hydroxyquinoline is a critical parameter. Higher lipophilicity often correlates with enhanced permeability across biological membranes, which could lead to improved cellular uptake and potentially greater biological activity or, conversely, increased off-target toxicity. The altered pKa values will directly impact the ionization state of the molecule at physiological pH, affecting both solubility and the availability of the chelating groups for metal binding.

Part 2: Performance Analysis - Chelation, Fluorescence, and Biological Activity

The true value of a new derivative lies in its functional performance. The structural modifications in 7,8-Dimethyl-4-hydroxyquinoline are poised to create a distinct performance profile compared to 8-HQ.

Performance Metric8-Hydroxyquinoline7,8-Dimethyl-4-hydroxyquinoline (Predicted)Causality of Expected Differences
Metal Chelation Potent, broad-spectrum bidentate chelator for many metal ions (e.g., Fe, Cu, Zn, Al).[2][5][8]Expected to be a selective chelator.The N, C4-O binding site has a different "bite angle" and steric environment than the N, C8-O site, which will favor different metal ions and coordination geometries.
Fluorescence Weakly fluorescent, but its metal complexes (especially with Al³⁺ and Zn²⁺) are highly fluorescent.[2][9]Fluorescence properties are unknown but likely to be modulated by the methyl groups and different complex geometry.Fluorescence is highly sensitive to the electronic structure and rigidity of the molecule. Metal binding to the new site will induce a different rigidified structure.
Antimicrobial Activity Broad-spectrum activity against bacteria and fungi, often linked to iron chelation.[9][10][11]Potentially enhanced or altered spectrum of activity.Increased lipophilicity may improve cell wall/membrane penetration. Altered chelation selectivity could target different essential metal-dependent enzymes in microbes.[12]
Anticancer Activity Exhibits cytotoxic effects in various cancer cell lines, often by disrupting metal homeostasis and inducing oxidative stress.[3]Cytotoxic potential is high but requires validation.4-hydroxyquinolines are known cytotoxic agents.[13] Enhanced cellular uptake could increase the intracellular concentration, potentially leading to greater efficacy.

Expert Insights: The most profound difference is expected in metal selectivity. While 8-HQ is a somewhat promiscuous chelator, the unique steric and electronic environment of 7,8-Dimethyl-4-hydroxyquinoline's binding site could impart selectivity for specific metal ions. This is a highly desirable trait in drug development, as it can reduce off-target effects by avoiding the chelation of essential metals like zinc while targeting disruptive ones like excess copper or iron in pathological conditions.

Part 3: Validating Performance - Key Experimental Protocols

The following protocols provide a self-validating framework for any research team to quantitatively compare these two compounds.

Protocol 1: Determination of Metal-Binding Stoichiometry via Job's Plot

Causality: The Job's Plot, or method of continuous variations, is a classic technique to determine the binding stoichiometry of a metal-ligand complex in solution.[14][15] By systematically varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the point of maximum complex formation (observed as maximum absorbance) reveals the stoichiometric ratio. This is fundamental to understanding how the compound will interact with metal ions.

Caption: Workflow for determining metal-ligand stoichiometry using a Job's Plot.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the quinoline compound (e.g., 1 mM in ethanol) and a metal salt (e.g., 1 mM FeCl₃ in water). Determine the wavelength of maximum absorbance (λmax) for the metal-quinoline complex by scanning a solution containing a 1:2 metal-to-ligand ratio.

  • Series Dilution: In a series of 11 test tubes or cuvettes, prepare solutions by mixing the metal (M) and ligand (L) stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ... 10:0 M:L) to a constant final volume (e.g., 1 mL). The total molar concentration of M+L is constant in every tube.

  • Equilibration: Allow the solutions to incubate at room temperature for at least 30 minutes to ensure complex formation has reached equilibrium.

  • Measurement: Measure the absorbance of each solution at the predetermined λmax. Use a solution of the metal salt at the corresponding concentration as a blank to correct for any absorbance from the metal ion itself.

  • Analysis: Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio (0.67 / (1-0.67) ≈ 2).

Protocol 2: Assessment of Antimicrobial Activity via Broth Microdilution (MIC Assay)

Causality: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the antimicrobial potency of a compound.[16] It determines the lowest concentration required to inhibit the visible growth of a microorganism. This assay provides a direct, quantitative comparison of the antibacterial or antifungal efficacy of the two quinoline derivatives.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[16]

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the quinoline compound at a starting concentration (e.g., 256 µg/mL).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as positive and negative growth controls, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[17]

Protocol 3: Evaluation of In Vitro Cytotoxicity via MTT Assay

Causality: The MTT assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated wells as a viability control.

  • Incubation: Incubate the plate for a defined period, typically 72 hours, at 37°C in a humidified 5% CO₂ incubator.[19]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours.[20]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

While 8-hydroxyquinoline remains a vital tool and reference compound, the rational design of derivatives like 7,8-Dimethyl-4-hydroxyquinoline opens new avenues for research. The structural alterations—shifting the chelating hydroxyl group and adding electron-donating methyl substituents—are predicted to create a molecule with a distinct profile: higher lipophilicity, altered pKa, and, most importantly, a reconfigured metal-binding site. These changes may translate into enhanced cellular uptake, a more selective spectrum of biological activity, and novel therapeutic potential.

This guide provides the foundational logic and the experimental means to rigorously test these predictions. By employing the detailed protocols for analyzing chelation stoichiometry, antimicrobial potency, and cytotoxicity, researchers can generate the critical data needed to validate 7,8-Dimethyl-4-hydroxyquinoline and other novel derivatives. The path forward involves not just synthesizing new molecules, but systematically understanding how targeted structural modifications translate into superior functional performance.

References

  • Google. (n.d.). Current time information in Brisbane, AU.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
  • IMR Press. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.
  • Dovepress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • In-service. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
  • SciRP.org. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline | 148-24-3.
  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Wiley Online Library. (2025). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications.
  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU.
  • Abcam. (n.d.). MTT assay protocol.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Protocols.io. (2023). MTT (Assay protocol).
  • ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
  • SciSpace. (n.d.). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications.
  • NIH. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • ResearchGate. (2025). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed Central. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives.
  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
  • idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • YouTube. (2020). Ch 18 - 1 - Job's Method.
  • Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC).
  • Chemistry LibreTexts. (2022). 8.2: Background.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
  • PubMed. (n.d.). Biological activities of quinoline derivatives.
  • LibreTexts. (2013). Method of Continuous Variations.

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinoline-Based Compounds

For fellow researchers, scientists, and drug development professionals, this guide navigates the critical journey of a quinoline-based compound from the controlled environment of a petri dish to the complex biological sy...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide navigates the critical journey of a quinoline-based compound from the controlled environment of a petri dish to the complex biological system of a living organism. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the realms of anti-malarial and anti-cancer therapies.[1][2][3] Its versatile structure allows for extensive modification, leading to a wide spectrum of biological activities.[4][5] However, the promising potency observed in vitro frequently fails to translate into in vivo efficacy. This guide provides an in-depth comparison of these two evaluation paradigms, offering field-proven insights, detailed experimental protocols, and an objective analysis of the data to bridge the translational gap.

Section 1: The Foundation of Discovery: In Vitro Evaluation

In vitro testing is the indispensable first step in drug discovery. It offers a rapid, high-throughput, and cost-effective means to screen vast libraries of compounds and elucidate their primary mechanism of action in a controlled, isolated biological system.

The Rationale Behind In Vitro Assays

The primary goal of in vitro screening is to identify compounds that exhibit potent and selective activity against a specific biological target. For quinoline derivatives, this often involves assessing their ability to inhibit cancer cell proliferation, kill microbial pathogens, or interfere with parasitic life cycles.[6][7] A key metric derived from these assays is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[1]

Common In Vitro Applications for Quinoline Compounds:

  • Anticancer Activity: Many quinoline derivatives are developed as anticancer agents that function through mechanisms like apoptosis induction, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[4][6][8]

  • Antimalarial Activity: A significant class of quinoline compounds, including the famous chloroquine and quinine, function by interfering with heme detoxification in the malaria parasite Plasmodium falciparum.[1][9]

  • Antibacterial/Antifungal Activity: Quinolines are also explored for their ability to combat microbial infections, often by targeting essential enzymes like DNA gyrase.[7][9]

Key In Vitro Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be robust. Below is a standard, self-validating protocol for assessing the cytotoxic effects of a novel quinoline compound on a cancer cell line.

Experimental Protocol: MTS Assay for Cell Viability

This protocol determines the concentration at which a quinoline compound reduces the viability of a cancer cell population.

  • Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the quinoline test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate) to the cells. Incubate for 48-72 hours. The incubation time is critical and should be based on the cell line's doubling time to ensure an adequate response.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Section 2: The Reality Check: In Vivo Validation

While in vitro assays are essential for initial screening, they cannot replicate the intricate environment of a living organism. In vivo studies are the critical next step to evaluate a compound's true therapeutic potential, taking into account pharmacokinetics (PK) and pharmacodynamics (PD).

The Imperative for In Vivo Models

In vivo models are necessary to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) and to assess its efficacy and safety in a whole biological system.[10] A compound that is highly potent in vitro may fail in vivo due to:

  • Poor Bioavailability: The compound is not effectively absorbed into the bloodstream.

  • Rapid Metabolism: The liver quickly breaks down the compound into inactive metabolites.

  • High Toxicity: The compound causes unacceptable side effects in the host.[11]

  • Lack of Target Engagement: The compound does not reach its intended biological target at a sufficient concentration.

Experimental Workflow: From In Vitro Hit to In Vivo Efficacy

The transition from a promising in vitro result to a successful in vivo experiment requires a structured approach.

G cluster_0 In Vitro Phase cluster_1 Pre-In Vivo Phase cluster_2 In Vivo Phase A Primary Screening (e.g., MTS Assay) IC50 Determination B Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) A->B Potent Hits C Selectivity Testing (Cancer vs. Normal Cells) B->C Characterized Hits D In Vitro ADME (Microsomal Stability, Permeability) C->D Lead Candidates E Preliminary Toxicology (e.g., Hemolysis Assay) D->E F Pharmacokinetics (PK) Study (Dosing, Blood Levels) E->F G Efficacy Model (e.g., Xenograft, Infection Model) F->G Establish Dosing Regimen H Toxicity Assessment (Weight Loss, Behavior) G->H Monitor Side Effects I Preclinical Candidate Selection H->I

Caption: High-level workflow from initial in vitro screening to in vivo validation.

Key In Vivo Experimental Protocols

The choice of animal model is paramount and must be relevant to the disease being studied. For anticancer quinolines, xenograft models are common, while for antimalarials, Plasmodium berghei-infected mice are a standard.[12][13]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol evaluates the ability of a quinoline compound to inhibit tumor growth in vivo.

  • Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude) for at least one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). This step is crucial to avoid bias.

  • Treatment Administration: Administer the quinoline compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on another optimized schedule based on PK data. The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., lethargy, ruffled fur).

  • Endpoint and Analysis:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate challenge is to use in vitro data to predict in vivo success. While a direct correlation is rare, understanding the disparities is key to designing better drugs.

Quantitative Comparison of Efficacy

Often, a compound's potent IC50 in a cell-based assay does not guarantee tumor suppression in an animal. For example, a novel quinoline derivative might show high potency in vitro but fail to translate that efficacy in vivo.[13]

Compound ExampleIn Vitro Potency (IC50)In Vivo ModelDosingIn Vivo Efficacy (% Parasite Suppression)Reference
Artesunate-Quinoline Hybrid 17 Not SpecifiedP. berghei Mouse Model10 mg/kg/day (4 days)Significant reduction in parasitemia[12]
Quinoline-Pyrimidine Hybrid Not SpecifiedP. berghei Mouse Model100 mg/kg (oral)96.42% suppression[12]
Quinoline-4-carboxamide 40 EC50 = 120 nM (P. falciparum)P. berghei Mouse Model1 mg/kg (oral, 4 days)>99% reduction of parasitemia[14]
Efflux Pump Inhibitor PQQ16P Synergistic with CiprofloxacinS. aureus Mouse InfectionNot SpecifiedSignificant synergistic effect observed[15]

This table presents representative data and is not an exhaustive list.

Factors Driving In Vitro-In Vivo Discrepancies
  • Pharmacokinetics (ADME): As previously mentioned, poor absorption, rapid metabolism, or inefficient distribution can prevent the compound from reaching therapeutic concentrations at the target site.[10] This is the most common reason for translational failure.

  • Target Accessibility in Complex Tissues: A 2D cell monolayer is vastly different from a 3D solid tumor with its own microenvironment, including stromal cells, vasculature, and hypoxic regions, which can limit drug penetration.

  • Host Immune System Interaction: In vivo models incorporate the host's immune system, which can either aid in clearing diseased cells or, in some cases, be negatively impacted by the drug's toxicity. This is completely absent in standard in vitro cultures.

  • Off-Target Effects: In a whole organism, a compound can interact with numerous unintended targets, leading to toxicity that masks its therapeutic efficacy.[16]

Case Study: Anticancer Quinoline Targeting Signaling Pathways

Many modern quinoline derivatives are designed to inhibit specific kinases in signaling pathways that drive cancer proliferation, such as the PI3K/AKT/mTOR pathway.[9][17]

pathway Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline-Based Inhibitor (e.g., Panulisib) Quinoline->PI3K Quinoline->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by a quinoline-based compound.

An in vitro kinase assay might show a quinoline compound has a nanomolar IC50 against PI3K.[9] However, in vivo, the compound must penetrate the tumor, enter the cancer cells, and engage the target in a competitive environment with high intracellular ATP concentrations. A compound with poor cell permeability or that is a substrate for efflux pumps (which actively remove drugs from cells) will show diminished in vivo efficacy despite excellent in vitro enzymatic inhibition.[15]

Conclusion

The evaluation of quinoline-based compounds requires a multi-faceted approach where in vitro and in vivo studies are viewed as complementary, rather than interchangeable. In vitro assays are unparalleled for high-throughput screening and mechanistic dissection, allowing us to identify potent molecules and understand how they work at a cellular level. However, the crucible of in vivo testing is where the true therapeutic potential is revealed, weeding out compounds with unfavorable pharmacokinetic profiles or unforeseen toxicities.

As drug development professionals, our success hinges on intelligently designing our experimental cascade, anticipating the challenges of clinical translation, and critically analyzing the data from both worlds. By understanding the causality behind the frequent disconnect between the petri dish and the patient, we can more effectively optimize the promising quinoline scaffold to develop the next generation of life-saving medicines.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Unknown Source.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Unknown Source.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • Quinoline. Wikipedia.
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Unknown Source.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Unknown Source.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Semantic Scholar.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. NIH.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Dimethyl-4-hydroxyquinoline

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of substituted quinolines, such as 7,8-Dimethyl-4-hydroxyquinoline, requi...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of substituted quinolines, such as 7,8-Dimethyl-4-hydroxyquinoline, requires a comprehensive understanding of potential hazards and the rigorous application of protective measures. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to build a culture of safety that empowers scientific discovery while ensuring personal and environmental protection.

Hazard Assessment: Understanding the "Why" Behind the "What"

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to a chemical's specific hazard profile. Based on data from structurally related compounds like 8-Hydroxyquinoline and other quinoline derivatives, we must assume 7,8-Dimethyl-4-hydroxyquinoline presents the following risks[1][2][3]:

  • Acute Oral Toxicity: Quinoline derivatives can be toxic if swallowed[1][2].

  • Serious Eye Damage: These compounds are known to cause severe and potentially irreversible eye damage[1][2].

  • Skin Sensitization and Irritation: There is a significant risk of allergic skin reactions or irritation upon contact[1][4].

  • Suspected Reproductive Toxicity: Some quinolines are suspected of damaging fertility or the unborn child[1][2][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[4][5].

  • Aquatic Toxicity: These compounds are often very toxic to aquatic life with long-lasting effects[2].

This profile dictates that our primary goals are to prevent all routes of exposure: ingestion, skin/eye contact, and inhalation. All handling must be performed with this multi-faceted threat in mind.

Core PPE Requirements: A Multi-Layered Defense

The following table outlines the minimum PPE required for handling 7,8-Dimethyl-4-hydroxyquinoline. The principle here is defense-in-depth; no single piece of equipment is sufficient on its own.

Protection Type Specification Rationale & Expert Insight
Eye & Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1. A face shield should be worn over goggles when there is a significant splash hazard.Protects against dust particles and splashes, which can cause serious eye damage[1][2]. The use of a face shield provides an additional barrier for the entire face, which is critical when handling larger quantities or performing vigorous mixing.
Hand Protection Chemically resistant, disposable gloves (e.g., Nitrile, Neoprene). Inspect for defects before use. Double-gloving is recommended.Prevents skin contact, which can lead to sensitization or irritation[6][7]. Double-gloving provides redundancy in case the outer glove is compromised. Always use proper glove removal technique to avoid contaminating your hands[7].
Body Protection A fully-fastened laboratory coat. For tasks with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.Protects skin and personal clothing from contamination[6][7]. Contaminated work clothing must not be allowed out of the workplace[2].
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure.Handling the solid form can generate dust, which is harmful if inhaled[4]. A NIOSH-approved N95 respirator or equivalent is the minimum requirement for nuisance dusts. For significant aerosol generation or spill cleanup, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary[7].

Operational Plans & Protocols

Step-by-Step PPE Donning & Doffing Procedure

Properly putting on and taking off PPE is a critical control point to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat or disposable gown and fasten it completely.

  • Respiratory Protection (if required): Perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of your gown. Don a second pair over the first.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling them off without touching the outside with bare skin). Dispose of them immediately in a designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown. Roll it downwards from the shoulders, turning it inside out to contain any contamination. Dispose of it in the appropriate hazardous waste bin.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside with bare skin.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[7].

Workflow-Specific PPE Selection

The level of PPE required is dictated by the specific task and the potential for exposure. The following diagram illustrates the decision-making process.

PPE_Selection_Workflow cluster_task Task Assessment cluster_ppe Required PPE Level start Identify Handling Task weighing Weighing Solid Compound start->weighing Solid Form solution Preparing/Handling Solution start->solution Liquid Form spill Spill Cleanup start->spill Accidental Release ppe2 Enhanced PPE: - Standard PPE - N95 Respirator - Face Shield weighing->ppe2 In Fume Hood or Ventilated Enclosure ppe1 Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles solution->ppe1 In Fume Hood ppe3 Emergency PPE: - Chem-Resistant Gown - Double Nitrile Gloves - Face Shield & Goggles - Full-Face Respirator (ABEK) spill->ppe3 caption PPE selection workflow for 7,8-Dimethyl-4-hydroxyquinoline.

Caption: PPE selection workflow for 7,8-Dimethyl-4-hydroxyquinoline.

Disposal Plan for Contaminated Materials

Due to its presumed toxicity and environmental hazards, all materials contaminated with 7,8-Dimethyl-4-hydroxyquinoline must be treated as hazardous waste.[1][8] Do not dispose of this chemical or its contaminated materials in standard laboratory drains or as general waste[1][9].

Step-by-Step Disposal Protocol:

  • Segregation: All disposable PPE (gloves, gowns), contaminated labware (pipette tips, weighing paper), and residual chemical must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Management: The waste container must be made of a compatible material, kept securely sealed when not in use, and stored in a designated, well-ventilated waste accumulation area[8].

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "7,8-Dimethyl-4-hydroxyquinoline".

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[8].

  • Documentation: Maintain a detailed log of the chemical waste generated, including the quantity and date of the disposal request, to ensure regulatory compliance[8].

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.

  • SAFETY DATA SHEET: 8-Hydroxyquinoline. Sigma-Aldrich.

  • SAFETY DATA SHEET: 7-Hydroxyquinoline. Fisher Scientific.

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA s.r.o.

  • 1 - SAFETY DATA SHEET: 8-Hydroxyquinoline. Thermo Fisher Scientific.

  • SAFETY DATA SHEET. (General Chemical Handling). [URL: Not specified in search result, general safety principle]
  • QUINOLINE FOR SYNTHESIS - SAFETY DATA SHEET. Loba Chemie.

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.

  • Quinoline | 91-22-5. TCI EUROPE N.V.

  • Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals. Benchchem.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • SAFETY DATA SHEET: 2,4-Dimethylquinoline. Thermo Fisher Scientific.

Sources

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